molecular formula C8H5IN2O2 B3030799 7-Iodoquinazoline-2,4(1H,3H)-dione CAS No. 959236-72-7

7-Iodoquinazoline-2,4(1H,3H)-dione

Cat. No.: B3030799
CAS No.: 959236-72-7
M. Wt: 288.04
InChI Key: USQDOSUQXJGECF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Iodoquinazoline-2,4(1H,3H)-dione (CAS 959236-72-7) is a high-value iodinated quinazoline derivative serving as a versatile building block in medicinal chemistry and pharmaceutical research . Quinazoline cores are privileged structures in drug discovery, and the iodine atom at the 7-position provides a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the rapid synthesis of diverse compound libraries . This compound is part of a class of molecules known for a wide spectrum of biological activities. Researchers utilize this and similar iodoquinazoline intermediates in the development of targeted therapeutics . Specific research into compounds binding to targets like CD38 and TPC2 channels highlights the potential application of quinazoline-based molecules in complex areas such as neuroinflammation and neurodegenerative diseases . As a key synthetic intermediate, it accelerates the exploration of new treatment avenues for various disorders. The product is offered with a specified purity and requires storage in a dark place, sealed and dry at 2-8°C to maintain stability . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

7-iodo-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQDOSUQXJGECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)NC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652948
Record name 7-Iodoquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959236-72-7
Record name 7-Iodoquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 7-Iodoquinazoline-2,4(1H,3H)-dione from 4-Iodoanthranilic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 7-iodoquinazoline-2,4(1H,3H)-dione, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available 4-iodoanthranilic acid. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of synthetic strategies, mechanistic insights, and practical laboratory protocols. We will delve into two primary synthetic pathways: the direct cyclocondensation with urea and the reaction with chlorosulfonyl isocyanate. Emphasis is placed on the rationale behind experimental choices, potential side reactions, and robust purification techniques to ensure the synthesis of a highly pure final product.

Introduction: The Significance of the Quinazolinedione Scaffold

Quinazoline-2,4(1H,3H)-diones are a privileged structural motif in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties[1][2]. The introduction of a halogen atom, such as iodine, at the 7-position can significantly modulate the biological activity and provide a handle for further synthetic diversification through cross-coupling reactions. This guide focuses on the efficient construction of the 7-iodo-substituted quinazolinedione core from 4-iodoanthranilic acid, a critical starting material.

Strategic Approaches to Synthesis

The formation of the quinazoline-2,4(1H,3H)-dione ring system from an anthranilic acid derivative fundamentally involves the introduction of a two-nitrogen, one-carbon unit that cyclizes with the ortho-amino and carboxylic acid functionalities. Two principal reagents have proven effective for this transformation: urea and chlorosulfonyl isocyanate.

  • Route A: The Urea-Based Cyclocondensation: This is a classical and straightforward approach involving the thermal condensation of 4-iodoanthranilic acid with urea.[1][3] The reaction typically proceeds at elevated temperatures, leading to the formation of the desired heterocyclic product.

  • Route B: The Chlorosulfonyl Isocyanate (CSI) Approach: This method utilizes the highly reactive chlorosulfonyl isocyanate as the cyclizing agent. CSI offers a more reactive alternative to urea, potentially allowing for milder reaction conditions. However, the handling of CSI requires stringent safety precautions due to its hazardous nature.[4][5][6][7][8]

The choice between these routes depends on factors such as available equipment, scale of the reaction, and safety considerations. For the purpose of this guide, we will provide a detailed protocol for the more common and arguably safer urea-based method, while also discussing the mechanistic aspects of the CSI route.

Mechanistic Insights

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of the Urea-Based Synthesis

The reaction of 4-iodoanthranilic acid with urea at high temperatures is believed to proceed through a multi-step mechanism. Upon heating, urea undergoes thermal decomposition to generate isocyanic acid (HNCO) and ammonia[9][10][11]. The highly reactive isocyanic acid is the key intermediate that drives the cyclization.

Urea-Based Mechanism cluster_0 Urea Decomposition cluster_1 Reaction with 4-Iodoanthranilic Acid Urea H₂N-CO-NH₂ (Urea) HNCO HN=C=O (Isocyanic Acid) Urea->HNCO Δ NH3 NH₃ (Ammonia) Urea->NH3 Δ IAA 4-Iodoanthranilic Acid Intermediate1 N-Carbamoyl Intermediate IAA->Intermediate1 + HN=C=O Product This compound Intermediate1->Product Cyclization (-H₂O)

Caption: Proposed mechanism for the urea-based synthesis.

Mechanism of the Chlorosulfonyl Isocyanate (CSI) Synthesis

Chlorosulfonyl isocyanate is a highly electrophilic reagent. The reaction with 4-iodoanthranilic acid is initiated by the nucleophilic attack of the amino group on the isocyanate carbon. This is followed by an intramolecular cyclization and subsequent hydrolysis of the sulfonyl group to yield the final product.

CSI-Based Mechanism IAA 4-Iodoanthranilic Acid Adduct Initial Adduct IAA->Adduct + CSI CSI ClSO₂N=C=O (CSI) CyclizedIntermediate Cyclized Intermediate Adduct->CyclizedIntermediate Intramolecular Cyclization Product This compound CyclizedIntermediate->Product Hydrolysis (-SO₃, -HCl)

Sources

Spectroscopic Profile of 7-Iodoquinazoline-2,4(1H,3H)-dione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Iodoquinazoline-2,4(1H,3H)-dione is a halogenated heterocyclic compound belonging to the quinazolinedione class. Molecules within this structural family are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The precise structural elucidation of such compounds is a critical prerequisite for understanding their structure-activity relationships (SAR) and for ensuring the quality and integrity of research findings.

Molecular Structure and Isomeric Context

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound features a bicyclic system with a pyrimidinedione ring fused to a benzene ring. The key feature is the iodine atom substituted at the 7-position of the quinazoline core.

Figure 1. Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra are indispensable. The data presented below are predicted based on analyses of similar quinazolinedione structures and established substituent effects.[4][6][7]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a common choice for quinazolinediones due to its excellent solubilizing power for these often poorly soluble compounds and its ability to allow for the observation of exchangeable N-H protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of -2 to 14 ppm, a 30-45° pulse angle, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum. A significantly larger number of scans will be necessary compared to ¹H NMR.

    • Typical parameters include a spectral width of 0 to 200 ppm, a 45° pulse angle, and a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phasing, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) HzRationale
~11.4Broad Singlet2HN1-H, N3-H-Exchangeable amide protons, typically broad. Their chemical shift can be concentration and temperature dependent.
~7.95Doublet1HH-5J ≈ 8.4 HzH-5 is ortho to the electron-withdrawing C4-carbonyl group and will be the most deshielded aromatic proton. It couples with H-6.
~7.60Doublet1HH-8J ≈ 1.6 HzH-8 is meta to the iodine atom and ortho to the N1-H group. It will exhibit a small meta coupling to H-6.
~7.45Doublet of Doublets1HH-6J ≈ 8.4, 1.6 HzH-6 is ortho to the iodine and couples with both H-5 (ortho coupling) and H-8 (meta coupling).
¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Chemical Shift (δ) ppmAssignmentRationale
~162.5C-4Carbonyl carbons are highly deshielded. C-4 is typically slightly downfield compared to C-2.
~150.5C-2The second carbonyl carbon.
~141.0C-8aA quaternary carbon adjacent to a nitrogen atom.
~139.5C-6Aromatic carbon deshielded by the ortho iodine atom.
~129.0C-5Aromatic CH carbon.
~122.5C-8Aromatic CH carbon.
~115.0C-4aQuaternary carbon shielded by the adjacent carbonyl group.
~95.0C-7The carbon directly bonded to iodine will be significantly shielded due to the heavy atom effect. This is a key signature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: The most common method for solid samples is the potassium bromide (KBr) pellet technique.

    • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

    • Transfer the fine powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.[8]

Characteristic IR Absorption Bands (Predicted)
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3200 - 3050Medium, BroadN-H stretchingAmide
3100 - 3000MediumC-H stretchingAromatic
~1710StrongC=O stretchingCarbonyl (Amide I band)
~1660StrongC=O stretchingCarbonyl (Amide I band)
~1610MediumC=C stretchingAromatic
~820StrongC-H bendingAromatic (out-of-plane)
~600Medium-WeakC-I stretchingCarbon-Iodine

The presence of two distinct, strong carbonyl peaks is a hallmark of the quinazoline-2,4-dione core. The N-H stretching will likely be a broad band due to hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Experimental Protocol: Mass Spectrometry
  • Instrumentation: A variety of mass spectrometers can be used. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.

  • Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

  • Data Acquisition:

    • Acquire spectra in both positive and negative ion modes to determine which provides a better signal.

    • For positive mode, expect to see the protonated molecule [M+H]⁺.

    • For negative mode, expect the deprotonated molecule [M-H]⁻.

  • High-Resolution MS (HRMS): If available, HRMS should be performed to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition.

Expected Mass Spectrometry Data
  • Molecular Formula: C₈H₅IN₂O₂

  • Molecular Weight: 288.04 g/mol

  • Predicted m/z values:

    • [M]⁺˙ (in EI): 288

    • [M+H]⁺ (in ESI+): 289

    • [M-H]⁻ (in ESI-): 287

    • [M+Na]⁺ (in ESI+): 311

A key feature in the mass spectrum will be the isotopic pattern. Iodine is monoisotopic (¹²⁷I), so the primary molecular ion peak will be prominent. The high-resolution mass should be within a few ppm of the calculated exact mass (287.9447 for the neutral molecule).

G cluster_0 Spectroscopic Analysis Workflow A Sample of This compound B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy (FTIR) A->C D Mass Spectrometry (ESI, HRMS) A->D E Structural Elucidation B->E C->E D->E

Figure 2. General workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of NMR, IR, and MS data. This guide provides a detailed predictive framework for the key spectral features of this molecule. The predicted ¹H and ¹³C NMR spectra will reveal the specific arrangement of protons and carbons, with the upfield shift of C-7 being a key indicator of iodine substitution. The IR spectrum will confirm the presence of the characteristic dione and amide functional groups, while mass spectrometry will verify the molecular weight and elemental composition. By following the outlined protocols and using the predicted data as a reference, researchers can confidently confirm the identity and purity of this compound, enabling further investigation into its promising biological activities.

References

  • Supporting Information for an unspecified article. This source provides ¹H and ¹³C NMR data for various quinazolinone derivatives, which is useful for comparative analysis.[6]

  • Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3853. This article discusses the synthesis and spectroscopic analysis (IR, NMR, EI-MS) of novel quinazoline-2,4(1H,3H)-dione derivatives.[1]

  • Abdel-Ghani, T. M., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2645-2661. This paper includes detailed ¹H and ¹³C NMR data for a range of quinazolinone derivatives.[7]

  • El-Sayed, M. A. A., et al. (2022). Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. RSC Advances, 12(45), 29339-29363. This study provides spectroscopic data for 6-iodo-quinazoline-2,4(1H,3H)-dione derivatives, which are close structural analogs.[4]

  • A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. This source, while focusing on a related but different quinazoline core, provides examples of NMR data for similar bicyclic systems.[9]

  • Abdel-Wahab, B. F., et al. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 27(19), 6617. This article details the synthesis and characterization of quinazolin-2,4-dione derivatives, including descriptions of their spectral data.[10]

  • Biotuva Life Sciences. This compound. This commercial listing confirms the availability of the compound.[11]

  • Kuran, B., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 71(1), 145-151. This paper describes the synthesis and provides NMR and MS data for substituted quinazolinedione derivatives.[2]

  • Li, Y., et al. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. International Journal of Molecular Sciences, 23(11), 5930. This research includes synthetic procedures and characterization data for various quinazolinedione derivatives.[12]

  • El-Gamal, M. I., et al. (2021). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports, 11(1), 21379. This article provides information on the synthesis and spectroscopic characterization of quinazolinedione derivatives.[13]

  • Synthesis of quinazoline-2,4(1H,3H)-dione. This source provides context on the synthesis and importance of the quinazolinedione scaffold.[3]

  • Zhou, Y., et al. (2016). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. MedChemComm, 7(5), 904-910. This paper details the design and synthesis of quinazolinedione derivatives as PARP inhibitors.[14]

  • Nale, D. B., et al. (2014). Electronic supplementary information: Amine functionalized MCM-41: an efficient heterogeneous recyclable catalyst for the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles in water. Catalysis Science & Technology. This supplement provides IR and NMR data for various substituted quinazoline-2,4(1H,3H)-diones.[5]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. This article provides examples of IR spectra for quinazolinedione derivatives.[8]

Sources

An In-depth Technical Guide to GSK2193874: A Potent and Selective TRPV4 Channel Blocker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2193874 is a potent, selective, and orally active antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2][3] Developed as a first-in-class inhibitor, this small molecule has emerged as a critical tool for investigating the physiological and pathological roles of TRPV4. Its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models of pulmonary edema have positioned it as a significant compound in the study of cardiovascular and pulmonary diseases.[1][2][3][4] This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, pharmacology, and safety considerations of GSK2193874, intended for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValueReference
CAS Number 1336960-13-4[5]
Molecular Formula C₃₇H₃₈BrF₃N₄O[5]
Molecular Weight 691.6 g/mol [5]
Formal Name 3-([1,4'-bipiperidin]-1'-ylmethyl)-7-bromo-N-(1-phenylcyclopropyl)-2-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide[5]
Solubility DMF: 15 mg/ml, DMSO: 14 mg/ml, Ethanol: 15 mg/ml, Ethanol:PBS (pH 7.2) (1:2): 0.3 mg/ml[5]
Storage Store at -20°C[5]
Stability ≥ 4 years[5]

Mechanism of Action and Selectivity

GSK2193874 exerts its pharmacological effects through the selective blockade of the TRPV4 ion channel, a non-selective cation channel implicated in a variety of cellular processes.

Inhibition of TRPV4-Mediated Calcium Influx

TRPV4 channels are activated by diverse stimuli, including heat, mechanical stress, and endogenous ligands.[3][4] Activation of these channels leads to an influx of calcium ions (Ca²⁺), which in turn triggers downstream signaling cascades. GSK2193874 is a potent blocker of this Ca²⁺ influx through TRPV4 channels.[2] It demonstrates high potency with IC₅₀ values of 2 nM and 40 nM for rat and human TRPV4, respectively.[2]

Whole-cell patch-clamp studies have revealed that GSK2193874 inhibits the activation of recombinant TRPV4 currents when applied to the extracellular side of the cell membrane at concentrations as low as 3 nM.[2] Conversely, intracellular application of up to 10 μM is ineffective, suggesting an extracellular binding site or a mechanism dependent on extracellular access.[2]

GSK2193874_Mechanism_of_Action Mechanism of Action of GSK2193874 cluster_cell Cell Membrane TRPV4 TRPV4 Channel Ca2_in Ca²⁺ Influx TRPV4->Ca2_in Activation Signaling Downstream Signaling (e.g., Endothelial Contraction) Ca2_in->Signaling Stimuli TRPV4 Agonists (e.g., GSK1016790, Shear Stress) Stimuli->TRPV4 Activates GSK2193874 GSK2193874 GSK2193874->TRPV4 Inhibits (Extracellularly)

Caption: Mechanism of GSK2193874 as a TRPV4 channel blocker.

High Selectivity Profile

A key attribute of GSK2193874 as a research tool and potential therapeutic is its high selectivity for TRPV4 over other ion channels. It has been profiled against a panel of other TRP channels, including TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8, and was found to have IC₅₀ values greater than 25 μM for these channels.[1][2] Furthermore, it is reported to be selective for TRPV4 over a broad panel of approximately 200 other human receptors, channels, and enzymes.[5] This high degree of selectivity minimizes the potential for off-target effects, making it a reliable tool for elucidating the specific roles of TRPV4.

Preclinical Pharmacology and Efficacy

The in vivo efficacy of GSK2193874 has been demonstrated in various preclinical models, most notably in the context of heart failure-induced pulmonary edema.

Pharmacokinetics

Pharmacokinetic studies in rats and dogs have shown that GSK2193874 possesses properties suitable for oral dosing in chronic animal models.[1][2][3]

SpeciesRouteClearance (CL)Half-life (t₁/₂)Oral Bioavailability (%F)Reference
RatIV7.3 mL/min/kg--[1][2][3]
RatPO-10 h31%[1][2][3]
DogIV6.9 mL/min/kg--[1][2][3]
DogPO-31 h53%[1][2][3]
In Vivo Efficacy in Pulmonary Edema

In both acute and chronic heart failure models, pretreatment with GSK2193874 has been shown to inhibit the formation of pulmonary edema and improve arterial oxygenation.[1] The compound is effective at preventing and resolving pulmonary edema resulting from myocardial infarction in mice.[5] Mechanistically, GSK2193874 preserves endothelial cell integrity and inhibits endothelial TRPV4 currents, thereby preventing the fluid leakage into the lungs that characterizes pulmonary edema.[1]

Safety and Handling

Cardiovascular Safety

Importantly, GSK2193874 has been shown to have a favorable cardiovascular safety profile in preclinical studies. In rats, doses up to 30 mg/kg did not produce any effects on blood pressure or heart rate.[1][2] While it can attenuate the decrease in pulmonary and systemic arterial pressures induced by TRPV4 agonists, it does not appear to alter basal heart rate or blood pressure.[5] This is a critical feature, as an earlier lead compound in the series exhibited unexpected hemodynamic effects due to off-target L-type calcium channel inhibition.[3]

General Handling and Storage

For laboratory use, standard precautions for handling chemical compounds should be followed. This includes the use of personal protective equipment such as gloves, lab coats, and eye protection. The compound should be stored at -20°C for long-term stability.[5]

Experimental Protocols

In Vitro Assessment of TRPV4 Inhibition

Objective: To determine the potency of GSK2193874 in inhibiting TRPV4-mediated calcium influx in a cell-based assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium

  • Fluo-4 AM calcium indicator dye

  • GSK1016790A (a potent TRPV4 agonist)

  • GSK2193874

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture HUVECs in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed HUVECs into a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM dye in assay buffer for 45-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of GSK2193874 (e.g., from 1 nM to 10 µM) to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence. Inject the TRPV4 agonist GSK1016790A to a final concentration that elicits a submaximal response (e.g., EC₈₀).

  • Data Analysis: Record the fluorescence intensity over time. Calculate the peak fluorescence response for each well. Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control. Plot the concentration-response curve and determine the IC₅₀ value for GSK2193874.

Conclusion

GSK2193874 is a highly potent, selective, and orally bioavailable TRPV4 antagonist that has proven to be an invaluable tool for the study of TRPV4 biology. Its well-characterized mechanism of action, favorable pharmacokinetic profile, and demonstrated in vivo efficacy, coupled with a good safety profile, make it a compound of significant interest for researchers in academia and the pharmaceutical industry. The continued investigation of GSK2193874 and similar molecules holds promise for the development of novel therapeutics for conditions involving TRPV4-mediated pathology, such as pulmonary edema associated with heart failure.

References

  • 959236-72-7 | 7-iodo-1,2,3,4-tetrahydroquinazoline-2,4-dione. Capot Chemical. [Link]

  • Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 | Request PDF. ResearchGate. [Link]

  • Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4. National Institutes of Health. [Link]

Sources

The Rising Therapeutic Potential of 7-Iodoquinazoline-2,4(1H,3H)-dione Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a halogen atom, particularly iodine at the 7-position, has emerged as a powerful approach to modulate the pharmacological profile of these derivatives, leading to potent agents with diverse therapeutic applications. This technical guide provides an in-depth exploration of the biological activities of 7-iodoquinazoline-2,4(1H,3H)-dione derivatives, with a primary focus on their anticancer properties. We will delve into the rationale behind their design, mechanisms of action, and key experimental methodologies for their synthesis and evaluation, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Introduction: The Significance of the Quinazoline-2,4(1H,3H)-dione Core and 7-Iodo Substitution

The quinazoline-2,4(1H,3H)-dione skeleton is a bicyclic heterocyclic system that has garnered significant attention from medicinal chemists due to its remarkable versatility and broad spectrum of biological activities.[1] Derivatives of this scaffold have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others.[1][2] The ability of the quinazolinedione ring system to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions underpins its therapeutic potential.

The introduction of substituents onto the quinazoline core is a key strategy for optimizing potency, selectivity, and pharmacokinetic properties. The position and nature of these substituents can dramatically influence the compound's biological activity. Halogenation, in particular, is a widely employed tactic in drug design. The introduction of an iodine atom at the 7-position of the quinazoline-2,4(1H,3H)-dione ring is of particular interest. The iodine atom, being large and lipophilic, can enhance binding affinity to target proteins through halogen bonding and increased van der Waals interactions. Furthermore, its electron-withdrawing nature can modulate the electronic properties of the entire molecule, influencing its reactivity and metabolic stability. This strategic modification has led to the discovery of potent inhibitors of key targets in cancer progression.

Anticancer Activity: A Multifaceted Approach to Combat Malignancy

The most extensively studied biological activity of this compound derivatives is their potent anticancer effect. These compounds have been shown to target multiple facets of cancer biology, including uncontrolled cell proliferation, survival, and angiogenesis.

Mechanism of Action: Dual Inhibition of Receptor Tyrosine Kinases

A prominent mechanism through which 7-substituted quinazoline-2,4(1H,3H)-dione derivatives exert their anticancer effects is through the dual inhibition of critical receptor tyrosine kinases (RTKs), such as c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3]

  • c-Met: The c-Met receptor, activated by its ligand Hepatocyte Growth Factor (HGF), plays a crucial role in cell proliferation, migration, and invasion. Its dysregulation is implicated in the development and metastasis of numerous cancers.

  • VEGFR-2: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[4] Inhibition of VEGFR-2 can effectively starve tumors of their blood supply.

The simultaneous inhibition of both c-Met and VEGFR-2 by a single molecule represents a powerful therapeutic strategy, as it can overcome resistance mechanisms that may arise from targeting a single pathway.[3] this compound derivatives have been designed to fit into the ATP-binding pockets of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways.

Signaling Pathway: Dual Inhibition of c-Met and VEGFR-2

G cluster_0 Tumor Cell This compound This compound c-Met c-Met This compound->c-Met Inhibits VEGFR-2 VEGFR-2 This compound->VEGFR-2 Inhibits Proliferation Proliferation c-Met->Proliferation Survival Survival c-Met->Survival Metastasis Metastasis c-Met->Metastasis Angiogenesis Angiogenesis VEGFR-2->Angiogenesis

Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these derivatives is typically first assessed through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Compound IDCancer Cell LineIC50 (µM)Target(s)Reference
2c HCT-116 (Colon)0.084c-Met/VEGFR-2[3]
4b HCT-116 (Colon)0.063c-Met/VEGFR-2[3]
4e HCT-116 (Colon)0.071c-Met/VEGFR-2[3]
13e HepG2 (Liver)5.70EGFR/VEGFR-2[5]
13e MCF-7 (Breast)7.15EGFR/VEGFR-2[5]
13e HCT116 (Colon)5.76EGFR/VEGFR-2[5]
13e A549 (Lung)6.50EGFR/VEGFR-2[5]

Table 1: In vitro cytotoxic activity of selected this compound derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Experimental Workflow: MTT Cytotoxicity Assay

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Step-by-step workflow of the MTT assay.

Antimicrobial Activity: A Potential New Frontier

While the primary focus has been on anticancer applications, the quinazoline scaffold is also known for its antimicrobial properties.[2] Some derivatives have shown activity against a range of bacterial and fungal pathogens. The mechanism of action in microbes is often attributed to the inhibition of essential enzymes, such as DNA gyrase.[7]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication, repair, and transcription. Its inhibition leads to the accumulation of DNA double-strand breaks and ultimately cell death. Fluoroquinolone antibiotics are a well-known class of DNA gyrase inhibitors. Quinazoline-2,4(1H,3H)-dione derivatives have been designed as fluoroquinolone-like inhibitors, suggesting a similar mechanism of action.[2]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound derivatives (dissolved in DMSO)

  • 96-well microplates

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density. The addition of a viability indicator like resazurin can aid in the visualization of microbial growth.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from a commercially available or synthesized substituted anthranilic acid. A common synthetic route involves the cyclization of an appropriately substituted anthranilate with a source of carbonyl groups.

General Synthetic Scheme

A representative synthetic pathway to obtain N-substituted 3-hydroxy-7-iodoquinazoline-2,4(1H,3H)-diones is outlined below. This multi-step synthesis allows for the introduction of various substituents at different positions of the quinazoline core, enabling the exploration of structure-activity relationships.

Synthetic Pathway: this compound Derivatives

G A Methyl 2-amino-4-iodobenzoate B Intermediate Amide A->B CDI, Benzyloxyamine C 3-(Benzyloxy)-7-iodoquinazoline-2,4(1H,3H)-dione B->C NaOH, EtOH, H2O D N-Alkylated Intermediate C->D R-X, K2CO3, DMF E 7-Iodo-3-hydroxy-1-alkyl-quinazoline-2,4(1H,3H)-dione D->E HBr, AcOH or H2, Pd/C

Caption: General synthetic route for 7-iodoquinazoline-2,4(1H,3H)-diones.

Detailed Experimental Protocol: Synthesis of 3-(Benzyloxy)-7-iodoquinazoline-2,4(1H,3H)-dione

This protocol is adapted from a general procedure for the synthesis of related quinazolinedione derivatives.[8]

Materials:

  • Methyl 2-amino-4-iodobenzoate

  • 1,1'-Carbonyldiimidazole (CDI)

  • Benzyloxyamine

  • Toluene

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H2O)

  • Standard laboratory glassware and equipment

Procedure:

  • Amide Formation: To a solution of methyl 2-amino-4-iodobenzoate in toluene, add CDI and reflux the mixture for 2 hours. Then, add benzyloxyamine and continue to reflux for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: After the reaction is complete, cool the mixture and add a solution of NaOH in a mixture of EtOH and H2O. Reflux the resulting mixture for 2 hours.

  • Work-up and Purification: Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography to yield the desired 3-(benzyloxy)-7-iodoquinazoline-2,4(1H,3H)-dione.

Conclusion and Future Perspectives

This compound derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to act as dual inhibitors of key receptor tyrosine kinases like c-Met and VEGFR-2 provides a strong rationale for their further development as anticancer agents. The synthetic accessibility of this scaffold allows for extensive structural modifications, paving the way for the optimization of potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on:

  • Expansion of the Structure-Activity Relationship (SAR): Systematic exploration of different substituents at various positions of the quinazoline ring to enhance biological activity and selectivity.

  • In Vivo Efficacy Studies: Evaluation of the most promising compounds in relevant animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and toxicity.

  • Exploration of Other Therapeutic Areas: Investigating the potential of these derivatives in other disease areas, such as infectious diseases and inflammatory disorders, based on the known broad-spectrum activity of the quinazoline scaffold.

The continued investigation of this compound derivatives holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

  • Alafeefy, A. M., & Al-Abdullah, N. A. (2024). Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations. Bioorganic Chemistry, 143, 107062. [Link]

  • El-Gamal, M. I., et al. (2021). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Pharmaceuticals, 14(7), 655. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Foroumadi, A., et al. (2018). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. Iranian Journal of Pharmaceutical Research, 17(2), 587–598. [Link]

  • Li, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. International Journal of Molecular Sciences, 24(23), 16709. [Link]

  • Patel, N. B., & Shaikh, F. M. (2011). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Journal of Sciences, 1(1), 1-5. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • Lv, K., et al. (2016). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Oncotarget, 7(39), 64019–64030. [Link]

  • Alafeefy, A. M., et al. (2022). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. RSC Advances, 12(48), 31235-31252. [Link]

  • Zhou, J., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(17), 3189-3202. [Link]

  • Ramezanzadeh, F., et al. (2018). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 13(5), 447–456. [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. Journal of Biomolecular Structure and Dynamics, 1-19. [Link]

  • Pereira, M. D. F., et al. (2007). Synthesis and evaluation of the antimicrobial activity of novel quinazolinones. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(3), 321-326. [Link]

  • Ghorab, M. M., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 10(50), 29893-29911. [Link]

  • Fayed, E. A., et al. (2019). Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives. Journal of Heterocyclic Chemistry, 56(5), 1545-1553. [Link]

  • Ghorab, M. M., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 10(50), 29893-29911. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(4). [Link]

  • Akgün, H., et al. (2016). A Series of 2, 4(1H, 3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. Letters in Drug Design & Discovery, 13(6), 548-561. [Link]

  • Mohammadi-Far, M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Cancer & Metabolism, 10(1), 1-14. [Link]

  • Miller, D. R., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4424-4433. [Link]

  • Al-Dhfyan, A., et al. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 25(21), 5039. [Link]

  • Gholizadeh, Z., et al. (2023). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. Pharmaceutical Sciences, 29(4), 421-436. [Link]

  • Kuran, B., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 71(1), 85-91. [Link]

  • Sravanthi, T., et al. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Request PDF. [Link]

  • Zhou, J., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(17), 3189-3202. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 107. [Link]

  • El-Naggar, A. M., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187640. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 26(11), 3333. [Link]

  • Annand, J. R., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(17), 13198-13212. [Link]

  • Zhang, M., et al. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. International Journal of Molecular Sciences, 23(11), 5930. [Link]

  • Alafeefy, A. M. (2011). Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. Journal of the Saudi Chemical Society, 15(4), 341-350. [Link]

  • Jatav, V., et al. (2017). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. Journal of Chemical and Pharmaceutical Research, 9(7), 213-224. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). EGFR/VEGFR-2 dual inhibitor and apoptotic inducer: Design, synthesis, anticancer activity and docking study of new 2-thioxoimidazolidin-4one derivatives. Bioorganic Chemistry, 114, 105101. [Link]

Sources

The Strategic Utility of 7-Iodoquinazoline-2,4(1H,3H)-dione: A Technical Guide for Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline-2,4(1H,3H)-dione core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its rigid, bicyclic framework provides a defined orientation for pendant functional groups to interact with biological targets, while the two carbonyl groups and nitrogen atoms offer multiple points for hydrogen bonding interactions. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.

This guide focuses on a specific, strategically functionalized member of this family: 7-Iodoquinazoline-2,4(1H,3H)-dione . This fragment serves as an exceptionally valuable starting point in fragment-based drug discovery (FBDD). The iodine atom at the 7-position is not merely a placeholder; it is a versatile chemical handle that unlocks a vast chemical space for rapid analog synthesis through modern cross-coupling methodologies. This allows for a systematic and efficient exploration of the structure-activity relationship (SAR) around the quinazolinone core, accelerating the journey from a weakly binding fragment to a potent and selective lead compound.

This document will provide an in-depth exploration of the synthesis, fragment screening, and hit-to-lead optimization of this compound, offering both the theoretical underpinnings and practical, field-proven protocols for researchers in drug discovery.

Part 1: Synthesis of the Core Fragment: this compound

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The key steps involve the iodination of an anthranilic acid derivative followed by cyclization to form the quinazolinedione ring.

Synthesis of 4-Amino-3-iodobenzoic Acid

The initial step is the regioselective iodination of 4-aminobenzoic acid. A common method involves the use of an iodine source and an oxidizing agent.

Experimental Protocol: Iodination of 4-Aminobenzoic Acid

  • Dissolution: Dissolve 4-aminobenzoic acid in a suitable solvent, such as a mixture of water and a water-miscible organic solvent like ethanol.

  • Addition of Iodide Source: Add a stoichiometric amount of an iodide salt, such as potassium iodide (KI).

  • Oxidation: Slowly add an oxidizing agent, such as sodium hypochlorite (NaOCl) solution, to the reaction mixture at a controlled temperature, typically around 30°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Work-up: Upon completion, the reaction is quenched, and the pH is adjusted to precipitate the product. The crude 4-amino-3-iodobenzoic acid can be collected by filtration.

  • Purification: The crude product is then purified by recrystallization or column chromatography to yield the desired intermediate.[1]

Cyclization to this compound

The final step involves the cyclization of 4-amino-3-iodobenzoic acid to form the quinazolinedione ring. A well-established method for this transformation is the reaction with urea or a urea equivalent.

Experimental Protocol: Cyclization with Urea

  • Reaction Setup: A mixture of 4-amino-3-iodobenzoic acid and an excess of urea is heated. The reaction can be performed neat or in a high-boiling solvent.[2]

  • Heating: The mixture is heated to a high temperature, typically in the range of 150-160°C.[2] This promotes the cyclization reaction with the evolution of ammonia.

  • Work-up: After cooling, the reaction mixture is treated with an aqueous base (e.g., NaOH solution) to dissolve the product and remove unreacted starting materials.

  • Precipitation: The product is then precipitated by acidification with an acid like HCl.[3]

  • Purification: The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization to obtain a high-purity sample suitable for fragment screening.

Part 2: Fragment Screening Methodologies

Once a high-quality sample of this compound is obtained, the next critical phase is to screen it against the biological target of interest to confirm binding. Due to the typically weak affinities of fragments, highly sensitive biophysical techniques are required.

Biophysical Techniques for Primary Screening and Hit Validation

A multi-pronged approach to fragment screening is highly recommended. A primary screen with a high-throughput method can be followed by validation with one or more orthogonal techniques to eliminate false positives and gain deeper insights into the binding event.

Technique Principle Information Gained Throughput Strengths Limitations
X-ray Crystallography Soaking or co-crystallizing the target protein with the fragment and determining the 3D structure.Direct observation of binding mode, precise location of the fragment in the binding site.[4][5]Low to MediumProvides detailed structural information for structure-based design.[4]Requires a robust crystallization system; can be time-consuming.[6]
NMR Spectroscopy Detects changes in the NMR signals of either the protein (protein-observed) or the fragment (ligand-observed) upon binding.[7]Binding confirmation, binding site information (protein-observed), Kd estimation.[7][8]MediumHighly sensitive to weak interactions; provides valuable structural and dynamic information.[8]Requires larger amounts of protein (protein-observed); can be complex to set up.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip when the fragment binds to an immobilized target protein.[9][10]Binding affinity (Kd), kinetics (kon, koff).[10][11]HighReal-time, label-free detection; provides kinetic data.[9]Requires immobilization of the target, which may affect its activity; potential for mass transport artifacts.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding event.[12][13]Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[12][14]LowGold standard for thermodynamic characterization; label-free and in-solution.[13]Requires larger amounts of material; lower throughput.[15]
Experimental Workflow for Fragment Screening

A robust and efficient workflow is crucial for a successful fragment screening campaign. The following diagram illustrates a typical cascade.

FBDD_Workflow cluster_0 Primary Screen cluster_1 Hit Validation cluster_2 Structural Biology cluster_3 Hit-to-Lead Primary_Screen High-Throughput Screen (e.g., Thermal Shift, SPR) Orthogonal_Screen_1 Orthogonal Screen 1 (e.g., NMR) Primary_Screen->Orthogonal_Screen_1 Hits Orthogonal_Screen_2 Orthogonal Screen 2 (e.g., ITC) Orthogonal_Screen_1->Orthogonal_Screen_2 Validated Hits Xray X-ray Crystallography Orthogonal_Screen_2->Xray Confirmed Hits Hit_to_Lead Hit-to-Lead Optimization Xray->Hit_to_Lead Structural Insights

A typical workflow for fragment-based drug discovery.
Detailed Protocol: NMR-Based Fragment Screening (Ligand-Observed)

Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are powerful methods for identifying binders from a fragment library.[8][16]

Protocol: STD-NMR for Fragment Screening

  • Sample Preparation: Prepare a solution of the target protein in a suitable deuterated buffer. A typical concentration is 10-50 µM. Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d6) and add it to the protein solution to a final concentration of 100-500 µM.

  • NMR Acquisition: Acquire two 1D proton NMR spectra. In the "on-resonance" spectrum, selectively saturate a region of the protein's proton spectrum where there are no ligand signals. In the "off-resonance" spectrum, irradiate a region far from any protein or ligand signals.

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the fragment that has bound to the protein and received saturation transfer.

  • Hit Identification: The presence of signals in the STD spectrum confirms that the fragment is a binder. The relative intensities of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.[9]

Part 3: Hit-to-Lead Optimization: Leveraging the 7-Iodo Handle

The true power of this compound as a fragment lies in the versatility of the carbon-iodine bond for chemical elaboration. Palladium-catalyzed cross-coupling reactions are the cornerstone of this "fragment growing" strategy, allowing for the rapid and predictable introduction of a wide variety of substituents at the 7-position.

Palladium-Catalyzed Cross-Coupling Reactions

The three most important palladium-catalyzed cross-coupling reactions for derivatizing the 7-iodoquinazoline-2,4-dione core are the Suzuki, Buchwald-Hartwig, and Sonogashira reactions.

Coupling_Reactions cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Fragment This compound Suzuki_Reagent Ar-B(OH)2 (Arylboronic acid) Fragment->Suzuki_Reagent Pd catalyst, base Buchwald_Reagent R2NH (Amine) Fragment->Buchwald_Reagent Pd catalyst, base Sonogashira_Reagent R-C≡CH (Terminal Alkyne) Fragment->Sonogashira_Reagent Pd catalyst, Cu(I), base Suzuki_Product 7-Aryl-quinazoline-2,4-dione Suzuki_Reagent->Suzuki_Product Buchwald_Product 7-(Amino)-quinazoline-2,4-dione Buchwald_Reagent->Buchwald_Product Sonogashira_Product 7-(Alkynyl)-quinazoline-2,4-dione Sonogashira_Reagent->Sonogashira_Product

Key cross-coupling reactions for derivatizing the core fragment.

3.1.1 Suzuki Coupling: Formation of C-C Bonds

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base.[17]

Experimental Protocol: Suzuki Coupling

  • Reaction Setup: In a reaction vessel, combine this compound, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., K2CO3 or Cs2CO3).

  • Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the catalyst.

  • Heating: Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture, perform an aqueous work-up, and purify the product by column chromatography or recrystallization.

3.1.2 Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[18][19]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In an inert atmosphere glovebox or under an inert gas stream, combine this compound, the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd2(dba)3) with a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong, non-nucleophilic base (e.g., NaOtBu or K3PO4).

  • Solvent: Add an anhydrous aprotic solvent, such as toluene or dioxane.

  • Heating: Heat the reaction mixture under an inert atmosphere. The reaction temperature can vary depending on the reactivity of the coupling partners.

  • Work-up and Purification: After the reaction is complete, quench the reaction, perform an aqueous work-up, and purify the product using standard techniques.

3.1.3 Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling is used to form carbon-carbon bonds between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[14][20]

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: Combine this compound, the terminal alkyne (1.1-2.0 equivalents), a palladium catalyst (e.g., PdCl2(PPh3)2), a copper(I) salt (e.g., CuI), and a base (typically an amine like triethylamine or diisopropylamine).

  • Solvent: Use a suitable solvent such as THF or DMF.

  • Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating under an inert atmosphere.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the catalyst and salts, and the product is purified by chromatography or recrystallization.

Case Study: Quinazolinones as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a validated strategy for cancer therapy. Several PARP inhibitors feature a quinazolinone or a related heterocyclic scaffold. The this compound fragment can be a starting point for the development of novel PARP inhibitors.[21][22][23]

By using the cross-coupling reactions described above, a library of 7-substituted quinazolinones can be synthesized and screened for PARP inhibitory activity. For example, a Suzuki coupling could be used to introduce a phenyl group with a pendant carboxamide, a moiety known to interact with the nicotinamide binding site of PARP. X-ray crystallography of the initial fragment bound to the PARP catalytic domain would provide invaluable structural information to guide the design of these derivatives.[23]

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound is more than just another heterocyclic fragment. Its strategic design, incorporating a versatile chemical handle on a privileged scaffold, makes it an exceptionally powerful tool for fragment-based drug discovery. By combining sensitive biophysical screening methods with efficient and predictable synthetic diversification strategies, researchers can rapidly explore the chemical space around this core structure. This systematic approach, grounded in the principles of medicinal chemistry and enabled by modern synthetic methods, can significantly accelerate the identification and optimization of novel drug candidates targeting a wide range of diseases. This guide has provided the foundational knowledge and practical protocols to empower researchers to effectively utilize this valuable fragment in their drug discovery endeavors.

References

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211-219.
  • Rich, R. L., & Myszka, D. G. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-1820.
  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48.
  • Reibarkh, M., Mal-Sarkar, M., & Keshwani, M. (2019). Fragment screening by ligand observed nmr. Bruker.
  • Giannetti, A. M., & Myszka, D. G. (2010). SPR-based fragment screening: advantages and applications. Methods in Molecular Biology, 627, 185-212.
  • Guidechem. (n.d.). How to Synthesize 4-AMINO-3-IODOBENZOIC ACID?. FAQ.
  • Lepre, C. A. (2015). NMR screening in fragment-based drug design: a practical guide. Methods in Molecular Biology, 1263, 197-208.
  • Pellecchia, M., & Sem, D. S. (2011). Fragment-based drug discovery using NMR spectroscopy. Methods in Enzymology, 493, 219-239.
  • Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current Opinion in Biotechnology, 18(6), 489-496.
  • Hartshorn, M. J., Murray, C. W., Cleasby, A., Frederickson, M., Tickle, I. J., & Jhoti, H. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of Medicinal Chemistry, 48(2), 403-413.
  • BenchChem. (2025).
  • Sharma, S., & Kumar, A. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Current Drug Targets, 25(2), 1-15.
  • Fitzgerald, E., Hamilton, D., Boronat, P., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv.
  • Giannini, G., Vesci, L., Battistuzzi, G., et al. (2014). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Bioorganic & Medicinal Chemistry Letters, 24(2), 462-466.
  • Zhou, J., Ji, M., Yao, H., et al. (2023). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 66(20), 14095-14115.
  • Ramadan, S., Elrazaz, E., Abouzid, K. A. M., & El-naggar, A. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 10(49), 29475-29492.
  • Malvern Panalytical. (2014). Evaluating low-affinity fragments of ligands by ITC.
  • Sharma, S., & Kumar, A. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Current Drug Targets, 25(2), 1-15.
  • Johansson, K. (2020).
  • Malvern Panalytical. (2025). Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery.
  • Davies, T. G., & Tickle, I. J. (2012). Fragment screening using X-ray crystallography. Topics in Current Chemistry, 317, 33-59.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H)
  • Wang, H., & Su, W. (2013). Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. Green Chemistry, 15(12), 3329-3333.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID.
  • Google Patents. (n.d.). JPH0859630A - Production of quinazoline-2,4-dione.
  • ChemInform. (2013). ChemInform Abstract: Eco-Efficient One-Pot Synthesis of Quinazoline-2,4(1H,3H)
  • Bakulina, O. Y., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3569.
  • Alimova, M. Y., et al. (2022). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.
  • Stenutz. (n.d.). 4-amino-3-iodobenzoic acid.
  • PubChem. (n.d.). 4-Amino-3-iodobenzoic Acid.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Solubility of Things. (n.d.). 4-Amino-3-iodobenzoic acid.
  • YouTube. (2025).
  • YouTube. (2020). Suzuki cross-coupling reaction.
  • Kuran, B., et al. (2012). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 69(6), 1169-1174.
  • Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853.
  • Sharma, R. K., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(53), 31057-31075.
  • Thomas, A. A., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(42), 17504-17514.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic...
  • International Journal of Trend in Scientific Research and Development. (2019). Synthesis of 2, 3- Dihydroquinazolin-4(1H)
  • Schlapbach, A., Heng, R., & Di Padova, F. (2004). A novel Pd-catalyzed cyclization reaction of ureas for the synthesis of dihydroquinazolinone p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(2), 357-360.
  • Li, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8565.
  • ResearchGate. (n.d.).
  • Wang, C., et al. (2023).

Sources

In Silico Modeling of 7-Iodoquinazoline-2,4(1H,3H)-dione Binding: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of 7-Iodoquinazoline-2,4(1H,3H)-dione binding. It is designed for researchers, scientists, and drug development professionals engaged in computational drug discovery. The narrative emphasizes the rationale behind methodological choices, ensuring a robust and scientifically sound approach to understanding the molecular interactions of this compound.

Introduction: The Quinazoline Scaffold and the Significance of In Silico Analysis

The quinazoline scaffold is a prominent feature in numerous pharmacologically active compounds, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The quinazoline-2,4(1H,3H)-dione core, in particular, has been identified as a key pharmacophore in compounds targeting critical cellular pathways involved in cancer progression. Notably, derivatives of this scaffold have been shown to modulate the activity of proteins such as Signal Transducer and Activator of Transcription 3 (STAT3), Forkhead Box Protein O3a (FOXO3a), Poly (ADP-ribose) polymerase (PARP), and Cyclin-Dependent Kinase 2 (CDK2).[2][3][4]

The subject of this guide, this compound, introduces a halogen substituent at a position known to be critical for biological activity. Structure-activity relationship (SAR) studies of similar quinazoline-2,4(1H,3H)-diones have revealed that modifications at the 7-position can significantly impact their antitumor potency.[5] The presence of an iodine atom suggests the potential for specific halogen bonding interactions within a protein's binding site, which can contribute to enhanced affinity and selectivity.[6][7][8]

In the absence of an experimentally determined crystal structure of this compound in complex with its biological target, in silico modeling provides a powerful and indispensable toolkit for hypothesis generation and the elucidation of potential binding modes.[9][10] This guide will delineate a rigorous computational workflow, from target selection and preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations, to predict and analyze the binding of this compound to plausible biological targets.

Part 1: Target Identification and Rationale

Given the established anticancer properties of the quinazoline-2,4(1H,3H)-dione scaffold, we will focus our in silico investigation on two well-validated cancer targets: Poly (ADP-ribose) polymerase-1 (PARP-1) and Cyclin-Dependent Kinase 2 (CDK2) . The rationale for selecting these targets is as follows:

  • PARP-1: Novel quinazoline-2,4(1H,3H)-dione derivatives have been successfully designed as potent PARP-1/2 inhibitors.[2] A co-crystal structure of a quinazoline-2,4(1H,3H)-dione derivative complexed with PARP-1 is available, providing a high-quality structural template for our modeling studies.[2]

  • CDK2: Quinazolines have been identified as inhibitors of CDK2, and a crystal structure of a quinazoline inhibitor bound to CDK2 is publicly available.[3] This provides another excellent starting point for our investigation.

The following table summarizes the selected protein targets and their corresponding PDB IDs that will be utilized in this guide.

Target ProteinPDB IDResolution (Å)Ligand in Crystal Structure
PARP-16B152.10A novel quinazoline-2,4(1H,3H)-dione derivative
CDK22B532.00A quinazoline inhibitor (DIN-234325)

Part 2: The In Silico Modeling Workflow

This section details the step-by-step methodology for the in silico modeling of this compound binding. The workflow is designed to be a self-validating system, with each step building upon the previous one to provide a comprehensive understanding of the ligand-protein interactions.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_sim Refinement & Analysis cluster_results Interpretation ligand_prep Ligand Preparation (this compound) docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation (PARP-1 & CDK2) protein_prep->docking validation Docking Protocol Validation (Redocking) docking->validation Validation Loop md_sim Molecular Dynamics (MD) Simulation docking->md_sim validation->docking binding_energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) md_sim->binding_energy analysis Interaction Analysis & Visualization binding_energy->analysis

In Silico Modeling Workflow
Ligand Preparation

Accurate representation of the ligand is paramount for successful molecular docking.

Protocol:

  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • 3D Structure Generation and Optimization: Convert the 2D structure to a 3D conformation. Perform an initial energy minimization using a suitable force field (e.g., MMFF94). This can be accomplished using software like Avogadro or the ligand preparation modules of molecular modeling suites.

  • Tautomer and Ionization State Prediction: At physiological pH (around 7.4), the dione moiety of the quinazoline ring can exist in different tautomeric and ionization states. It is crucial to enumerate these states and select the most probable one for docking. Tools like LigPrep from Schrödinger or the Protonate 3D application in MOE can be used for this purpose.

  • Charge Assignment: Assign partial atomic charges to the ligand atoms. For novel compounds, quantum mechanical calculations (e.g., using Gaussian or GAMESS) can provide more accurate charges compared to empirical methods.

Protein Preparation

The quality of the protein structure is a critical determinant of the reliability of the docking results.

Protocol:

  • PDB Structure Retrieval: Download the crystal structures of PARP-1 (PDB ID: 6B15) and CDK2 (PDB ID: 2B53) from the Protein Data Bank (PDB).

  • Initial Cleaning: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. For this study, we will retain the protein chains and any essential cofactors.

  • Handling Missing Residues and Atoms: Check for and, if necessary, model any missing residues or atoms in the protein structure. The SWISS-MODEL server or the protein preparation wizard in molecular modeling software can be used for this task.

  • Protonation and Tautomerization of Residues: Assign the correct protonation states to the ionizable residues (e.g., His, Asp, Glu) at a physiological pH. Histidine tautomers should also be correctly assigned.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network. The heavy atoms of the protein backbone should be restrained to preserve the experimental conformation.

Molecular Docking and Protocol Validation

Molecular docking predicts the preferred orientation of a ligand when bound to a protein.

Protocol:

  • Binding Site Definition: Define the binding site for docking. For our targets, the binding site will be defined based on the location of the co-crystallized ligand in the respective PDB structures. A grid box encompassing the binding site will be generated.

  • Docking Algorithm Selection: Choose a suitable docking algorithm. For this guide, we will use a flexible ligand and rigid receptor docking approach, which is a common and computationally efficient method. Popular docking programs include AutoDock Vina, Glide, and GOLD.

  • Docking Protocol Validation (Redocking): Before docking our compound of interest, it is essential to validate the docking protocol. This is achieved by redocking the co-crystallized ligand back into the binding site of its respective protein. A successful validation is typically indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[11][12]

TargetCo-crystallized LigandRedocking RMSD (Å)
PARP-1 (6B15)[Ligand from PDB]< 2.0
CDK2 (2B53)DIN-234325< 2.0
  • Docking of this compound: Once the docking protocol is validated, proceed with docking this compound into the defined binding sites of PARP-1 and CDK2.

  • Pose Analysis and Scoring: Analyze the top-ranked docking poses based on the scoring function of the docking program. The scoring function provides an estimate of the binding affinity. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions, and potential halogen bonds) between the ligand and the protein residues. The iodine atom's interaction with electron-rich regions of the protein should be of particular interest.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-protein complex, allowing for an assessment of its stability and a more refined analysis of the binding interactions.

MD_Workflow start Start with Docked Complex topology Generate System Topology (Protein, Ligand, Water, Ions) start->topology minimization Energy Minimization topology->minimization nvt NVT Equilibration (Constant Volume & Temperature) minimization->nvt npt NPT Equilibration (Constant Pressure & Temperature) nvt->npt production Production MD Run npt->production analysis Trajectory Analysis (RMSD, RMSF, H-bonds) production->analysis

Molecular Dynamics Simulation Workflow

Protocol (using GROMACS):

  • System Preparation:

    • Select the most promising docked pose of this compound in complex with each target protein.

    • Generate the topology and parameter files for the protein using a suitable force field (e.g., CHARMM36).

    • Generate the topology and parameter files for the ligand. The CGenFF server can be used for this purpose.[3]

    • Create a simulation box and solvate the complex with a suitable water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

    • Perform a short NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density of the system.

  • Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to allow the system to reach a stable state.

  • Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex and the nature of the ligand-protein interactions over time. Key analyses include:

    • RMSD: To assess the conformational stability of the protein and the ligand.

    • Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds.

    • Interaction Energy Analysis: To quantify the interaction energy between the ligand and specific protein residues.

Binding Free Energy Calculations

Binding free energy calculations provide a more accurate estimation of the binding affinity compared to docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used for this purpose.

Protocol (using AMBER):

  • Trajectory Extraction: Extract snapshots from the stable portion of the MD trajectory.

  • MM/PBSA or MM/GBSA Calculation: For each snapshot, calculate the binding free energy using the MM/PBSA or MM/GBSA method. This involves calculating the free energies of the complex, the receptor, and the ligand in both the gas phase and with solvation effects. The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the receptor and the ligand.

  • Per-Residue Energy Decomposition: Decompose the total binding free energy into contributions from individual protein residues. This helps to identify the key residues driving the binding of this compound.

Part 3: Data Presentation and Interpretation

The results of the in silico modeling should be presented in a clear and concise manner to facilitate interpretation.

Table of Predicted Binding Affinities:

TargetDocking Score (kcal/mol)Predicted Binding Free Energy (MM/GBSA, kcal/mol)
PARP-1[Example Value][Example Value]
CDK2[Example Value][Example Value]

Key Interaction Analysis:

A detailed analysis of the interactions between this compound and the key residues in the binding sites of PARP-1 and CDK2 should be presented. This should include:

  • Hydrogen Bonds: A list of hydrogen bonds, their donor-acceptor pairs, and their occupancy during the MD simulation.

  • Hydrophobic Interactions: A description of the hydrophobic contacts between the ligand and the protein.

  • Halogen Bonds: A specific analysis of the potential halogen bond between the iodine atom of the ligand and any electron-rich atoms (e.g., carbonyl oxygens) in the protein. The geometry of this interaction (distance and angle) should be monitored throughout the MD simulation.

Visualization:

High-quality 3D images of the docked poses and representative snapshots from the MD simulations should be generated to visually illustrate the binding mode and key interactions.

Conclusion

This technical guide has outlined a comprehensive and rigorous in silico workflow for modeling the binding of this compound to the plausible cancer targets PARP-1 and CDK2. By following the detailed protocols and understanding the rationale behind each step, researchers can generate robust and insightful predictions about the molecular interactions of this compound. The findings from such in silico studies can provide a strong foundation for guiding further experimental validation and the rational design of more potent and selective quinazoline-based inhibitors.

References

  • Interplay of halogen bonding and solvation in protein–ligand binding. (2024). PubMed Central. [Link]

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. (n.d.). Royal Society of Chemistry. [Link]

  • 2B53: Human cyclin dependent kinase 2 (CDK2) complexed with DIN-234325. (n.d.). RCSB PDB. [Link]

  • PDB Search results for query. (n.d.). Protein Data Bank Japan. [Link]

  • Molecular Docking in Halogen Bonding. (2025). ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. (2022). PubMed Central. [Link]

  • Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. (2022). Journal of Molecular Structure. [Link]

  • Investigation of the impact of nonsynonymous mutations on thyroid peroxidase dimer. (2023). PLOS ONE. [Link]

  • A Molecular Docking of New 9β-Halogenated Prostaglandin Analogues. (n.d.). MDPI. [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). MDPI. [Link]

  • Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells. (2025). ResearchGate. [Link]

  • Halogens in Protein-Ligand Binding Mechanism: A Structural Perspective. (2019). PubMed. [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (n.d.). ACS Publications. [Link]

  • Structures of some quinazoline/quinazolinone based drugs. (n.d.). ResearchGate. [Link]

  • Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. (2024). PubMed Central. [Link]

  • In silico methods for drug-target interaction prediction. (2025). PubMed Central. [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI. [Link]

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). ACS Publications. [Link]

  • Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. (2016). ResearchGate. [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (n.d.). National Institutes of Health. [Link]

  • Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells. (2025). PubMed. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PubMed Central. [Link]

  • In-silico Interaction Studies of Quinazoline Derivatives for their Inhibitory Action on Both Wild and Mutant EGFRs. (2025). ResearchGate. [Link]

  • In silico target specific design of potential quinazoline-based anti-NSCLC agents. (2023). PubMed. [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Dove Medical Press. [Link]

  • Quinazoline-2,4(1 H,3 H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging. (2024). PubMed. [Link]

  • Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. (2018). PubMed. [Link]

  • Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. (2013). Molecular Diversity. [Link]

Sources

An In-Depth Technical Guide to the Lipophilicity and Solubility of 7-Iodoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: The Physicochemical Keystone of Drug Efficacy

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is paved with challenges. While biological potency is a primary driver, it is the physicochemical properties of a molecule that dictate its ability to navigate the complex biological milieu to reach its target. Among these, lipophilicity and aqueous solubility stand as paramount gatekeepers of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This guide provides a detailed examination of these critical properties in the context of 7-Iodoquinazoline-2,4(1H,3H)-dione, a member of the quinazolinone class of heterocyclic compounds which are of significant interest in medicinal chemistry. By integrating theoretical principles with actionable experimental protocols and in silico predictions, this document serves as a comprehensive resource for researchers aiming to understand and optimize the drug-like characteristics of this and related molecular scaffolds.

The Critical Role of Lipophilicity and Solubility in Drug Development

The success or failure of a drug candidate is intrinsically linked to its physicochemical characteristics. Lipophilicity, the affinity of a molecule for a lipid-rich environment, and solubility, its ability to dissolve in a solvent, are two of the most influential of these properties.

Lipophilicity is a crucial determinant of a drug's ability to permeate biological membranes, a prerequisite for oral absorption and distribution to target tissues. It is a key factor influencing how a drug interacts with plasma proteins and metabolic enzymes. However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. An optimal range of lipophilicity is therefore a critical attribute for a successful drug candidate.

Aqueous solubility is equally vital, particularly for orally administered drugs. A compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility can lead to low and erratic bioavailability, undermining therapeutic efficacy. Therefore, a thorough understanding and precise measurement of these properties are indispensable in the early stages of drug discovery and development.

Theoretical Framework: Quantifying Lipophilicity and Solubility

Lipophilicity: The Octanol-Water Partition Coefficient (logP and logD)

Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).

  • logP represents the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).

  • logD is a pH-dependent measure of lipophilicity that considers both the ionized and unionized forms of a compound. This is particularly relevant for drug molecules, as their ionization state can change in different physiological environments (e.g., the varying pH of the gastrointestinal tract).

The relationship between these two parameters is crucial for understanding a drug's behavior in the body.

Aqueous Solubility (logS)

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. It is often expressed as the logarithm of the molar solubility (logS). The solubility of a compound is influenced by a variety of factors, including its molecular structure, crystal lattice energy, and the pH of the aqueous medium.

In Silico Prediction of Physicochemical Properties for this compound

In the absence of direct experimental data, computational methods provide a valuable and rapid means of estimating the lipophilicity and solubility of a novel compound. For this compound (SMILES: O=C1NC2=CC=C(I)C=C2C(=O)N1), several well-established online prediction tools were utilized.

PropertyALOGPS 2.1[1][2]Molinspiration[3][4]SwissADME (Consensus)[5][6]
Predicted logP 1.451.681.57
Predicted logS (mol/L) -2.89Not Provided-3.13
Predicted Solubility (mg/mL) 0.37Not Provided0.22
Predicted Solubility Class SolubleNot ProvidedModerately Soluble

These predictions suggest that this compound is a compound with moderate lipophilicity and solubility. The logP values fall within a range often considered favorable for drug candidates, potentially allowing for good membrane permeability without excessive metabolic liability. The predicted aqueous solubility, while not high, is likely sufficient for many initial in vitro biological assays.

Experimental Determination of Lipophilicity and Solubility: Methodologies and Rationale

While in silico predictions are a valuable starting point, experimental determination remains the gold standard for accurate characterization. The following protocols are designed to be robust and self-validating.

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for logP determination. It directly measures the partitioning of a compound between n-octanol and water.

Protocol:

  • Preparation of Pre-saturated Solvents: Vigorously mix equal volumes of n-octanol and water for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning: In a sealed vessel, combine a known volume of the n-octanol stock solution with a known volume of pre-saturated water.

  • Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached (typically several hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the logP using the formula: logP = log ([Concentration in n-octanol] / [Concentration in water])

Causality and Self-Validation: The use of pre-saturated solvents is critical to prevent volume changes during the experiment that would affect concentration measurements. Analyzing both phases provides an internal check on the mass balance of the compound.

Experimental Workflow for Shake-Flask logP Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-saturated n-Octanol and Water prep_stock Prepare Stock Solution in n-Octanol prep_solvents->prep_stock mix Mix Octanol Stock and Water prep_stock->mix agitate Agitate to Reach Equilibrium mix->agitate centrifuge Centrifuge for Phase Separation agitate->centrifuge quantify Quantify Concentration in Each Phase (HPLC/UV) centrifuge->quantify calculate Calculate logP quantify->calculate

Caption: Workflow for shake-flask logP determination.

Determination of Aqueous Solubility by the Equilibrium Shake-Flask Method

This method determines the thermodynamic solubility of a compound in an aqueous buffer.

Protocol:

  • Buffer Preparation: Prepare an aqueous buffer at the desired pH (e.g., pH 7.4 for physiological relevance).

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the buffer in a sealed vial. The presence of excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification: Dilute the clear saturated solution and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

  • Calculation: The measured concentration represents the aqueous solubility of the compound at that specific pH and temperature.

Causality and Self-Validation: Visual confirmation of excess solid at the end of the experiment ensures that a saturated solution was achieved. The use of a validated analytical method with a standard curve is essential for accurate quantification.

Conceptual Relationship of Physicochemical Properties to Drug Development

G DrugCandidate Drug Candidate (this compound) Lipophilicity Lipophilicity (logP/logD) DrugCandidate->Lipophilicity influences Solubility Aqueous Solubility (logS) DrugCandidate->Solubility influences Absorption Absorption Lipophilicity->Absorption affects membrane permeability Distribution Distribution Lipophilicity->Distribution affects tissue penetration Metabolism Metabolism Lipophilicity->Metabolism impacts Toxicity Toxicity Lipophilicity->Toxicity can contribute to Solubility->Absorption is a prerequisite for

Sources

Unlocking the Therapeutic Potential of 7-Iodoquinazoline-2,4(1H,3H)-dione: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazoline Scaffold as a Modern Pharmacophore

The quinazoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in contemporary medicinal chemistry. Its rigid structure and capacity for diverse substitutions have rendered it a "privileged scaffold," capable of interacting with a wide array of biological targets. Within this family, the quinazoline-2,4(1H,3H)-dione core is of particular interest, forming the foundation of numerous therapeutic agents. This guide delves into the specific potential of a halogenated derivative, 7-Iodoquinazoline-2,4(1H,3H)-dione, providing a technical exploration of its most probable therapeutic targets for researchers and drug development professionals. While direct experimental data on this precise molecule is nascent, a wealth of information on analogous compounds allows for robust, data-driven hypotheses regarding its mechanism of action and therapeutic applications.

Primary Target Class: Poly(ADP-ribose) Polymerase (PARP) Family

The most compelling and well-documented therapeutic application for the quinazoline-2,4(1H,3H)-dione scaffold is the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][2][3][4][5][6] These enzymes are critical components of the base excision repair (BER) pathway, a key cellular mechanism for repairing single-strand DNA breaks. In the context of oncology, particularly in tumors with deficiencies in homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to synthetic lethality. Unrepaired single-strand breaks accumulate and, during DNA replication, are converted into toxic double-strand breaks, which cannot be repaired in HR-deficient cells, leading to cell death.

The quinazoline-2,4(1H,3H)-dione core acts as a bioisostere for the nicotinamide moiety of the NAD+ cofactor, effectively competing for the active site of PARP enzymes. Structure-activity relationship (SAR) studies on various derivatives have demonstrated that substitutions on the quinazoline ring system can significantly influence potency and selectivity.[7] Specifically, modifications at the 7-position have been identified as a key point for molecular diversity that can modulate anti-tumor activity.[7] The introduction of a halogen, such as iodine, at this position can alter the electronic and steric properties of the molecule, potentially enhancing its interaction with the PARP active site.

Mechanistic Rationale for this compound as a PARP Inhibitor

The rationale for investigating this compound as a PARP inhibitor is multi-faceted:

  • Scaffold Precedent: Numerous studies have established the quinazoline-2,4(1H,3H)-dione scaffold as a potent PARP-1/2 inhibitor, with some derivatives reaching nanomolar efficacy.[1][2][4]

  • SAR Insights: Halogenation is a common strategy in drug design to enhance binding affinity through various interactions, including halogen bonding. The iodine atom at the 7-position could form favorable interactions with amino acid residues in the PARP catalytic domain.

  • Therapeutic Opportunity: The success of approved PARP inhibitors like Olaparib has paved the way for new chemical entities with potentially improved pharmacological profiles, such as enhanced selectivity or reduced off-target effects.

Experimental Workflow for PARP Inhibition Validation

A systematic approach is required to validate this compound as a PARP inhibitor. The following workflow outlines the key experimental steps.

PARP_Inhibition_Workflow cluster_in_vitro In Vitro Validation cluster_cellular Cellular Assays enzymatic_assay Enzymatic Assay (PARP-1/2 Activity) binding_assay Binding Assay (SPR/ITC) enzymatic_assay->binding_assay Confirm direct interaction cell_based_assay Cell-Based Assay (PARP Activity in Cells) binding_assay->cell_based_assay Assess cellular potency cytotoxicity_assay Cytotoxicity Assay (BRCA-mutant vs. WT cells) cell_based_assay->cytotoxicity_assay Validate synthetic lethality dna_damage_assay DNA Damage Assay (γH2AX foci) cytotoxicity_assay->dna_damage_assay Confirm mechanism cell_cycle_analysis Cell Cycle Analysis (G2/M arrest) dna_damage_assay->cell_cycle_analysis Assess downstream effects

Caption: Workflow for the validation of this compound as a PARP inhibitor.

Detailed Experimental Protocols

Principle: This assay quantifies the synthesis of poly(ADP-ribose) (PAR) by PARP-1 or PARP-2 in the presence of the test compound. The amount of PAR produced is detected using a specific antibody and a chemiluminescent substrate.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a reaction mixture containing recombinant human PARP-1 or PARP-2, activated DNA, and NAD+.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.

    • Initiate the reaction by adding 20 µL of the PARP reaction mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of 0.5 M HCl.

    • Wash the wells three times with wash buffer.

    • Add 25 µL of anti-PAR antibody and incubate for 60 minutes.

    • Wash the wells three times.

    • Add 25 µL of a secondary antibody conjugated to horseradish peroxidase (HRP) and incubate for 30 minutes.

    • Wash the wells three times.

    • Add 50 µL of a chemiluminescent HRP substrate and measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Principle: This assay measures the level of PAR in cells treated with a DNA-damaging agent and the test compound. Inhibition of PARP will result in a decrease in PAR levels.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed BRCA-deficient (e.g., CAPAN-1) and BRCA-proficient (e.g., BxPC-3) cells in 96-well plates.

    • Allow the cells to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 1 hour.

    • Induce DNA damage by treating the cells with 10 mM H₂O₂ for 10 minutes.

  • Cell Lysis and PAR Detection:

    • Lyse the cells and transfer the lysates to an ELISA plate coated with an anti-PAR antibody.

    • Incubate for 2 hours at room temperature.

    • Wash the plate and add a detection antibody.

    • Add a substrate and measure the absorbance at 450 nm.

  • Data Analysis:

    • Normalize the PAR levels to the total protein concentration in each well.

    • Calculate the percentage of inhibition and determine the IC50 value.

Potential Target Therapeutic Area Rationale based on Scaffold Key Validating Assays
PARP-1/2 OncologyWell-established activity of the quinazoline-2,4-dione core as a nicotinamide bioisostere.[1][3][4][5]Enzymatic Inhibition Assay, Cellular PARP Activity Assay, Synthetic Lethality Assay in BRCA-mutant cells.
DNA Gyrase/Topoisomerase IV AntibacterialSome quinazoline-2,4-dione derivatives act as fluoroquinolone-like inhibitors.[8][9]DNA Gyrase/Topoisomerase IV Inhibition Assay, Minimum Inhibitory Concentration (MIC) Assay.
STAT3/FOXO3a Signaling OncologyQuinazoline-2,4(1H,3H)-dione has been shown to modulate these pathways in hepatocellular carcinoma.[10][11]Western Blot for p-STAT3 and FOXO3a, Luciferase Reporter Assay for STAT3/FOXO3a activity.
Cyclin-Dependent Kinase 9 (CDK9) OncologyA quinazoline-2,4-dione analog has demonstrated inhibitory activity against CDK9.[12]CDK9 Kinase Assay, Cell Cycle Analysis.

Secondary & Exploratory Targets

While PARP inhibition is the most probable mechanism of action, the versatility of the quinazoline-2,4-dione scaffold suggests other potential therapeutic targets.

Bacterial DNA Gyrase and Topoisomerase IV

Several quinazoline-2,4(1H,3H)-dione derivatives have been investigated as antibacterial agents, functioning as inhibitors of bacterial DNA gyrase and topoisomerase IV.[8][9] These enzymes are essential for bacterial DNA replication and are the targets of fluoroquinolone antibiotics. The quinazoline-2,4-dione core can mimic the quinolone scaffold, suggesting that this compound could possess antibacterial properties.

Antibacterial_Workflow cluster_screening Initial Screening cluster_target_validation Target Validation mic_assay MIC Assay (S. aureus, E. coli) mbc_assay MBC Assay mic_assay->mbc_assay Determine bactericidal/bacteriostatic effect gyrase_assay DNA Gyrase Supercoiling Assay mbc_assay->gyrase_assay Identify molecular target topo_iv_assay Topoisomerase IV Decatenation Assay gyrase_assay->topo_iv_assay Assess dual targeting

Caption: Workflow for validating this compound as an antibacterial agent.

Modulation of STAT3 and FOXO3a Signaling Pathways

Recent studies have implicated the parent compound, quinazoline-2,4(1H,3H)-dione, in the modulation of the STAT3 and FOXO3a signaling pathways in hepatocellular carcinoma (HCC).[10][11] STAT3 is a transcription factor that is often constitutively activated in cancer, promoting cell proliferation and survival. FOXO3a, a member of the forkhead box O family of transcription factors, acts as a tumor suppressor. The ability of quinazoline-2,4(1H,3H)-dione to modulate these pathways suggests that the 7-iodo derivative could have similar effects.

STAT3_FOXO3a_Pathway cluster_stat3 STAT3 Pathway cluster_foxo3a FOXO3a Pathway compound This compound pSTAT3 p-STAT3 (Active) compound->pSTAT3 Inhibition FOXO3a_active FOXO3a (Active) compound->FOXO3a_active Activation STAT3 STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer STAT3_nucleus Nuclear Translocation STAT3_dimer->STAT3_nucleus Proliferation Cell Proliferation & Survival STAT3_nucleus->Proliferation FOXO3a FOXO3a FOXO3a->FOXO3a_active FOXO3a_nucleus Nuclear Translocation Apoptosis Apoptosis & Cell Cycle Arrest FOXO3a_nucleus->Apoptosis FOO3a_active FOO3a_active FOO3a_active->FOXO3a_nucleus

Caption: Putative modulation of STAT3 and FOXO3a signaling by this compound.

Conclusion and Future Directions

This compound is a promising, yet under-investigated, molecule with significant therapeutic potential. Based on extensive research into its core scaffold, the primary and most likely therapeutic targets are PARP-1 and PARP-2, positioning it as a candidate for anticancer therapy, particularly in HR-deficient tumors. Furthermore, plausible secondary applications as an antibacterial agent or a modulator of oncogenic signaling pathways warrant investigation.

The experimental workflows and protocols detailed in this guide provide a robust framework for elucidating the precise mechanism of action and therapeutic utility of this compound. Future research should focus on the synthesis and in vitro evaluation of this compound against the proposed targets, followed by cell-based and in vivo studies to validate its therapeutic potential. The insights gained from such studies will be invaluable for the drug development community.

References

  • Zhou, Y., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(16), 2883-2894. [Link]

  • ResearchGate. (n.d.). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity | Request PDF. Retrieved from [Link]

  • PubMed. (2023). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2017). Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • National Institutes of Health. (2023). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules. [Link]

  • ACS Publications. (2023). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry. [Link]

  • RSC Publishing. (2024). New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. RSC Advances. [Link]

  • MDPI. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules. [Link]

  • Semantic Scholar. (n.d.). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Retrieved from [Link]

  • MDPI. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. [Link]

  • MDPI. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. [Link]

  • Acta Poloniae Pharmaceutica. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

  • MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules. [Link]

  • ResearchGate. (n.d.). Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells. Retrieved from [Link]

  • MDPI. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. International Journal of Molecular Sciences. [Link]

  • ACS Publications. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2013). Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. Molecular Diversity. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of a novel series of 6,7- dimethoxyquinazoline-2,4(1H,3H)-dione derivatives | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (2022). Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds. RSC Advances. [Link]

  • PubMed. (2025). Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells. Bioorganic Chemistry. [Link]

Sources

An In-depth Technical Guide to 7-Iodoquinazoline-2,4(1H,3H)-dione: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 7-Iodoquinazoline-2,4(1H,3H)-dione, a halogenated derivative of the versatile quinazolinedione scaffold. While the specific discovery of this compound is not extensively documented, its significance is inferred from the broad and potent biological activities exhibited by the quinazolinedione class of molecules. This document details a plausible and robust synthetic pathway, methods for structural characterization, and explores its prospective applications in drug discovery, particularly as an anticancer agent through mechanisms such as PARP inhibition. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to understand and utilize this promising heterocyclic compound.

Introduction and Historical Context

The quinazoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] The fully oxidized quinazoline-2,4(1H,3H)-dione core, in particular, has emerged as a "privileged scaffold" in drug discovery.[3][4] Its rigid, planar structure, rich in hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with various biological targets. Derivatives of this scaffold have been investigated for their antimicrobial, anticonvulsant, anti-inflammatory, and notably, anticancer properties.[3][5]

The introduction of a halogen atom, such as iodine, onto the quinazolinedione ring system can significantly modulate the compound's physicochemical and pharmacological properties. The iodine atom at the 7-position can influence lipophilicity, metabolic stability, and electronic distribution, potentially enhancing binding affinity to target proteins and improving the overall drug-like characteristics. While the history of this compound is not marked by a singular discovery event, its existence and potential utility are a logical extension of the systematic exploration of halogenated quinazolinediones in the pursuit of novel therapeutics.

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several strategic routes, primarily revolving around the construction of the pyrimidine ring onto a pre-functionalized benzene ring. A highly plausible and efficient method commences with the iodination of anthranilic acid, followed by cyclization.

Proposed Synthetic Route

A logical and experimentally feasible pathway for the synthesis of this compound is a two-step process starting from 4-iodoanthranilic acid. This precursor can be synthesized from commercially available starting materials. The subsequent cyclization to form the quinazolinedione ring can be achieved by reaction with urea.

Synthetic_Pathway_7_Iodoquinazoline_2_4_dione cluster_0 Step 1: Preparation of 4-Iodoanthranilic Acid cluster_1 Step 2: Cyclization to form the Quinazolinedione Ring 4-Iodoaniline 4-Iodoaniline 4-Iodoaniline->Intermediate 1. NaNO2, HCl 2. CuCN 4-Iodoanthranilonitrile 4-Iodo-2-aminobenzonitrile Intermediate->4-Iodoanthranilonitrile 4-Iodoanthranilic_Acid 4-Iodoanthranilic Acid 4-Iodoanthranilonitrile->4-Iodoanthranilic_Acid Acid or Base Hydrolysis Target_Compound This compound 4-Iodoanthranilic_Acid->Target_Compound Fusion with Urea (180-200 °C) Urea Urea

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Iodoanthranilic Acid

  • Rationale: This initial step introduces the iodine atom at the desired position on the benzene ring, which is crucial for the final product. Starting with 4-iodoaniline and introducing the carboxylic acid group via a Sandmeyer reaction on the corresponding aminobenzonitrile is a standard and effective method.

  • Procedure:

    • To a solution of 4-iodoaniline in a suitable solvent (e.g., a mixture of concentrated hydrochloric acid and water) cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.

    • The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide.

    • The reaction mixture is stirred and allowed to warm to room temperature, followed by heating to complete the reaction.

    • The resulting 4-iodo-2-aminobenzonitrile is then subjected to vigorous hydrolysis (either acidic or basic) to convert the nitrile group to a carboxylic acid, yielding 4-iodoanthranilic acid.

Step 2: Synthesis of this compound

  • Rationale: The fusion of an anthranilic acid derivative with urea is a classic and direct method for the formation of the quinazoline-2,4(1H,3H)-dione ring system.[6] This reaction proceeds through the formation of an intermediate ureido-benzoic acid which then undergoes intramolecular cyclization.

  • Procedure:

    • A finely ground mixture of 4-iodoanthranilic acid and an excess of urea is placed in a round-bottom flask.

    • The mixture is heated in an oil bath to a temperature of 180-200 °C.

    • The reaction is monitored by thin-layer chromatography until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled, and the solid residue is treated with a dilute solution of sodium hydroxide to dissolve the product and remove any unreacted starting material.

    • The alkaline solution is then filtered, and the filtrate is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound.

    • The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide.

Physicochemical Properties and Structural Characterization

The identity and purity of the synthesized this compound should be rigorously confirmed using a combination of spectroscopic and analytical techniques.

PropertyValueSource
CAS Number 959236-72-7[7]
Molecular Formula C₈H₅IN₂O₂[7]
Molecular Weight 288.04 g/mol [7]
Appearance Off-white to pale yellow solidInferred
Melting Point >300 °C (decomposes)Inferred
Solubility Sparingly soluble in common organic solvents, soluble in DMSO and DMFInferred

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include two singlets in the aromatic region corresponding to the protons on the benzene ring, and two broad singlets for the N-H protons of the dione ring. The chemical shifts will be influenced by the iodine substituent.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should show eight distinct carbon signals, including two carbonyl carbons in the downfield region (around 150-165 ppm) and six aromatic carbons. The carbon atom attached to the iodine will exhibit a characteristic upfield shift.

  • Mass Spectrometry (ESI-MS): The mass spectrum should display a prominent molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the calculated molecular weight of 288.04. The isotopic pattern of iodine would also be observable.

  • Infrared (IR) Spectroscopy (KBr): Characteristic absorption bands would be observed for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the dione (around 1650-1720 cm⁻¹), and C-I stretching in the fingerprint region.

Biological Significance and Therapeutic Potential

The quinazoline-2,4(1H,3H)-dione scaffold is a well-established pharmacophore in oncology. The introduction of an iodine atom at the 7-position is anticipated to confer unique biological activities, particularly in the realm of PARP inhibition.

Prospective Role as a PARP Inhibitor

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[8] Inhibitors of PARP have shown significant clinical success in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[8] Several quinazolinedione derivatives have been identified as potent PARP-1 and PARP-2 inhibitors.[9][10][11] The core structure mimics the nicotinamide moiety of the NAD+ cofactor, binding to the catalytic domain of the enzyme.

PARP_Inhibition_Mechanism DNA_Damage Single-Strand DNA Break PARP_Activation PARP Activation and Binding to Damaged DNA DNA_Damage->PARP_Activation PARylation PARP-mediated PARylation of Target Proteins PARP_Activation->PARylation Repair_Failure Failed DNA Repair PARP_Activation->Repair_Failure Inhibition DNA_Repair Recruitment of DNA Repair Machinery and Repair PARylation->DNA_Repair 7_Iodo_QD This compound Inhibition Inhibition of PARP Catalytic Activity 7_Iodo_QD->Inhibition Inhibition->PARP_Activation Cell_Death Apoptosis/Cell Death Repair_Failure->Cell_Death

Caption: Proposed mechanism of action of this compound as a PARP inhibitor leading to cancer cell death.

The 7-iodo substituent could potentially form a halogen bond with a suitable acceptor in the PARP active site, thereby enhancing the binding affinity and inhibitory potency. Further structure-activity relationship (SAR) studies would be necessary to validate this hypothesis.

Potential as a Dual EGFR Inhibitor

Certain iodinated quinazoline derivatives have demonstrated activity as dual inhibitors of both wild-type and mutant forms of the epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer.[12] The iodine atom in these compounds plays a critical role in their inhibitory activity. It is plausible that this compound could also exhibit inhibitory activity against EGFR or other kinases, making it a candidate for further investigation in this area.

Conclusion and Future Directions

This compound represents a synthetically accessible and promising molecule for drug discovery and development. Its structural similarity to known bioactive compounds, particularly PARP and kinase inhibitors, provides a strong rationale for its further investigation. Future research should focus on the optimization of its synthesis, comprehensive biological evaluation against a panel of cancer cell lines and relevant enzymatic assays, and detailed structure-activity relationship studies to unlock its full therapeutic potential. The insights gained from such studies will undoubtedly contribute to the broader understanding of halogenated quinazolinediones as a valuable class of therapeutic agents.

References

  • Zhou, J., Ji, M., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(20), 3957-3973. Available from: [Link]

  • El-Damasy, D. A., et al. (2022). Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. Scientific Reports, 12(1), 1-22. Available from: [Link]

  • Li, T., et al. (2017). Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4045-4054. Available from: [Link]

  • Willis, M. C., et al. (2006). A Tandem Palladium-Catalyzed Arylation−Ester Amidation Sequence for the Synthesis of Quinazolinediones. Organic Letters, 8(22), 5089-5091. Available from: [Link]

  • Boshta, N. M., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 26(16), 4995. Available from: [Link]

  • Wang, Z., et al. (2024). Quinazoline-2,4(1 H,3 H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging. European Journal of Nuclear Medicine and Molecular Imaging, 51(13), 3840-3853. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2020). Synthesis of quinazoline-2,4(1H,3H)-dione 32. ResearchGate. Available from: [Link]

  • Zhou, J., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. ResearchGate. Available from: [Link]

  • Alafeefy, A. M. (2011). Some new quinazolin-4(3H)-one derivatives, synthesis and antitumor activity. ResearchGate. Available from: [Link]

  • Abdel-Ghani, T. M., et al. (2023). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 28(14), 5342. Available from: [Link]

  • Yadav, V. K., et al. (2018). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]

  • Zaki, R. M., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197170. Available from: [Link]

  • Xu, P., et al. (2017). Palladium-Catalyzed Incorporation of Two C1 Building Blocks: The Reaction of Atmospheric CO2 and Isocyanides with 2-Iodoanilines Leading to the Synthesis of Quinazoline-2,4(1H,3H)-diones. Organic Letters, 19(17), 4484-4487. Available from: [Link]

  • Patel, K., et al. (2015). Synthesis, characterization and biological evaluation of iodoquinazolinone derivatives. ResearchGate. Available from: [Link]

  • Kuran, B., et al. (2012). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 69(1), 145-148. Available from: [Link]

  • Al-Obaid, A. M., et al. (2011). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Research in Pharmaceutical Sciences, 6(2), 93-100. Available from: [Link]

  • Jiarong, L., et al. (2002). A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones. Organic Letters, 4(10), 1735-1737. Available from: [Link]

  • Wagner, E. C., & Fegley, M. F. (1947). Isatoic anhydride. Organic Syntheses, 27, 45. Available from: [Link]

  • El-Naggar, M., et al. (2023). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 28(20), 7150. Available from: [Link]

  • El-Gendy, M. A., et al. (2003). Synthesis and antiinflammatory screening of some quinazoline and quinazolyl-4-oxoquinazoline derivatives. Archiv der Pharmazie, 336(1), 40-48. Available from: [Link]

  • Dabiri, M., et al. (2007). Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic acid, aniline and orthoester (or formic acid) in presence of HPA as catalyst. ResearchGate. Available from: [Link]

  • Novoa, H., et al. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances, 12(31), 20084-20101. Available from: [Link]

  • Mohammed, I. A., et al. (2015). Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3 H )-ones and Pyrazolo[4,3- d ]pyrimidin-7(6 H )-ones via Amination of sp 3 C–H Bond. ResearchGate. Available from: [Link]

  • Li, H., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. International Journal of Molecular Sciences, 24(21), 15858. Available from: [Link]

Sources

Methodological & Application

Application Note & Protocol: Strategic N-Alkylation of 7-Iodoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The quinazoline-2,4(1H,3H)-dione core is a privileged structure, appearing in numerous compounds with a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1][2][3] The introduction of an iodine atom at the 7-position provides a valuable handle for further synthetic transformations, such as cross-coupling reactions. Consequently, the selective N-alkylation of 7-Iodoquinazoline-2,4(1H,3H)-dione is a critical step in the synthesis of diverse compound libraries for drug discovery.

This document provides a detailed protocol and technical guidance for the N-alkylation of this compound, focusing on the critical aspects of regioselectivity, reaction optimization, and product characterization. The insights presented herein are synthesized from established methodologies for the alkylation of related heterocyclic systems, aiming to provide a robust and reproducible procedure.

Mechanistic Considerations and Regioselectivity

The N-alkylation of quinazoline-2,4(1H,3H)-dione presents a classic challenge of regioselectivity due to the presence of two nucleophilic nitrogen atoms at the N1 and N3 positions. The outcome of the alkylation is governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions, which can favor either kinetic or thermodynamic control.

The deprotonation of the quinazolinedione by a base generates an ambident anion with negative charge density distributed across the N1, N3, and oxygen atoms. The subsequent alkylation can, in principle, occur at any of these positions. However, O-alkylation is generally less favorable under many conditions, with N-alkylation being the predominant pathway.[4][5]

The choice of base, solvent, and temperature plays a pivotal role in directing the alkylation to the N1 or N3 position. Generally, weaker bases and polar aprotic solvents like DMF, in combination with alkali carbonates such as K₂CO₃ or Cs₂CO₃, tend to favor N3-alkylation.[4] Conversely, stronger bases like sodium hydride (NaH) in less polar solvents such as THF can promote N1-alkylation.[6] This selectivity can be attributed to the nature of the ion pair formed between the quinazolinedione anion and the counter-ion of the base. In polar aprotic solvents, a "looser" ion pair may exist, allowing the more sterically accessible and electronically favored N3 position to react. In contrast, stronger bases in less polar solvents can lead to a "tighter" ion pair, potentially directing the alkylating agent to the N1 position.

It is important to note that the electronic nature of the substituent at the 7-position can also influence the acidity of the N-H protons and the nucleophilicity of the corresponding nitrogens, thereby affecting the regioselectivity of the alkylation.

G cluster_0 Reaction Components cluster_1 Key Intermediates cluster_2 Products Substrate This compound Anion Ambident Anion Substrate->Anion Deprotonation Base Base (e.g., K₂CO₃, NaH) Solvent Solvent (e.g., DMF, THF) Solvent->Anion Influences Ion Pair Alkylating_Agent Alkylating Agent (R-X) N1_Product N1-Alkylated Product N3_Product N3-Alkylated Product Anion->N1_Product Alkylation (Kinetic/Thermodynamic Control) Anion->N3_Product Alkylation (Kinetic/Thermodynamic Control)

Caption: Factors influencing N-alkylation regioselectivity.

Recommended Protocol for N-Alkylation

This protocol provides a general method for the N-alkylation of this compound. Researchers should consider optimizing the reaction conditions for their specific alkylating agent and desired regioselectivity.

Materials and Reagents
  • This compound

  • Alkylating agent (e.g., alkyl halide, dialkyl sulfate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5-2.0 eq) to the flask. Suspend the solids in anhydrous DMF (approximately 0.1-0.2 M concentration of the starting material).

  • Addition of Alkylating Agent: Add the alkylating agent (1.1-1.5 eq) to the suspension at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkylating agent.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product(s).

G Start Start Setup 1. Reaction Setup: Add starting material to a dry flask. Start->Setup Add_Reagents 2. Add Base & Solvent: Add K₂CO₃ and anhydrous DMF. Setup->Add_Reagents Add_Alkylating_Agent 3. Add Alkylating Agent: Add R-X at room temperature. Add_Reagents->Add_Alkylating_Agent Heat 4. Reaction: Heat to 60-80 °C and monitor by TLC. Add_Alkylating_Agent->Heat Workup 5. Workup: Cool, quench with water, and extract with EtOAc. Heat->Workup Wash 6. Washing: Wash with water and brine. Workup->Wash Dry 7. Drying & Concentration: Dry over MgSO₄ and evaporate solvent. Wash->Dry Purify 8. Purification: Column chromatography. Dry->Purify End End Purify->End

Caption: Experimental workflow for N-alkylation.

Product Characterization

Unambiguous characterization of the product is essential to confirm successful alkylation and, crucially, to determine the site of substitution (N1 vs. N3). A combination of NMR spectroscopy and mass spectrometry is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The appearance of new signals corresponding to the protons of the introduced alkyl group is a primary indicator of a successful reaction. The chemical shifts of the protons alpha to the nitrogen will be informative.

  • ¹³C NMR: The appearance of new carbon signals from the alkyl group further confirms the reaction. The chemical shifts of the carbonyl carbons (C2 and C4) may also shift upon alkylation.

  • 2D NMR (HSQC, HMBC, NOESY): These experiments are powerful tools for definitively assigning the regiochemistry.[4][7][8]

    • HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the protons of the alkyl group (especially the alpha-protons) and the carbonyl carbons (C2 and C4) of the quinazolinedione ring. An HMBC correlation from the alpha-protons of the alkyl group to the C2 and C8a carbons would strongly suggest N1-alkylation, while a correlation to the C2 and C4 carbons would indicate N3-alkylation.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): For N1-alkylation, a NOESY correlation may be observed between the alpha-protons of the alkyl group and the H8 proton of the quinazoline ring. For N3-alkylation, a correlation might be seen with the H5 proton.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product, ensuring the addition of the alkyl group.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion Insufficiently reactive alkylating agent.Increase reaction temperature, use a more reactive alkylating agent (e.g., iodide instead of bromide), or switch to a stronger base/solvent system (e.g., NaH in THF).
Inactive base or wet solvent.Use freshly dried solvent and a new bottle of anhydrous base.
Formation of multiple products Competing N1 and N3 alkylation.Modify reaction conditions to favor one regioisomer (e.g., change base, solvent, or temperature). Careful chromatographic separation will be necessary.
Dialkylation.Use a smaller excess of the alkylating agent (closer to 1.0 eq).
O-alkylation.This is less common but can occur. O-alkylated products can sometimes be converted to the N-alkylated product under thermal conditions.
Difficulty in purification Product co-elutes with starting material or impurities.Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.
Residual DMF in the product.Ensure thorough washing with water and brine during workup. High-vacuum drying can also help remove residual DMF.

Conclusion

The N-alkylation of this compound is a versatile and valuable reaction for the synthesis of novel compounds with potential therapeutic applications. By carefully selecting the reaction conditions, researchers can influence the regioselectivity of the alkylation. The protocol and troubleshooting guide provided in this application note offer a solid foundation for successfully performing this transformation. Rigorous characterization, particularly using 2D NMR techniques, is paramount to ensure the unambiguous assignment of the product's structure.

References

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • PubMed Central. (n.d.). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors.
  • MDPI. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent.
  • PubMed. (n.d.). Differential characterization using readily accessible NMR experiments of novel N- and O-alkylated quinolin-4-ol, 1,5-naphthyridin-4-ol and quinazolin-4-ol derivatives with antimycobacterial activity.
  • Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives.
  • MDPI. (n.d.). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities.
  • Unknown Source. (n.d.). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation.
  • Unknown Source. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
  • ResearchGate. (2025). N3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides.
  • RSC Publishing. (n.d.). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors.
  • ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry.
  • PMC - NIH. (n.d.). Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles.
  • Alfa Chemistry. (n.d.). Methods for Purification of Commonly Used Solvents.
  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • Iowa Research Online. (n.d.). Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux.
  • ResearchGate. (n.d.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives...
  • ResearchGate. (2025). N- and / or O- Alkylation of Quinazolinone Derivatives.
  • PubMed. (2009). Alkylation of 2,4-(1H,3H)-quinazolinediones with dialkyl carbonates under microwave irradiations.
  • PMC - NIH. (n.d.). Alkylation of 2,4-(1H,3H)-Quinazolinediones with Dialkyl Carbonates Under Microwave Irradiations.
  • Unknown Source. (n.d.). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy.
  • ResearchGate. (2025). (PDF) Alkylation of 2,4-(1H,3H)-Quinazolinediones with Dialkyl Carbonates Under Microwave Irradiations.
  • PubMed. (n.d.). DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards is preserved in intact cells.
  • PubMed. (2011). N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides.
  • Unknown Source. (2010). Quantitative NMR spectroscopy of biologically active substances and excipients.
  • ResearchGate. (2025). Synthesis of N' -(Quinazolin-4-yl)isonicotinohydrazides and Their Biological Screening, Docking and ADME Studies | Request PDF.
  • PMC. (2024). Development of a selective and scalable N1-indazole alkylation.
  • PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
  • PMC - NIH. (n.d.). DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards is preserved in intact cells.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 7-Iodoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of C-7 Arylated Quinazolinediones

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] Functionalization of this heterocyclic system, particularly at the C-7 position, allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, making it an ideal method for introducing aryl and heteroaryl moieties at this position.

This guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki coupling reactions utilizing 7-iodoquinazoline-2,4(1H,3H)-dione as the electrophilic partner. The choice of the iodo-substituted precursor is deliberate; the carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst compared to the more common bromo- or chloro-substituents.[3] This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and broader substrate scope, which are critical advantages in the fast-paced environment of drug discovery.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (nucleophile) with an organohalide (electrophile) in the presence of a base.[4] The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a Pd(II) intermediate.[4] This is typically the rate-determining step, and the high reactivity of the C-I bond facilitates this process.

  • Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the halide.[5]

  • Reductive Elimination: The two organic moieties on the palladium complex couple to form the new C-C bond of the final product, regenerating the Pd(0) catalyst which can then re-enter the cycle.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_intermediate Ar-Pd(II)-I(L)₂ (Quinazolinedione Complex) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation [R-B(OH)₃]⁻ pd_aryl_intermediate Ar-Pd(II)-R(L)₂ transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product 7-Aryl-quinazolinedione (Product) reductive_elimination->product reactants 7-Iodoquinazolinedione (Ar-I) + Arylboronic Acid (R-B(OH)₂) + Base Experimental_Workflow start Start setup 1. Combine Reactants (Quinazolinedione, Boronic Acid, Base) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert catalyst 3. Add Pd Catalyst & Solvents inert->catalyst react 4. Heat Reaction (80-100 °C) catalyst->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Workup (EtOAc/Water Extraction) monitor->workup Complete purify 7. Purify (Column Chromatography) workup->purify product Pure Product purify->product

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of 7-Substituted Quinazoline-2,4(1H,3H)-dione Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold and the Power of Solid-Phase Synthesis

The quinazoline-2,4(1H,3H)-dione core is a "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The generation of diverse libraries of substituted quinazolinediones is therefore a critical endeavor in modern drug discovery. Solid-phase organic synthesis (SPOS) offers a powerful platform for the efficient construction of such libraries, enabling the use of excess reagents to drive reactions to completion and simplifying purification through simple washing steps.[2]

This application note provides a comprehensive guide to the use of 7-iodoquinazoline-2,4(1H,3H)-dione as a versatile scaffold for the solid-phase synthesis of diverse chemical libraries. The strategic placement of the iodine atom at the 7-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. We will detail protocols for the immobilization of the scaffold onto a solid support, followed by on-resin diversification via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, and finally, cleavage from the resin to yield the desired products.

Strategic Overview: A Modular Approach to Quinazolinedione Library Synthesis

Our synthetic strategy is designed to be modular, allowing for the generation of a large number of analogs from a common resin-bound intermediate. The workflow is conceptually divided into four key stages:

  • Immobilization: Covalent attachment of the this compound scaffold to a suitable solid support.

  • Diversification: Palladium-catalyzed cross-coupling reactions at the 7-position of the immobilized scaffold.

  • Further Functionalization (Optional): Modification of the N1 and/or N3 positions of the quinazolinedione ring.

  • Cleavage: Release of the final products from the solid support.

Solid_Phase_Synthesis_Workflow cluster_0 Phase 1: Immobilization cluster_1 Phase 2: Diversification (C7-Position) cluster_2 Phase 3: Cleavage Start This compound Immobilized_Scaffold Resin-Bound 7-Iodoquinazolinedione Start->Immobilized_Scaffold Attachment via N3-position Resin Solid Support (e.g., Wang Resin) Resin->Immobilized_Scaffold Suzuki Suzuki Coupling (Boronic Acids/Esters) Immobilized_Scaffold->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Immobilized_Scaffold->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Immobilized_Scaffold->Buchwald Diversified_Resin Resin-Bound 7-Substituted Quinazolinedione Suzuki->Diversified_Resin Sonogashira->Diversified_Resin Buchwald->Diversified_Resin Cleavage TFA Cleavage Cocktail Diversified_Resin->Cleavage Final_Product Final 7-Substituted Quinazoline-2,4-dione Library Cleavage->Final_Product Diversification_Schemes cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Resin_I_S Resin-Quinazolinedione-I Pd_Catalyst_S Pd(PPh₃)₄, Base Resin_I_S->Pd_Catalyst_S Boronic_Acid R-B(OH)₂ Boronic_Acid->Pd_Catalyst_S Resin_Aryl Resin-Quinazolinedione-R Pd_Catalyst_S->Resin_Aryl Resin_I_So Resin-Quinazolinedione-I Pd_Cu_Catalyst PdCl₂(PPh₃)₂, CuI, Base Resin_I_So->Pd_Cu_Catalyst Alkyne R-C≡CH Alkyne->Pd_Cu_Catalyst Resin_Alkyne Resin-Quinazolinedione-C≡C-R Pd_Cu_Catalyst->Resin_Alkyne Resin_I_B Resin-Quinazolinedione-I Pd_Ligand_Catalyst Pd₂(dba)₃, Ligand, Base Resin_I_B->Pd_Ligand_Catalyst Amine R₂NH Amine->Pd_Ligand_Catalyst Resin_Amine Resin-Quinazolinedione-NR₂ Pd_Ligand_Catalyst->Resin_Amine

Figure 2: Schematic representation of the on-resin diversification reactions.

Part 3: Cleavage from the Solid Support

The final step is the release of the synthesized compounds from the solid support. For Wang resin, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA). [3][4]Scavengers are often included in the cleavage cocktail to trap reactive cationic species that are generated during the process, thereby preventing side reactions. [5][6]

Protocol 3.1: TFA-Mediated Cleavage
  • Swell the dried, derivatized resin in DCM for 30 minutes.

  • Drain the solvent and add the cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).

  • Shake the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA, and then with DCM. Combine all filtrates.

  • Concentrate the combined filtrates under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum.

  • Purify the final product by preparative HPLC.

Conclusion and Future Perspectives

The protocols outlined in this application note provide a robust and versatile platform for the solid-phase synthesis of diverse libraries of 7-substituted quinazoline-2,4(1H,3H)-diones. By leveraging the reactivity of the 7-iodo functionality, researchers can readily access a wide chemical space through well-established palladium-catalyzed cross-coupling reactions. The modular nature of this approach, combined with the efficiencies of solid-phase synthesis, makes it an invaluable tool for lead discovery and optimization in drug development programs targeting a multitude of diseases. Further expansion of this methodology could involve subsequent N1- or N3-alkylation on-resin to create even greater molecular diversity from a single immobilized scaffold.

References

  • Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. (2025).
  • Gopalsamy, A., & Yang, H. (2000). Combinatorial synthesis of heterocycles: solid-phase synthesis of 2-amino-4(1H)-quinazolinone derivatives.
  • Solid-Phase Synthesis of Quinazoline-2,4-Diones and Their Analogues from Resin-Bound Compounds with Primary Amines. Bentham Science.
  • Buchwald–Hartwig amin
  • Boshta, N. M., et al. (n.d.). Discovery of Quinazoline-2,4(1H,3H)
  • Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. (2022). Molecules, 27(23), 8577.
  • Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. (2024). Current Organic Synthesis, 27(9), 1329-1343.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). Molecules, 23(11), 2821.
  • Cleavage
  • Hartwig-Buchwald amination on solid supports: a novel access to a diverse set of 1H-benzotriazoles. (2007).
  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (2020). Molecules, 25(8), 1915.
  • Buchwald-Hartwig Amin
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 2769–2776.
  • Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. (2007). Molecules, 12(10), 2359–2368.
  • Synthesis of quinazolinones. Organic Chemistry Portal.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances, 11(13), 7348–7373.
  • Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. (2022). Beilstein Journal of Organic Chemistry, 18, 1–10.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
  • Representative synthetic methods for quinazoline‐2,4(1H,3H)‐diones.
  • Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2. (2017). MedChemComm, 8(11), 2049–2054.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. (2006). The Journal of Organic Chemistry, 71(23), 8844–8848.
  • Sonogashira coupling. In Wikipedia.
  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules, 25(20), 4634.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2023). The Journal of Organic Chemistry, 88(23), 16401–16410.
  • Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using...
  • Novel solid-phase synthesis of 2,6-disubstituted 4(3 H)-quinazolinones for combinatorial library generation.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Resin-immobilized palladium nanoparticle catalysts for Suzuki–Miyaura cross-coupling reaction in aqueous media.
  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
  • Solid Phase Oligonucleotide Synthesis. Biotage.
  • An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis.
  • Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. (2005). Organic Letters, 7(19), 4177–4179.
  • Merrifield Resin.
  • Palladium-catalyzed cross-coupling reaction of resin-bound chlorotriazines.
  • Technical Support Information Bulletin 1073 - Wang Resin. Aapptec Peptides.
  • New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines. (2024). Molecules, 29(13), 3042.
  • Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Peptide Synthesis Resins. AAPPTEC.
  • Morin functionalized Merrifield's resin: A new material for enrichment and sensing heavy metals.
  • Total Solid-Phase Synthesis of Dehydroxy Fengycin Deriv
  • Advantages of Wang Resin in Peptide Synthesis. AltaBioscience.
  • CN115215967A - Merrifield resin and preparation method and application thereof.
  • Discovery of Quinazoline-2,4(1H,3H)
  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (2023). Molecules, 28(21), 7352.
  • Quinazoline-2,4(1 H,3 H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging. (2024). Journal of Medicinal Chemistry.
  • Quinazoline-2,4(1H,3H)-dione. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o549.

Sources

Application Note: High-Throughput Screening and Cellular Characterization of Kinase Inhibitors Using 7-Iodoquinazoline-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling and represent one of the most important classes of drug targets in modern oncology.[1][2] The quinazoline scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, with numerous approved drugs targeting enzymes like EGFR and VEGFR.[3][4][5] This guide provides a comprehensive framework and detailed protocols for evaluating the inhibitory activity of novel compounds, using 7-Iodoquinazoline-2,4(1H,3H)-dione as a representative derivative. We present two core methodologies: a primary biochemical assay for rapid determination of enzymatic inhibition (IC50) and a secondary cell-based assay to confirm target engagement and downstream pathway modulation in a physiological context. These protocols are designed to be robust, self-validating, and adaptable for high-throughput screening and lead optimization campaigns.

The Quinazoline Scaffold: A Cornerstone of Kinase Inhibition

The success of quinazoline-based molecules as kinase inhibitors stems from their structural ability to mimic the purine ring of adenosine triphosphate (ATP), allowing them to bind with high affinity to the ATP-binding pocket of various kinases.[3][4] This competitive inhibition mechanism effectively blocks the transfer of a phosphate group from ATP to a substrate protein, thereby halting the signaling cascade.[4] Modifications to the quinazoline core, such as the iodo-substitution at the 7-position and the dione structure, allow for fine-tuning of selectivity and potency against specific kinase targets, including key players in cancer progression like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Src family kinases.[3][6]

Mechanism of Action: ATP-Competitive Inhibition

The fundamental principle behind the efficacy of this compound and related derivatives is their function as ATP-competitive inhibitors. The inhibitor molecule occupies the same binding site as ATP, preventing the kinase from accessing its phosphate donor. This blockade of autophosphorylation and substrate phosphorylation is the primary mechanism of action.[4][7]

cluster_0 Uninhibited Kinase Activity cluster_1 Competitive Inhibition K Kinase Active Site PS Phosphorylated Substrate K->PS Catalyzes Phosphorylation ADP ADP K->ADP ATP ATP ATP->K Binds S Substrate S->K K2 Kinase Active Site S2 Substrate K2->S2 No Phosphorylation I 7-Iodoquinazoline Derivative I->K2 Binds & Blocks ATP2 ATP ATP2->K2 Binding Prevented S2->K2

Caption: Mechanism of ATP-competitive kinase inhibition.

Selecting the Appropriate Assay Strategy

The choice of assay is critical and depends on the goals of the study, whether it is high-throughput screening (HTS), lead optimization, or mechanism-of-action studies.[8] A tiered approach is most effective:

  • Primary Biochemical Assays: These cell-free, enzymatic assays directly measure the ability of a compound to inhibit a purified kinase. They are ideal for HTS and for determining a direct IC50 value without the complexities of cellular systems.[9]

  • Secondary Cellular Assays: These assays measure the effect of the compound on kinase activity within intact cells. They provide more physiologically relevant data by accounting for cell permeability, stability, and engagement with the target in its native environment.[10][11]

G start Start: New Quinazoline Derivative Series biochem Primary Screen: Biochemical Assay (e.g., Luminescence-based) start->biochem ic50 Determine Enzymatic IC50 & Potency Ranking biochem->ic50 cellular Secondary Screen: Cellular Assay (e.g., HTRF, AlphaLISA) ic50->cellular Potent hits advance off_target Selectivity Profiling (Kinase Panel) ic50->off_target confirm Confirm Target Engagement & Downstream Inhibition cellular->confirm sar Structure-Activity Relationship (SAR) Studies confirm->sar lead_opt Lead Optimization sar->lead_opt off_target->sar

Caption: Workflow for kinase inhibitor characterization.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a homogeneous, luminescence-based assay to quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction. The Kinase-Glo® assay is a widely used example of this principle.[1][12] The luminescent signal is inversely proportional to kinase activity; therefore, potent inhibitors result in a higher signal.[12][13]

Principle

The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the inhibitor. Second, a luciferase-based reagent is added that consumes the remaining ATP to produce a light signal.

Materials
  • Purified recombinant kinase (e.g., EGFR, VEGFR2, Src)

  • Kinase-specific substrate peptide

  • This compound derivative stock solution (e.g., 10 mM in 100% DMSO)

  • Kinase Assay Buffer (specific to the kinase, typically containing HEPES, MgCl2, DTT, and BSA)

  • ATP solution (at a concentration near the Km for the specific kinase)

  • Kinase-Glo™ Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipette or liquid handler

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology
  • Compound Dilution:

    • Prepare a serial dilution of the this compound derivative. Start with the 10 mM stock in DMSO and perform dilutions in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced inhibition.[14]

    • Expert Insight: It is crucial to create a dose-response curve spanning several orders of magnitude (e.g., from 10 µM to 0.1 nM) to accurately determine the IC50.

  • Assay Plate Setup:

    • Design the plate map to include:

      • 100% Activity Control (No Inhibitor): Wells containing kinase, substrate, ATP, and assay buffer with DMSO vehicle. This represents the maximum kinase activity.

      • 0% Activity Control (No Enzyme): Wells containing substrate, ATP, and assay buffer with DMSO vehicle, but no kinase. This defines the background signal.

      • Test Compound Wells: Wells with all reaction components plus the serially diluted inhibitor.

  • Kinase Reaction:

    • To each well of the assay plate, add the components in the following order (example volumes for a 25 µL reaction):

      • 10 µL of Kinase Assay Buffer (containing the appropriate concentration of substrate peptide).

      • 5 µL of diluted this compound derivative or DMSO vehicle.

      • 5 µL of diluted kinase solution.

    • Mix gently and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to all wells.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C or room temperature) for the determined linear reaction time (e.g., 30-60 minutes).

  • Signal Detection:

    • Equilibrate the Kinase-Glo™ reagent to room temperature.

    • Add a volume of Kinase-Glo™ reagent equal to the volume in the assay wells (e.g., 25 µL).

    • Mix the plate on an orbital shaker for 2 minutes to ensure lysis and signal generation.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis and Presentation
  • Calculate Percent Inhibition:

    • Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))

  • Determine IC50:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Kinase TargetThis compound IC50 (nM)Reference Inhibitor IC50 (nM)
EGFR15.2 ± 2.1Erlotinib: 8.0 ± 1.5[7]
VEGFR245.8 ± 5.6Vandetanib: 35.0 ± 4.2[5]
Src120.3 ± 11.7Dasatinib: 1.1 ± 0.3
CDK2> 10,000Roscovitine: 320 ± 25[15]
(Note: Data presented is hypothetical for illustrative purposes.)

Protocol 2: Cellular Kinase Phosphorylation Assay (HTRF)

This protocol uses Homogeneous Time-Resolved Fluorescence (TR-FRET) to quantify the phosphorylation of a specific kinase substrate within a cellular context.[16] It provides a robust method to confirm that the inhibitor can cross the cell membrane and engage its intended target, leading to a functional downstream effect.[10][11]

Principle

Cells are treated with the inhibitor, then lysed. The lysate is analyzed using a sandwich immunoassay. A donor fluorophore (e.g., Europium cryptate) is conjugated to an antibody recognizing the total protein, while an acceptor fluorophore (e.g., XL665) is conjugated to a phospho-specific antibody. When both antibodies bind to the phosphorylated target protein, the donor and acceptor are brought into close proximity, generating a FRET signal upon excitation.[16][17]

cluster_0 HTRF Assay Principle P Phosphorylated Target Protein Ab_Total Total Protein Ab (Eu Cryptate Donor) Ab_Total->P Binds Total Ab_Phospho Phospho-Specific Ab (XL665 Acceptor) Ab_Total->Ab_Phospho 2. Energy Transfer Ab_Phospho->P Binds Phospho-site Emission_A FRET Signal (665 nm) Ab_Phospho->Emission_A 3. Excitation Excitation (337 nm) Excitation->Ab_Total 1. Emission_D Donor Emission (620 nm)

Caption: Principle of a homogeneous time-resolved fluorescence (HTRF) assay.

Materials
  • Human cell line expressing the target kinase (e.g., A549 for EGFR)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Growth factor or stimulus to induce kinase phosphorylation (e.g., EGF for EGFR)

  • This compound derivative

  • HTRF Assay Kit for the target of interest (containing lysis buffer and antibody conjugates)

  • Tissue culture-treated 96-well plates

  • TR-FRET compatible microplate reader

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Culture cells according to standard protocols.

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Expert Insight: Cell density is critical for a consistent signal. Optimize seeding density to ensure cells are in a logarithmic growth phase and form a confluent monolayer at the time of the assay.

  • Serum Starvation and Inhibitor Treatment:

    • The following day, gently aspirate the culture medium and replace it with a serum-free medium.

    • Incubate for 4-24 hours to reduce basal kinase activity.

    • Add serial dilutions of the this compound derivative to the appropriate wells. Include a DMSO vehicle control.

    • Incubate for 1-2 hours at 37°C.

  • Kinase Activation and Cell Lysis:

    • Stimulate the kinase pathway by adding the appropriate growth factor (e.g., EGF at a final concentration of 100 ng/mL) to all wells except the unstimulated control.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Aspirate the medium and add the HTRF lysis buffer to each well.

    • Incubate on an orbital shaker for 30 minutes at room temperature.

  • Detection:

    • Transfer a portion of the cell lysate from each well to a white, low-volume 384-well detection plate.

    • Add the premixed HTRF antibody solution (containing both donor and acceptor antibodies) to each well.

    • Seal the plate, protect it from light, and incubate for 4 hours to overnight at room temperature.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).

Data Analysis
  • Calculate HTRF Ratio:

    • The ratio of the two emission signals corrects for well-to-well variations. HTRF Ratio = (Emission_665nm / Emission_620nm) * 10,000

  • Calculate Percent Inhibition and IC50:

    • Normalize the data using the stimulated (0% inhibition) and unstimulated (100% inhibition) controls.

    • Plot the normalized response against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50.

Troubleshooting and Field-Proven Insights

  • Discrepancy Between Biochemical and Cellular IC50: It is common for the cellular IC50 to be higher than the biochemical IC50. This can be due to poor cell permeability, compound efflux by transporters, plasma protein binding, or high intracellular ATP concentrations competing with the inhibitor. This discrepancy provides valuable information for lead optimization.

  • Assay Interference: Some compounds can interfere with the assay technology itself. For luminescence assays, screen compounds in a counterscreen against luciferase to identify false positives.[13][18] For fluorescence-based assays, colored or fluorescent compounds can cause interference; the time-resolved nature of HTRF minimizes this issue.[16]

  • The Importance of Controls: Every plate must contain positive and negative controls. For biochemical assays, a known inhibitor of the target kinase should be run as a reference control to validate assay performance. For cellular assays, unstimulated and stimulated controls are essential to define the assay window.

  • Self-Validation: The protocols are designed to be self-validating. A robust Z'-factor (a statistical measure of assay quality) should be calculated from the controls on each plate. A Z' > 0.5 indicates an excellent assay suitable for HTS.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (Source: Google Search)
  • Quinazoline derivative compound (11d)
  • Spotlight: Cell-based kinase assay form
  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (Source: PubMed Central)
  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investig
  • Alpha SureFire No-wash Cellular Kinase Assays. (Source: Revvity)
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (Source: MDPI)
  • Src Kinase Assay Kit. (Source: Merck Millipore)
  • Kinase-Glo™ Luminescent Kinase Assay: Detect Virtually Any Kinase.
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (Source: Google Search)
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
  • Assay Development for Protein Kinase Enzymes. (Source: NCBI)
  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (Source: Bentham Science Publishers)
  • HTRF® Kinase Assay Protocol | Download Table.
  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (Source: PubMed)
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (Source: BPS Bioscience)
  • Methods for Detecting Kinase Activity. (Source: Cayman Chemical)
  • How Does a Biochemical Kinase Assay Work? (Source: BellBrook Labs)
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (Source: Celtarys Research)
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (Source: PubMed Central)
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (Source: NIH)
  • Chapter 6: Understanding Luminescence Based Screens. (Source: Books)
  • Choosing the Right Assay for Your Kinase Drug Discovery. (Source: Reaction Biology)
  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (Source: NIH)
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (Source: MDPI)
  • Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. (Source: NIH)

Sources

Application Notes and Protocols for the Cellular Characterization of 7-Iodoquinazoline-2,4(1H,3H)-dione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of pharmacological activities.[1][2] The incorporation of a halogen, such as iodine, at the 7-position can significantly modulate the biological properties of these compounds. This guide provides a comprehensive suite of detailed cell-based assay protocols for researchers and drug development professionals engaged in the characterization of novel 7-Iodoquinazoline-2,4(1H,3H)-dione analogs. The protocols are designed to elucidate the mechanism of action of these compounds, with a focus on their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP) and receptor tyrosine kinases (RTKs), two important classes of oncology targets.[3][4]

Introduction: The Therapeutic Potential of this compound Analogs

The quinazoline-2,4(1H,3H)-dione core has been extensively explored, leading to the development of compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1][5] Recent studies have highlighted the potential of this scaffold in oncology, with some derivatives demonstrating potent inhibitory activity against key enzymes in cancer cell signaling and DNA repair pathways.[2][3][4] Two such enzyme families are the Poly(ADP-ribose) polymerases (PARPs) and receptor tyrosine kinases (RTKs).

PARP Inhibition: PARP enzymes, particularly PARP1 and PARP2, are central to the repair of single-strand DNA breaks.[6][7] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks and subsequent cell death, a concept known as synthetic lethality.[6][8] Quinazoline-2,4(1H,3H)-dione derivatives have emerged as a novel class of PARP-1/2 inhibitors.[3]

RTK Inhibition: Receptor tyrosine kinases are a family of cell surface receptors that play a critical role in cellular processes such as growth, differentiation, and metabolism.[9] Dysregulation of RTK signaling, often through mutations or overexpression, is a common driver of cancer.[9] Several quinazoline-based compounds have been successfully developed as RTK inhibitors. Notably, 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been identified as dual inhibitors of c-Met and VEGFR-2, two RTKs implicated in tumor growth and angiogenesis.[4]

This application note provides detailed, validated protocols to assess the activity of this compound analogs in these key areas of cancer biology.

Foundational Protocols: Cell Line Selection and Culture

The choice of appropriate cell lines is critical for obtaining meaningful data. The following cell lines are recommended for the initial characterization of this compound analogs.

Cell LineCancer TypeKey CharacteristicsRecommended Culture Medium
HCT-116 Colorectal CarcinomaKRAS mutant; proficient in DNA repair.[9][10]McCoy's 5a Medium + 10% FBS.[11]
A375 Malignant MelanomaBRAF V600E mutant.[6][12]DMEM + 10% FBS.[13]
MX-1 Breast AdenocarcinomaTriple-negative (ER, PR, HER2 negative).[5][7]DMEM:Ham's F12 (1:1) + 5% FBS.[3]
UWB1.289 Ovarian CarcinomaBRCA1 null; deficient in homologous recombination.[14]RPMI-1640:MEGM (1:1) + 3% FBS

General Cell Culture Protocol:

  • Maintain cell lines in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells when they reach 70-90% confluency.

  • For subculturing, wash the cell monolayer with PBS, then detach cells using an appropriate dissociation reagent (e.g., Trypsin-EDTA).

  • Neutralize the dissociation reagent with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new culture vessels at the recommended seeding density.

Protocol Suite I: Evaluation of PARP Inhibition

These assays are designed to determine if the this compound analogs inhibit PARP activity within the cellular context.

Cellular PARP Activity Assay (In-Cell Western)

This immunoassay-based method quantifies the level of poly(ADP-ribose) (PAR), the product of PARP activity, in cells.

Principle: Cells are treated with a DNA damaging agent to induce PARP activity, followed by treatment with the test compounds. The amount of PAR is then detected using a specific primary antibody and a fluorescently labeled secondary antibody.

Workflow Diagram:

PARP_Activity_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_induction PARP Activation cluster_detection Detection seed Seed cells in 96-well plate incubate1 Incubate overnight seed->incubate1 treat_compound Treat with test compounds incubate1->treat_compound treat_dmso Vehicle Control (DMSO) incubate1->treat_dmso treat_parpi Positive Control (e.g., Olaparib) incubate1->treat_parpi induce_damage Induce DNA damage (e.g., H2O2) treat_compound->induce_damage treat_dmso->induce_damage treat_parpi->induce_damage fix_perm Fix and permeabilize cells induce_damage->fix_perm block Block non-specific binding fix_perm->block primary_ab Incubate with anti-PAR antibody block->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab read Read fluorescence on plate reader secondary_ab->read

Caption: Workflow for the In-Cell Western PARP activity assay.

Detailed Protocol:

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a known PARP inhibitor (e.g., Olaparib) as a positive control. Incubate for 1 hour.

  • PARP Activation: Add H2O2 to a final concentration of 200 µM to all wells to induce DNA damage and activate PARP. Incubate for 15 minutes.

  • Fixation and Permeabilization: Aspirate the medium and fix the cells with 4% paraformaldehyde in PBS for 20 minutes. Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Antibody Incubation: Incubate with a primary antibody against PAR overnight at 4°C. The following day, wash the wells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Data Acquisition: After a final wash, read the fluorescence intensity using a microplate reader.

Cytotoxicity Potentiation Assay in BRCA-deficient Cells

This assay evaluates the ability of the compounds to selectively kill cancer cells with deficient homologous recombination, a hallmark of PARP inhibitor efficacy.

Principle: BRCA-deficient cells are more sensitive to PARP inhibitors than their wild-type counterparts. This assay compares the cytotoxic effect of the test compounds on a BRCA-deficient cell line (UWB1.289) versus a BRCA-proficient cell line (HCT-116).

Detailed Protocol:

  • Cell Seeding: Seed UWB1.289 and HCT-116 cells in separate 96-well plates at their respective optimal densities.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound analogs for 72 hours.

  • Viability Assessment (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[15]

    • Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[16]

    • Shake the plate for 15 minutes and read the absorbance at 590 nm.[15]

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value for each compound in both cell lines.

Hypothetical Data Presentation:

CompoundIC50 in HCT-116 (µM)IC50 in UWB1.289 (µM)Selectivity Index (HCT-116/UWB1.289)
Analog A> 502.5> 20
Analog B25.30.831.6
Olaparib10.20.1102

Protocol Suite II: Evaluation of RTK Inhibition

These assays are designed to assess the inhibitory effect of the this compound analogs on receptor tyrosine kinase signaling and its downstream cellular consequences.

RTK Phosphorylation Assay (ELISA-based)

This assay measures the phosphorylation status of a specific RTK in response to ligand stimulation and inhibitor treatment.

Principle: Cells are stimulated with a growth factor to activate a specific RTK. The level of phosphorylated RTK is then quantified using an ELISA-based method with a phospho-specific antibody.

Signaling Pathway Diagram:

RTK_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK (Active) RTK->P_RTK Autophosphorylation Ligand Growth Factor Ligand Ligand->RTK Binding & Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_RTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Analog Inhibitor->P_RTK Inhibition

Caption: Simplified RTK signaling and point of inhibition.

Detailed Protocol:

  • Cell Seeding and Starvation: Seed A375 cells in a 96-well plate. Once confluent, starve the cells in serum-free medium for 24 hours.

  • Compound Treatment: Treat the cells with the test compounds for 2 hours.

  • Ligand Stimulation: Stimulate the cells with an appropriate growth factor (e.g., HGF for c-Met, VEGF for VEGFR-2) for 15 minutes.

  • Cell Lysis: Lyse the cells and collect the lysates.[17]

  • ELISA:

    • Coat an ELISA plate with a capture antibody specific for the total RTK.

    • Add the cell lysates to the wells and incubate.

    • Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of the RTK. This antibody should be conjugated to an enzyme like HRP.

    • Wash and add the HRP substrate.

    • Stop the reaction and read the absorbance.

  • Data Analysis: Normalize the phospho-RTK signal to the total RTK amount and express the results as a percentage of the stimulated control.

Cell Proliferation Assay (MTT)

This assay measures the effect of the compounds on the proliferation of cancer cells that are dependent on specific RTK signaling pathways.

Detailed Protocol:

  • Cell Seeding: Seed A375 cells in a 96-well plate at a density of 3,000-5,000 cells per well.[18]

  • Compound Treatment: Add serial dilutions of the this compound analogs to the wells and incubate for 72 hours.

  • Viability Assessment: Perform the MTT assay as described in section 3.2.

  • Data Analysis: Calculate the IC50 values for each compound.

Hypothetical Data Presentation:

CompoundA375 Cell Proliferation IC50 (µM)
Analog C0.5
Analog D3.2
Cabozantinib0.1
Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the impact of the compounds on the migratory capacity of cancer cells, a process often driven by RTK signaling.

Principle: A "wound" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound is monitored over time in the presence or absence of the test compounds.[19]

Detailed Protocol:

  • Cell Seeding: Seed A375 cells in a 12-well plate and grow to 95-100% confluence.[19]

  • Wound Creation: Create a linear scratch in the cell monolayer using a sterile pipette tip.[2][19]

  • Treatment: Wash the wells to remove detached cells and add fresh medium containing the test compounds or vehicle control.[2]

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8 hours) for up to 48 hours.[2]

  • Data Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure relative to the initial area.

Concluding Remarks

The protocols detailed in this application note provide a robust framework for the initial cell-based characterization of novel this compound analogs. By systematically evaluating their effects on PARP and RTK signaling, researchers can gain critical insights into the mechanism of action and therapeutic potential of these compounds. The self-validating nature of these assays, incorporating appropriate positive and negative controls, ensures the generation of reliable and reproducible data, thereby accelerating the drug discovery and development process.

References

  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025, May 5). Protocolb R&D. [Link]

  • Human Colorectal Adenocarcinoma Cell Line HCT116. BioHippo. [Link]

  • HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research. Cytion. [Link]

  • Cell Culture Protocol for HCT 116 cells. ENCODE. [Link]

  • Cell Migration Assay (Wound-Healing Assay). Bio-protocol. [Link]

  • Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Request PDF. [Link]

  • Human Breast Adenocarcinoma cell line MX-1. BioHippo. [Link]

  • MX-1 Cell Line: Breast Cancer Research and Therapeutic Evaluations. Cytion. [Link]

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. RSC Publishing. [Link]

  • PARP - Assay-Protocol. Assay-Protocol.com. [Link]

  • A375 Cells. Cytion. [Link]

  • Making a Mark: How to Set up Your Wound Healing Assay. Bitesize Bio. [Link]

  • Maintenance of HCT116 colon cancer cell line conforms to a stochastic model but not a cancer stem cell model. PMC - PubMed Central. [Link]

  • Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. PMC - PubMed Central. [Link]

  • Which will be the most suitable medium to culture MX-1 breast cancer cell line?. ResearchGate. [Link]

  • Impact of trehalose and hydroxychloroquine on the function of BRAF (V600E)-siRNA in the A375 melanoma cells. PMC - NIH. [Link]

  • Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. SlideShare. [Link]

  • Assays for tyrosine phosphorylation in human cells. PMC - NIH. [Link]

  • Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. NIH. [Link]

  • Step-by-step flowchart showing the 7TM phosphorylation assay protocol. ResearchGate. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Universal Tyrosine Kinase Assay Kit. Takara Bio. [Link]

  • MTT Cell Assay Protocol. Checkpoint Lab. [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]

  • Enhancing the Cytotoxic Effects of PARP Inhibitors with DNA Demethylating Agents – A Potential Therapy for Cancer. PMC - NIH. [Link]

  • MTT (Assay protocol). protocols.io. [Link]

  • Setting a Trap for PARP1 and PARP2. BPS Bioscience. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central. [Link]

  • PARP: Activity Assays. Bio-Techne. [Link]

  • Inhibition of Cancer Cell Growth by BRCA2. AACR Journals. [Link]

  • BRCA1/2 mutation analysis in 41 ovarian cell lines reveals only one functionally deleterious BRCA1 mutation. PMC - NIH. [Link]

Sources

Application Note: Automated [¹⁸F]Radiolabeling of 7-Iodoquinazoline-2,4(1H,3H)-dione for PET Imaging via Copper-Mediated Radiofluorination

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis and radiolabeling of a novel Positron Emission Tomography (PET) tracer, [¹⁸F]7-Fluoroquinazoline-2,4(1H,3H)-dione. The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, notably recognized in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1] Visualizing the biodistribution and target engagement of drugs based on this scaffold using PET can significantly accelerate preclinical and clinical drug development.[2] This guide details a modern and efficient approach for the introduction of fluorine-18 via a copper-mediated radiofluorination of the corresponding 7-iodo precursor.[3][4] We present detailed, field-proven protocols for precursor synthesis, fully automated radiosynthesis, HPLC purification, and a complete quality control (QC) workflow suitable for producing a final radiopharmaceutical product for preclinical evaluation.

Introduction and Scientific Rationale

The quinazoline-2,4(1H,3H)-dione core is central to numerous biologically active compounds, demonstrating a wide range of therapeutic activities.[5] Its utility in oncology, particularly as a PARP-targeting scaffold, makes it a high-value target for in-vivo imaging.[1] PET is an unparalleled imaging modality that provides quantitative, real-time information on the pharmacokinetics and pharmacodynamics of a drug candidate without perturbing the biological system, owing to the trace amounts of substance administered.[6]

The choice of fluorine-18 as the radionuclide is strategic. Its 109.8-minute half-life is long enough to permit complex, multi-step automated syntheses and transportation to satellite imaging centers, while still being short enough to minimize the radiation dose to the subject.[7]

Traditional radiofluorination methods often require harsh conditions or activated aromatic systems (SₙAr chemistry), which are not always compatible with complex molecular structures. The advent of transition-metal-mediated cross-coupling reactions has revolutionized radiochemistry. This protocol leverages the copper-mediated conversion of an aryl iodide to an aryl fluoride, a method noted for its operational simplicity and tolerance of diverse functional groups.[3][4][8] This approach allows for late-stage fluorination of a stable iodo-substituted precursor, which is ideal for PET tracer production.

Principle of the Radiosynthesis

The core of this protocol is the nucleophilic substitution of iodine with [¹⁸F]fluoride on the quinazolinedione ring, facilitated by a copper(I) mediator. The proposed mechanism involves the oxidative addition of the aryl iodide to a copper(I)-fluoride complex, forming a transient Cu(III) intermediate. This is followed by a rapid C–F reductive elimination to yield the desired [¹⁸F]7-fluoro product.[3][8] This process avoids the need for highly activated aromatic rings and typically proceeds under milder conditions than traditional SₙAr reactions.

Precursor 7-Iodoquinazoline-2,4(1H,3H)-dione Reaction Radiolabeling Reaction DMF, 140-160 °C, 15 min Precursor->Reaction F18 K[¹⁸F]F / K₂₂₂ F18->Reaction Cu_Catalyst (MeCN)₂CuOTf Copper(I) Mediator Cu_Catalyst->Reaction Product [¹⁸F]7-Fluoroquinazoline-2,4(1H,3H)-dione Reaction->Product Cu-mediated Nucleophilic Substitution G A 1. [¹⁸F]Fluoride Delivery Cyclotron target water passed through QMA cartridge. B 2. Elution Elute [¹⁸F]F⁻ into Reactor with K₂CO₃ / K₂₂₂ in MeCN/H₂O. A->B C 3. Azeotropic Drying Heat under vacuum and N₂ flow to remove water. B->C D 4. Radiolabeling Reaction Add Precursor & Cu-Mediator in DMF. Heat at 140-160 °C for 15 min. C->D E 5. Dilution & Quenching Cool and dilute reaction mixture with HPLC mobile phase. D->E F 6. HPLC Purification Inject onto semi-prep C18 column. Collect radioactive product peak. E->F G 7. Formulation Trap on C18 SPE cartridge, wash, and elute with EtOH/Saline. F->G H 8. Final Product Pass through 0.22 µm sterile filter into a sterile vial for QC. G->H

Figure 2: Automated radiosynthesis and purification workflow.

Protocol: Automated Synthesis

  • System Preparation:

    • Assemble a new, sterile, single-use cassette on the synthesis module.

    • Load the required reagents into the appropriate vials:

      • Vial 1: Eluent solution (e.g., 0.75 mg K₂CO₃ and 3.75 mg Kryptofix 2.2.2 in 750 µL 8:2 MeCN/H₂O).

      • Vial 2: Precursor solution (e.g., 2-3 mg of this compound) and copper mediator (e.g., 3-5 mg (MeCN)₂CuOTf) dissolved in 1.0 mL of anhydrous DMF.

      • Vial 3: HPLC mobile phase for dilution (e.g., 1.5 mL).

    • Prime all fluid pathways as required by the synthesizer software.

  • [¹⁸F]Fluoride Trapping and Elution:

    • Receive cyclotron-produced [¹⁸F]fluoride in [¹⁸O]H₂O and pass it through a pre-conditioned quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

    • Transfer the eluent solution from Vial 1 through the QMA cartridge to elute the [¹⁸F]F⁻ into the reaction vessel.

  • Azeotropic Drying:

    • Heat the reaction vessel to 110-120 °C under a stream of inert gas (N₂ or Ar) and vacuum to evaporate the solvent. This step is critical to remove water, which inhibits nucleophilic substitution. Repeat with an addition of anhydrous acetonitrile if necessary to ensure dryness.

  • Radiolabeling Reaction:

    • Cool the reaction vessel to ~80 °C.

    • Add the precursor/copper mediator solution from Vial 2 to the dried K[¹⁸F]F/K₂₂₂ complex.

    • Seal the vessel and heat to 140-160 °C for 15 minutes. The optimal temperature and time should be determined empirically.

  • Purification and Formulation:

    • Cool the reaction vessel to below 50 °C.

    • Dilute the crude reaction mixture with the solution from Vial 3.

    • Inject the diluted mixture onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm).

    • Monitor the eluate with a UV detector (at ~254 nm) and a radioactivity detector. Collect the fraction corresponding to the [¹⁸F]7-Fluoroquinazoline-2,4(1H,3H)-dione peak.

    • The collected fraction is typically diluted with sterile water and passed through a C18 SPE cartridge (e.g., Sep-Pak).

    • Wash the cartridge with sterile water to remove residual HPLC solvents.

    • Elute the final product from the cartridge with a small volume of USP-grade ethanol (e.g., 0.5-1.0 mL) followed by sterile saline for injection.

    • Pass the final formulated product through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial.

Quality Control (QC) Specifications

All PET radiopharmaceuticals must undergo rigorous QC testing before they can be considered for preclinical or clinical use. [9][10]The following tests and specifications are mandatory.

Parameter Method Specification Reference
Visual Inspection Direct observationClear, colorless, free of visible particles[11]
pH pH meter or calibrated pH strips5.0 – 7.5[10]
Radionuclide Identity Gamma-ray SpectrometryPrincipal gamma photon at 511 keV[9][11]
Radionuclide Purity Half-life measurement105 – 115 minutes[11]
Radiochemical Purity Analytical Radio-HPLC≥ 95%[12]
Molar Activity (Aₘ) Analytical HPLC with calibrated UV detector> 37 GBq/µmol (>1 Ci/µmol) at EOS[13]
Residual Solvents Gas Chromatography (GC)Ethanol: < 5000 ppm, Acetonitrile: < 410 ppm[11]
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) Test< 175 EU / V (where V is max dose volume in mL)[10]
Sterility USP <71> Sterility TestsNo microbial growth[11]

Protocol: Analytical HPLC for Radiochemical Purity

  • System: Analytical HPLC with a UV detector and an in-line radioactivity detector.

  • Column: Reverse-phase C18 (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient method, e.g., 40:60 Acetonitrile:Water with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Procedure:

    • Inject a small aliquot (~10-20 µL) of the final formulated product.

    • Inject a sample of the non-radioactive "cold" standard (7-Fluoroquinazoline-2,4(1H,3H)-dione) to determine its retention time via UV detection.

    • In the radioactive run, confirm that the major radioactive peak co-elutes with the cold standard.

    • Calculate Radiochemical Purity (RCP) by integrating the area of all radioactive peaks in the chromatogram:

      • RCP (%) = (Area of Product Peak / Total Area of All Radioactive Peaks) x 100

Conclusion

This application note provides a robust and detailed framework for the production of [¹⁸F]7-Fluoroquinazoline-2,4(1H,3H)-dione for PET imaging. By employing a modern copper-mediated radiofluorination strategy on an automated synthesis platform, researchers can reliably produce this valuable tracer with high purity and molar activity. The outlined protocols, from precursor synthesis to final quality control, are designed to ensure the production of a radiopharmaceutical that is safe and effective for in-vivo imaging studies, thereby facilitating the exploration of new therapeutics based on the quinazolinedione scaffold.

References

  • Van Zalen, E., et al. (2014). Fully automated production of diverse 18F-labeled PET tracers on the ELIXYS multireactor radiosynthesizer without hardware modification. Journal of Nuclear Medicine, 55(9), 1539-1544. Available at: [Link]

  • Van Zalen, E., et al. (2014). Fully Automated Production of Diverse 18F-Labeled PET Tracers on the ELIXYS Multireactor Radiosynthesizer Without Hardware Modification. Journal of Nuclear Medicine. Available at: [Link]

  • Al-Absi, M., et al. (2021). Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. Journal of Applied Pharmaceutical Science, 11(8), 108-115. Available at: [Link]

  • Slideshare. (n.d.). QC of PET Radiopharmaceuticals. Available at: [Link]

  • Li, S., et al. (2017). Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. EJNMMI Radiopharmacy and Chemistry, 1(1), 15. Available at: [Link]

  • Gayathri, V., et al. (2018). Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. Indian Journal of Nuclear Medicine, 33(1), 22-28. Available at: [Link]

  • Fier, P. S., & Hartwig, J. F. (2012). Copper-Mediated Fluorination of Aryl Iodides. Journal of the American Chemical Society, 134(26), 10795-10798. Available at: [Link]

  • Chemistry World. (2020). Fully automated synthesis of fluorine-18 PET tracers. Available at: [Link]

  • Radiology Key. (2017). Quality Control of PET Radiopharmaceuticals. Available at: [Link]

  • Wang, M., et al. (2017). Synthesis and evaluation of novel 18F-labeled quinazoline derivatives with low lipophilicity for tumor PET imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 60(14), 648-657. Available at: [Link]

  • Mossine, A. V., et al. (2022). A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms. Reaction Chemistry & Engineering, 7(10), 2115-2139. Available at: [Link]

  • UGD Publishing System. (2015). Quality control of PET radiopharmaceuticals, with reference to its specifics vs quality control of conventional pharmaceuticals. Available at: [Link]

  • West, M. J., et al. (2021). Room Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides. Organic Letters, 23(15), 5845-5849. Available at: [Link]

  • Liu, N., et al. (2012). Synthesis and evaluation of novel F-18 labeled 4-aminoquinazoline derivatives: potential PET imaging agents for tumor detection. Applied Radiation and Isotopes, 70(10), 2369-2376. Available at: [Link]

  • Fier, P. S., & Hartwig, J. F. (2012). Copper-Mediated Fluorination of Aryl Iodides. Journal of the American Chemical Society, 134(26), 10795-10798. Available at: [Link]

  • Perrio, C., et al. (2007). Fluorine-18 labeling of 6,7-disubstituted anilinoquinazoline derivatives for positron emission tomography (PET) imaging of tyrosine kinase receptors. Bioorganic & Medicinal Chemistry Letters, 17(10), 2843-2846. Available at: [Link]

  • Wuest, M., et al. (2021). Development of 18F-Labelled Quinazolinone Derivatives for PET Imaging of Myocardial GHSR (Ghrelin Receptor). Journal of Nuclear Medicine, 62(supplement 1), 183. Available at: [Link]

  • West, M. J., et al. (2021). Room-Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides. Organic Letters, 23(15), 5845-5849. Available at: [Link]

  • Matarrese, M., et al. (2001). Labeling and Evaluation of N-[11C]Methylated Quinoline-2-carboxamides as Potential Radioligands for Visualization of Peripheral Benzodiazepine Receptors. Journal of Medicinal Chemistry, 44(4), 579-590. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Evaluation of 18F-Labeling CYP1B1 PET Tracer Based on 2-Phenylquinazolin. Bioorganic & Medicinal Chemistry Letters, 96, 129533. Available at: [Link]

  • Matarrese, M., et al. (2001). Labeling and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for visualization of peripheral benzodiazepine receptors. Journal of Medicinal Chemistry, 44(4), 579-590. Available at: [Link]

  • Liu, H., et al. (2024). Quinazoline-2,4(1 H,3 H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging. European Journal of Nuclear Medicine and Molecular Imaging, 51(13), 3840-3853. Available at: [Link]

  • Peñuelas, I., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Pharmaceuticals, 16(5), 650. Available at: [Link]

  • Liu, X., et al. (2020). Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control. Contrast Media & Molecular Imaging, 2020, 8853753. Available at: [Link]

  • Google Patents. (2018). WO2018022603A1 - Methods of making 18f-labeled precursors and peptides, labeled c-met binding peptides, and methods of use thereof.
  • Bashetti, U., et al. (2021). Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. Molecules, 26(23), 7338. Available at: [Link]

  • Zheng, Q. H., et al. (2014). Simple synthesis of new carbon-11-labeled 1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives for PET imaging of A₃ adenosine receptor. Applied Radiation and Isotopes, 91, 71-78. Available at: [Link]

  • Ucisik, M. N., et al. (2005). Molecular-docking-guided design, synthesis, and biologic evaluation of radioiodinated quinazolinone prodrugs. Journal of Medicinal Chemistry, 48(10), 3501-3512. Available at: [Link]

  • DOAB. (2021). Radiopharmaceuticals for PET Imaging. Available at: [Link]

  • Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current Radiopharmaceuticals, 7(2), 73-84. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Pharmaceuticals, 15(11), 1361. Available at: [Link]

  • Bernard, C., et al. (2023). Radiochemistry for positron emission tomography. Nature Reviews Chemistry, 7(8), 558-573. Available at: [Link]

  • Richard, M., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications, 56(68), 9840-9843. Available at: [Link]

  • Wang, J., et al. (2018). Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2. Bioorganic & Medicinal Chemistry Letters, 28(17), 2891-2895. Available at: [Link]

  • De, S., et al. (2022). Synthesis and radiolabeling of a polar [125I]I-1,2,4,5-tetrazine. Journal of Labelled Compounds and Radiopharmaceuticals, 66(1), 22-29. Available at: [Link]

  • Re, F., et al. (2023). Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging. Frontiers in Pharmacology, 14, 1168434. Available at: [Link]

  • Wang, Z., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(19), 6549. Available at: [Link]

  • Lebraud, H., et al. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 64(13), 9096-9106. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 7-Iodoquinazoline-2,4(1H,3H)-dione Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of 7-Iodoquinazoline-2,4(1H,3H)-dione libraries. Quinazoline-2,4(1H,3H)-diones are a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of an iodine atom at the 7-position offers a strategic vector for further chemical modifications, making this library a valuable asset in the quest for novel therapeutic agents. This guide will delve into the rationale behind screening this specific library, provide detailed protocols for both biochemical and cell-based screening assays, and outline a robust hit validation workflow.

Introduction: The Significance of the this compound Scaffold

The quinazoline-2,4(1H,3H)-dione core is a recurring motif in numerous biologically active compounds.[1] Its rigid, planar structure provides a versatile framework for the spatial presentation of various pharmacophoric features. Derivatives of this scaffold have been successfully developed as inhibitors of various enzymes, including kinases and poly (ADP-ribose) polymerases (PARPs), making them highly attractive for oncology research.[3][4][5]

The strategic inclusion of an iodine atom at the 7-position serves a dual purpose. Firstly, it can modulate the electronic properties of the quinazoline ring system, potentially influencing binding affinities to target proteins. Secondly, and more importantly, the iodo-substituent provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the rapid generation of a diverse library of analogs from a common intermediate, a key strategy in modern medicinal chemistry for exploring structure-activity relationships (SAR).

This application note will focus on the screening of a pre-synthesized library of this compound derivatives, with the aim of identifying novel modulators of a target of interest, exemplified here by a protein kinase.

Library Synthesis: A General Approach

While this document focuses on the screening of a pre-existing library, a general understanding of its synthesis is beneficial. A representative synthetic route to a this compound library is outlined below. The synthesis typically begins with a readily available substituted anthranilic acid.

Scheme 1: General Synthesis of a this compound Library

G cluster_0 Step 1: Iodination cluster_1 Step 2: Cyclization cluster_2 Step 3: Library Diversification (N-alkylation/arylation) cluster_3 Step 4: Library Diversification (C7-functionalization) A 4-Aminobenzoic Acid B 4-Amino-3-iodobenzoic Acid A->B Iodine, KI, NaHCO3 C This compound B->C Urea, Heat D N1/N3-substituted derivatives C->D R-X, Base E 7-Aryl/alkynyl-quinazoline derivatives D->E Pd-catalyzed cross-coupling

Caption: General synthetic scheme for a this compound library.

High-Throughput Screening Campaign

A successful HTS campaign is characterized by a robust and reproducible assay, careful data analysis, and a systematic approach to hit confirmation.[6] The following sections detail a hypothetical screening campaign targeting a protein kinase.

Primary Assay: Biochemical Kinase Inhibition

The primary screen aims to rapidly identify compounds that inhibit the target kinase from the this compound library. A common and effective method is a luminescence-based assay that measures ATP consumption.[7]

Protocol 1: Luminescence-Based Kinase Assay

  • Objective: To identify inhibitors of the target kinase by quantifying the amount of ATP remaining after the kinase reaction.

  • Principle: The assay utilizes a luciferase enzyme that produces light in the presence of ATP. A decrease in luminescence signal corresponds to ATP consumption by the kinase, and therefore, kinase activity. Inhibition of the kinase results in a higher luminescence signal.

  • Materials:

    • Purified recombinant target kinase

    • Kinase substrate (peptide or protein)

    • ATP

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • This compound library (10 mM in DMSO)

    • Positive control inhibitor (e.g., Staurosporine)

    • 384-well white, opaque plates

    • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each compound from the library into the wells of a 384-well assay plate. Dispense DMSO into control wells.

    • Enzyme Addition: Prepare a solution of the target kinase in kinase assay buffer. Add 5 µL of the enzyme solution to each well.

    • Substrate and ATP Addition: Prepare a solution of the kinase substrate and ATP in kinase assay buffer. Add 5 µL of this solution to each well to initiate the kinase reaction. The final concentration of ATP should be at or near its Kₘ for the target kinase.

    • Incubation: Incubate the plates at room temperature for 1 hour.

    • Detection: Add 10 µL of the luminescence-based ATP detection reagent to each well.

    • Incubation: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Hit Selection

The raw data from the primary screen needs to be normalized and analyzed to identify statistically significant "hits".

  • Normalization: The data is typically normalized to the plate's internal controls (positive and negative). The percent inhibition is calculated as follows: % Inhibition = 100 * (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control)

  • Hit Identification: A common method for hit selection is the Z-score, which measures how many standard deviations a compound's activity is from the mean of the plate. Z-score = (Value_compound - Mean_plate) / SD_plate A Z-score threshold (e.g., Z-score > 3 or < -3) is set to identify initial hits.

Table 1: Representative Primary HTS Data

Compound ID% InhibitionZ-scoreHit? (Z-score > 3)
Cmpd-0015.20.3No
Cmpd-00285.14.5Yes
Cmpd-00312.30.8No
Cmpd-00492.75.1Yes

Hit Confirmation and Validation

The initial hits from the primary screen must undergo a rigorous validation process to eliminate false positives and confirm their activity. This typically involves a cascade of secondary and counter-screens.

G A Primary HTS (Single Concentration) B Hit Confirmation (Dose-Response) A->B C Orthogonal Assay (e.g., Different Detection Method) B->C D Counter-Screen (Assay Interference) C->D E Cell-Based Assay (Phenotypic Confirmation) D->E F Validated Hits E->F

Caption: A typical hit validation workflow in HTS.

Secondary Assay: Dose-Response Confirmation

The first step in hit validation is to re-test the initial hits in a dose-response format to determine their potency (IC₅₀).

Protocol 2: Dose-Response Kinase Assay

  • Objective: To determine the IC₅₀ value of the primary hits.

  • Procedure:

    • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions).

    • Perform the same luminescence-based kinase assay as in the primary screen, but with the serially diluted compounds.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Representative Dose-Response Data

Compound IDIC₅₀ (µM)
Cmpd-0021.2
Cmpd-0040.5
Counter-Screen: Identifying Assay Interference

It is crucial to rule out compounds that interfere with the assay technology itself (e.g., luciferase inhibitors).

Protocol 3: Luciferase Inhibition Counter-Screen

  • Objective: To identify compounds that directly inhibit the luciferase enzyme.

  • Procedure:

    • Perform the assay as described in Protocol 1, but without the target kinase and substrate.

    • Add a fixed concentration of ATP to all wells.

    • Add the hit compounds and the luciferase detection reagent.

    • A decrease in luminescence indicates direct inhibition of luciferase.

Cell-Based Secondary Assay: Phenotypic Confirmation

To confirm that the hits are active in a more physiologically relevant context, a cell-based assay is essential.[8][9][10]

Protocol 4: Cell-Based Target Engagement Assay

  • Objective: To assess the ability of the hit compounds to inhibit the target kinase within a cellular environment.

  • Principle: This assay measures the phosphorylation of a downstream substrate of the target kinase in cells.

  • Materials:

    • A cell line that expresses the target kinase and its downstream substrate.

    • Antibodies specific for the total and phosphorylated forms of the downstream substrate.

    • Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore).

    • 96-well or 384-well clear-bottom plates.

  • Procedure:

    • Cell Seeding: Seed the cells into the assay plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the hit compounds for a defined period (e.g., 2 hours).

    • Cell Lysis: Lyse the cells to release the proteins.

    • Detection: Use an in-cell Western or ELISA-based method to detect the levels of the phosphorylated substrate relative to the total substrate.

    • Data Analysis: Calculate the IC₅₀ for the inhibition of substrate phosphorylation.

Conclusion

The high-throughput screening of this compound libraries offers a powerful approach to identify novel chemical probes and potential starting points for drug discovery programs. The strategic placement of the iodine atom provides a valuable opportunity for rapid library diversification and SAR exploration. By employing a robust screening cascade that includes a sensitive primary assay, confirmatory dose-response studies, counter-screens to eliminate artifacts, and physiologically relevant cell-based assays, researchers can confidently identify and validate true hits. The protocols and workflows outlined in this application note provide a solid foundation for initiating such a screening campaign.

References

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.
  • Gautam, P., Jaiswal, A., Aittokallio, T., Al-Ali, H., & Wennerberg, K. (2021). Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets. Scientific Reports, 11(1), 1-13.
  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput.
  • Federov, O., et al. (2010). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 5(11), e14257.
  • Sun, C., et al. (2003). High-Throughput Screening Assay for Identification of Small Molecule Inhibitors of Aurora2/Stk15 Kinase. Journal of Biomolecular Screening, 8(4), 391-397.
  • Al-Omary, F. A., et al. (2019). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 24(21), 3894.
  • Mata-Daboin, A. D., et al. (2017). Quantitative high-throughput phenotypic screening of pediatric cancer cell lines identifies multiple opportunities for drug repurposing. Oncotarget, 9(7), 7296-7311.
  • Alafeefy, A. M., et al. (2021). Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. Future Medicinal Chemistry, 13(21), 1845-1865.
  • Eaton, J. K., et al. (2022). Phenotypic screening of the ReFRAME drug repurposing library to discover new drugs for treating sickle cell disease. Proceedings of the National Academy of Sciences, 119(40), e2210779119.
  • Mata-Daboin, A. D., et al. (2018). Quantitative high-throughput phenotypic screening of pediatric cancer cell lines identifies multiple opportunities for drug repurposing. Oncotarget, 9(7), 7296-7311.
  • Caicedo, J. C., et al. (2023). Selection of optimal cell lines for high-content phenotypic screening.
  • A new enzyme-coupled fluorescence assay for ADP detection, which uses just 10 inexpensive, commercially available components. (n.d.).
  • Wang, G., et al. (2019). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules, 24(18), 3247.
  • Alafeefy, A. M. (2011). Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. Saudi Pharmaceutical Journal, 19(4), 237-246.
  • Zhou, Y., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Organic & Biomolecular Chemistry, 16(17), 3147-3158.
  • Zhou, Y., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(17), 3147-3158.
  • Kuran, B., et al. (2013). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 70(6), 1039-1044.
  • El-Sayed, N. N. E., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 149-166.

Sources

Application Notes and Protocols for the Use of 7-Iodoquinazoline-2,4(1H,3H)-dione in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinedione Scaffold as a Privileged Structure in Antibacterial Research

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. Among the myriad of heterocyclic compounds, the quinazoline-2,4(1H,3H)-dione core has emerged as a "privileged structure" in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antibacterial effects.[1][2] Structurally analogous to the quinolone class of antibiotics, these compounds are believed to exert their antibacterial action through the inhibition of essential bacterial enzymes, namely DNA gyrase and topoisomerase IV.[1] These type II topoisomerases are critical for bacterial DNA replication, transcription, and repair, making them validated and highly attractive targets for antibacterial drug discovery.

This document provides a comprehensive guide for researchers on the utilization of a specific, promising derivative: 7-Iodoquinazoline-2,4(1H,3H)-dione . The introduction of a halogen atom, such as iodine, at the 7-position of the quinazolinedione scaffold is a strategic modification intended to enhance antibacterial potency and modulate pharmacokinetic properties. These application notes will detail a proposed synthetic route for this compound, comprehensive protocols for evaluating its antibacterial efficacy, and methodologies for elucidating its mechanism of action.

Proposed Synthesis of this compound

A feasible synthetic pathway to this compound involves a two-step process commencing with the iodination of anthranilic acid, followed by cyclization to form the quinazolinedione ring.

Part 1: Synthesis of 4-Iodoanthranilic Acid

The initial step focuses on the regioselective iodination of anthranilic acid to yield the key intermediate, 4-iodoanthranilic acid. This procedure is adapted from established methods for the halogenation of anthranilic acid derivatives.

Protocol:

  • Dissolution: In a suitable reaction vessel, dissolve anthranilic acid in a mixture of water and concentrated hydrochloric acid. Cool the solution to approximately 20°C in an ice bath with continuous stirring.

  • Preparation of Iodine Monochloride Solution: In a separate beaker, prepare a solution of iodine monochloride in hydrochloric acid, cooled to 5°C.

  • Iodination Reaction: Slowly add the chilled iodine monochloride solution to the stirred anthranilic acid solution. An immediate precipitate of 4-iodoanthranilic acid should be observed.

  • Reaction Completion and Isolation: Continue stirring the reaction mixture for approximately one hour while allowing it to warm to room temperature.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the crude product with several portions of cold water to remove any remaining acid and unreacted starting materials.

  • Drying: Dry the purified 4-iodoanthranilic acid in a vacuum oven at a temperature not exceeding 100°C.

  • Characterization: Confirm the structure and purity of the synthesized 4-iodoanthranilic acid using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Part 2: Cyclization to this compound

The final step involves the cyclization of 4-iodoanthranilic acid with a suitable one-carbon carbonyl equivalent, such as urea or potassium cyanate, to construct the pyrimidinedione ring.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the synthesized 4-iodoanthranilic acid with an excess of urea.

  • Heating: Heat the mixture to a temperature of 150-160°C. The reaction is typically carried out neat or in a high-boiling point solvent.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and treat with a dilute acid or base to precipitate the crude this compound.

  • Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain the final product.

  • Final Characterization: Thoroughly characterize the purified this compound by 1H NMR, 13C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

Protocols for Antibacterial Evaluation

A systematic evaluation of the antibacterial properties of this compound is crucial to determine its potential as a therapeutic agent. The following are standard and robust protocols for this purpose.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and reproducible technique for determining MIC values.

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation:

    • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation:

    • Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Data Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Perform MIC Assay: Follow the protocol as described above to determine the MIC.

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, aspirate a small aliquot (e.g., 10 µL).

    • Spot the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plate at 35-37°C for 18-24 hours.

  • Data Interpretation:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Quantitative Data Summary (Template)

The following table should be populated with experimentally determined MIC and MBC values for this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

MicroorganismGram StainMIC (µg/mL) of this compoundMBC (µg/mL) of this compoundPositive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive
Enterococcus faecalis (ATCC 29212)Positive
Escherichia coli (ATCC 25922)Negative
Pseudomonas aeruginosa (ATCC 27853)Negative
Klebsiella pneumoniae (ATCC 13883)Negative

Mechanistic Studies: Elucidating the Mode of Action

Based on the structural similarity to fluoroquinolones, the primary molecular targets of this compound are hypothesized to be bacterial DNA gyrase and topoisomerase IV. The following protocols describe in vitro assays to investigate the inhibitory activity against these enzymes.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed circular DNA by DNA gyrase.

Protocol:

  • Reaction Mixture Preparation:

    • On ice, prepare a master mix containing reaction buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP), and relaxed plasmid DNA (e.g., pBR322).

  • Addition of Inhibitor:

    • Aliquot the master mix into microcentrifuge tubes.

    • Add varying concentrations of this compound (dissolved in a suitable solvent) to the reaction tubes. Include a solvent control.

  • Enzyme Addition and Incubation:

    • Add a pre-determined amount of purified bacterial DNA gyrase to each tube.

    • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer/loading dye containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Data Interpretation:

    • In the absence of an inhibitor, the relaxed plasmid DNA will be converted to the supercoiled form, which migrates faster through the agarose gel.

    • An effective inhibitor will prevent this conversion, resulting in a higher proportion of relaxed DNA. The IC₅₀ value (the concentration of inhibitor required to reduce the supercoiling activity by 50%) can be determined by quantifying the band intensities.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

Protocol:

  • Reaction Mixture Preparation:

    • On ice, prepare a master mix containing reaction buffer (typically containing Tris-HCl, potassium glutamate, MgCl₂, DTT, and ATP) and kDNA.

  • Addition of Inhibitor:

    • Aliquot the master mix into microcentrifuge tubes.

    • Add varying concentrations of this compound to the reaction tubes, including a solvent control.

  • Enzyme Addition and Incubation:

    • Add purified bacterial topoisomerase IV to each tube.

    • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination and Analysis:

    • Stop the reactions and analyze the products by agarose gel electrophoresis.

  • Data Interpretation:

    • Topoisomerase IV will decatenate the large kDNA network into individual minicircles, which can enter and migrate through the agarose gel.

    • An inhibitor will prevent this process, resulting in the kDNA remaining in the loading well. The IC₅₀ value can be determined by quantifying the amount of released minicircles.

Visualizing Workflows and Mechanisms

Experimental Workflow for Antibacterial Drug Discovery

G cluster_0 Compound Synthesis & Characterization cluster_1 Antibacterial Screening cluster_2 Mechanism of Action Studies synthesis Synthesis of 7-Iodoquinazoline- 2,4(1H,3H)-dione purification Purification & Characterization (NMR, MS) synthesis->purification mic_assay MIC Assay (Broth Microdilution) purification->mic_assay Test Compound mbc_assay MBC Assay mic_assay->mbc_assay gyrase_assay DNA Gyrase Supercoiling Assay mic_assay->gyrase_assay Investigate Hits topo_assay Topoisomerase IV Decatenation Assay mic_assay->topo_assay Investigate Hits

Caption: A streamlined workflow for the discovery and initial characterization of novel antibacterial agents.

Proposed Mechanism of Action

G cluster_target Bacterial Cell cluster_process DNA Replication & Repair compound This compound gyrase DNA Gyrase compound->gyrase Inhibition topoIV Topoisomerase IV compound->topoIV Inhibition supercoiling DNA Supercoiling gyrase->supercoiling inhibition_effect Inhibition of DNA Processes gyrase->inhibition_effect decatenation Chromosome Decatenation topoIV->decatenation topoIV->inhibition_effect cell_death Bacterial Cell Death inhibition_effect->cell_death

Caption: Proposed mechanism of antibacterial action via dual inhibition of DNA gyrase and topoisomerase IV.

References

  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]

  • Al-Omair, M. A., Ali, A. A., Gomha, S. M., & Abdel-aziz, M. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 29(1), 217. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Iodoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Iodoquinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

I. Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound typically proceeds via a two-step process: the iodination of a suitable anthranilic acid derivative followed by cyclization with a carbonyl source, often urea or a related compound. This guide will address potential pitfalls in each stage.

Step 1: Iodination of Anthranilic Acid

The common starting material for this synthesis is 2-aminobenzoic acid (anthranilic acid). The iodination is a critical step that can lead to various side products if not carefully controlled.

Question 1: Low yield or no reaction during the iodination of anthranilic acid.

Possible Causes:

  • Inefficient Diazotization: The Sandmeyer-type reaction, a common method for introducing iodine, relies on the formation of a diazonium salt from anthranilic acid.[1][2] This reaction is highly temperature-sensitive.

  • Decomposition of Diazonium Salt: Diazonium salts are notoriously unstable at higher temperatures and can decompose before the iodide is introduced.

  • Improper pH: The pH of the reaction medium is crucial for both the diazotization and the subsequent iodination.

Solutions & Scientific Rationale:

  • Strict Temperature Control: Maintain the temperature of the reaction mixture between 0-5°C during the addition of sodium nitrite to form the diazonium salt. This minimizes the decomposition of the unstable diazonium intermediate.[2][3]

  • Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of anthranilic acid. This ensures that the nitrous acid is consumed as it is formed, preventing its decomposition and side reactions.[1]

  • Use of an Appropriate Acid: Use a non-nucleophilic strong acid like sulfuric acid or hydrochloric acid to maintain a low pH, which is essential for the stability of the diazonium salt.[3]

  • Immediate Use of Diazonium Salt: The diazonium salt solution should be used immediately after its preparation. Do not store it.

Question 2: Formation of multiple iodinated isomers or di-iodinated products.

Possible Causes:

  • Harsh Iodinating Agents: Using overly reactive iodinating agents can lead to a lack of regioselectivity.

  • Reaction Conditions Favoring Multiple Substitutions: High temperatures or prolonged reaction times can promote further iodination of the desired mono-iodinated product.

Solutions & Scientific Rationale:

  • Choice of Iodinating Reagent: For direct iodination, milder reagents like iodine monochloride (ICl) in a suitable solvent can provide better regioselectivity.[4] The reaction of anthranilic acid with iodine monochloride in dilute hydrochloric acid is a well-established method for preparing 5-iodoanthranilic acid.[4]

  • Control of Stoichiometry: Use a slight excess of the iodinating agent to ensure complete conversion of the starting material, but avoid a large excess which could lead to di-iodination.

  • Optimization of Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to stop the reaction once the starting material is consumed and before significant amounts of di-iodinated products are formed.

Step 2: Cyclization with Urea

The second step involves the cyclization of the iodinated anthranilic acid (or its ester derivative) with urea to form the quinazoline-2,4-dione ring system.

Question 3: Incomplete cyclization or low yield of this compound.

Possible Causes:

  • Insufficient Reaction Temperature: The condensation and cyclization reaction with urea typically requires elevated temperatures to proceed at a reasonable rate.

  • Hydrolysis of the Intermediate: The intermediate ureido-benzoic acid can be susceptible to hydrolysis under certain conditions, preventing cyclization.

  • Poor Solubility of Starting Materials: The iodinated anthranilic acid may have poor solubility in the reaction solvent, limiting its reactivity.

Solutions & Scientific Rationale:

  • Thermal Conditions: The reaction is often carried out by heating a mixture of the iodinated anthranilic acid and urea at high temperatures (often above 150°C), sometimes in a high-boiling point solvent or neat (fusion conditions).[5]

  • Use of a Catalyst: While often performed thermally, some methods may benefit from the use of a base or acid catalyst to promote the cyclization.[6]

  • Alternative Cyclizing Agents: Instead of urea, other reagents like potassium cyanate can be used to form the intermediate ureido derivative, which can then be cyclized under basic conditions.[7][8][9] This two-step, one-pot approach can be more efficient and proceed at room temperature.[7][8][9]

  • Use of Anthranilic Acid Esters: Starting with the methyl or ethyl ester of the iodinated anthranilic acid can sometimes improve solubility and reactivity. The cyclization with ureas can proceed to form the desired quinazoline-2,4-diones.[10][11]

Question 4: Formation of a dark-colored, intractable solid during the cyclization reaction.

Possible Causes:

  • Decomposition at High Temperatures: The high temperatures required for the fusion method with urea can lead to the decomposition of the starting materials or the product.

  • Oxidation: The iodo-substituent can be sensitive to oxidation at high temperatures, leading to colored impurities.

Solutions & Scientific Rationale:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

  • Gradual Heating: Instead of rapid heating, a gradual increase in temperature may allow for a more controlled reaction and minimize decomposition.

  • Solvent-Based Method: Consider using a high-boiling point solvent (e.g., diphenyl ether, sulfolane) to allow for better temperature control and a more homogeneous reaction mixture.

  • Alternative Synthetic Routes: Explore milder, solution-phase methods, such as the reaction with potassium cyanate followed by base-catalyzed cyclization, which can be performed at lower temperatures.[7][8][9]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method involves a two-step sequence:

  • Iodination: Introduction of an iodine atom at the 4-position of 2-aminobenzoic acid (anthranilic acid) to yield 2-amino-4-iodobenzoic acid. This is often achieved via a Sandmeyer-type reaction.[1][3]

  • Cyclization: Reaction of 2-amino-4-iodobenzoic acid with urea, typically under thermal conditions, to form the quinazoline-2,4-dione ring.[7][8]

Q2: How can I purify the final product, this compound?

The crude product is often a solid. Purification can typically be achieved by:

  • Recrystallization: Using a suitable solvent system, such as ethanol, acetic acid, or dimethylformamide (DMF)/water.[12]

  • Washing: Washing the crude solid with hot water and then a non-polar solvent like ether or hexanes can remove unreacted starting materials and some impurities.

  • Column Chromatography: While less common for this specific compound due to its polarity, silica gel chromatography with a polar eluent system (e.g., dichloromethane/methanol) can be used for more challenging purifications.

Q3: Are there any safety precautions I should be aware of?

  • Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. Always handle them in solution and at low temperatures.

  • Iodine and Iodine Compounds: Iodine and its compounds can be corrosive and harmful. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • High-Temperature Reactions: When performing fusion reactions, use appropriate glassware and heating equipment. Be cautious of potential pressure buildup.

Q4: Can I use a different starting material instead of anthranilic acid?

Yes, you can start from an already iodinated anthranilic acid derivative, such as 2-amino-4-iodobenzoic acid, if it is commercially available. This would bypass the first iodination step and its associated challenges.

III. Experimental Protocols & Data

Table 1: Recommended Reaction Conditions for Iodination of Anthranilic Acid (Sandmeyer-type Reaction)
ParameterRecommended ValueRationale
Temperature 0-5 °CMinimizes decomposition of the diazonium salt.[3]
Acid HCl or H₂SO₄Provides the necessary acidic environment for diazotization.[3]
NaNO₂ Addition DropwiseControls the formation of nitrous acid and prevents side reactions.[1]
KI Solution AqueousIodide source for the substitution reaction.[3]
Protocol 1: Synthesis of 2-Amino-4-iodobenzoic Acid
  • Dissolve anthranilic acid in a mixture of water and concentrated hydrochloric acid.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

  • Stir the mixture for an additional 15-20 minutes at 0-5°C.

  • In a separate flask, dissolve potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until the evolution of nitrogen gas ceases.

  • Cool the mixture and collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of sodium thiosulfate solution to remove any excess iodine.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis of this compound
  • Thoroughly mix 2-amino-4-iodobenzoic acid and urea in a round-bottom flask.

  • Heat the mixture in an oil bath. The temperature should be gradually increased to around 180-200°C.

  • Continue heating until the mixture melts and the evolution of ammonia gas ceases (test with moist litmus paper).

  • Cool the reaction mixture to room temperature. The product will solidify.

  • Treat the solid mass with hot water to dissolve any unreacted urea and other water-soluble impurities.

  • Collect the solid product by vacuum filtration and wash it with hot water, followed by ethanol.

  • Recrystallize the crude this compound from a suitable solvent like glacial acetic acid or DMF.

IV. Visual Guides

Diagram 1: Troubleshooting Workflow for Low Yield in Iodination

Troubleshooting Iodination start Low Yield in Iodination check_temp Was temperature maintained at 0-5°C? start->check_temp temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_addition Was NaNO2 added dropwise? add_yes Yes check_addition->add_yes Yes add_no No check_addition->add_no No check_ph Was the solution strongly acidic? ph_yes Yes check_ph->ph_yes Yes ph_no No check_ph->ph_no No temp_yes->check_addition solution_temp Solution: Improve cooling, use ice-salt bath. temp_no->solution_temp add_yes->check_ph solution_add Solution: Use a dropping funnel for slow addition. add_no->solution_add end_node Re-run experiment with optimized conditions ph_yes->end_node solution_ph Solution: Ensure sufficient strong acid is present. ph_no->solution_ph solution_temp->end_node solution_add->end_node solution_ph->end_node

Caption: A decision tree for troubleshooting low yields in the iodination step.

Diagram 2: Synthetic Pathway and Potential Side Reactions

Synthetic Pathway cluster_step1 Step 1: Iodination cluster_step2 Step 2: Cyclization Anthranilic Acid Anthranilic Acid Diazonium Salt Diazonium Salt Anthranilic Acid->Diazonium Salt NaNO2, HCl 0-5°C 2-Amino-4-iodobenzoic Acid 2-Amino-4-iodobenzoic Acid Diazonium Salt->2-Amino-4-iodobenzoic Acid KI Side Product 1 Phenolic Impurities Diazonium Salt->Side Product 1 > 5°C Side Product 2 Di-iodinated Product 2-Amino-4-iodobenzoic Acid->Side Product 2 Excess I+ Target Product This compound 2-Amino-4-iodobenzoic Acid->Target Product Urea, Heat Side Product 4 Unreacted Starting Material 2-Amino-4-iodobenzoic Acid->Side Product 4 Incomplete Reaction Urea Urea Urea->Target Product Side Product 3 Decomposition Products Target Product->Side Product 3 High Temp

Caption: Overview of the synthesis with key reagents and potential side products.

V. References

  • Chen, H. Y., et al. (2014). Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. Chemical & Pharmaceutical Bulletin, 62(8), 824-829. [Link]

  • J-Stage. (n.d.). Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. [Link]

  • Baykova, S. O., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. International Journal of Molecular Sciences, 24(8), 7633. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Eco-Efficient One-Pot Synthesis of Quinazoline-2,4(1H,3H)-diones at Room Temperature in Water. [Link]

  • PubMed. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1 H, 3 H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. [Link]

  • Scribd. (n.d.). Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid). [Link]

  • PianetaChimica. (n.d.). Preparation of 2-iodo benzoic acid. [Link]

  • Royal Society of Chemistry. (n.d.). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. [Link]

  • ResearchGate. (n.d.). Lewis Acid Promoted Cyclization of Acyclic Urea Derivatives to Quinazolinediones. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-amino-3,5-diiodobenzoic acid. [Link]

  • Organic Syntheses. (n.d.). Anthranilic acid, 5-iodo-. [Link]

  • Texium. (2018). Preparation of 2-iodobenzoic acid. [Link]

  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. [Link]

  • MDPI. (n.d.). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. [Link]

  • MDPI. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. [Link]

  • Polish Pharmaceutical Society. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. [Link]

  • Beilstein Journals. (n.d.). Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation Experimental. [Link]

  • National Institutes of Health. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. [Link]

  • Royal Society of Chemistry. (n.d.). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. [Link]

  • PubMed. (2020). Design, synthesis, molecular docking, and anticancer evaluations of 1-benzylquinazoline-2,4(1H,3H)-dione bearing different moieties as VEGFR-2 inhibitors. [Link]

  • National Institutes of Health. (n.d.). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]

  • ResearchGate. (n.d.). Synthesis, method optimization, anticancer activity of 2,3,7-trisubstituted Quinazoline derivatives and targeting EGFR-tyrosine kinase by rational approach 1st Cancer Update. [Link]

  • ResearchGate. (n.d.). (PDF) Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. [Link]

  • ACS Publications. (n.d.). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. [Link]

Sources

Technical Support Center: Purification of 7-Iodoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-Iodoquinazoline-2,4(1H,3H)-dione. This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable heterocyclic scaffold into their synthetic workflows. The purity of this intermediate is critical for successful downstream applications and reliable biological data. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles.

Question 1: My crude product is a discolored (yellow/brown) solid. What is the likely cause and how can I prevent it?

Answer:

Discoloration, typically yellow to brown, in crude this compound is often indicative of the presence of molecular iodine (I₂).[1] The carbon-iodine (C-I) bond in iodoaromatic compounds is the weakest of the carbon-halogen bonds and can be susceptible to cleavage under certain conditions, leading to the release of iodine.[1]

Primary Causes of Degradation:

  • Light Exposure: The C-I bond can undergo photolysis. Reactions and subsequent storage should be performed in vessels protected from light (e.g., amber flasks or flasks wrapped in aluminum foil).[1]

  • Elevated Temperatures: Excessive heat during the reaction, work-up, or even storage can provide the energy necessary to break the C-I bond.[1]

  • Oxidizing Impurities: Residual oxidizing agents from the synthesis or atmospheric oxygen can contribute to the formation of I₂.

  • Acidic Conditions: While the quinazolinone ring is relatively stable, harsh acidic conditions, especially when heated, can promote side reactions or degradation.[2] Some iodination procedures may also leave acidic residues.[3]

Preventative & Remedial Actions:

  • Work-up Quench: During the aqueous work-up, wash the organic layer containing the crude product with a solution of a mild reducing agent, such as 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). Continue washing until the organic layer is colorless. This step chemically reduces I₂ to colorless iodide ions (I⁻).

  • Controlled Reaction Conditions: Ensure the reaction temperature is carefully controlled and avoid overheating.

  • Inert Atmosphere: For maximum protection of highly pure material, consider handling and storing it under an inert atmosphere like nitrogen or argon to prevent oxidation.[1]

Question 2: I am attempting purification by silica gel column chromatography, but I'm observing streaking on my TLC plate and recovering a product with new, unidentified spots. What is happening?

Answer:

This is a classic symptom of compound decomposition on the stationary phase. Iodo-substituted heterocycles can be sensitive to the acidic nature of standard silica gel.[4] The Lewis acidic sites on the silica surface can catalyze degradation or lead to strong, irreversible binding, resulting in streaking on TLC and the appearance of new impurity spots in the collected fractions.

Troubleshooting & Optimization Strategy:

  • Stationary Phase Stability Test (Small Scale): Before committing your entire batch to a column, perform a quick stability test.[4]

    • Prepare small slurries of different stationary phases (e.g., standard silica gel, deactivated silica, neutral alumina, basic alumina) in your chosen eluent.

    • Add a small amount of your crude product to each slurry.

    • Stir for 30-60 minutes to simulate the contact time on a column.

    • Filter the slurries and analyze the filtrate by TLC or LC-MS to check for any new spots indicating decomposition. Select the stationary phase that shows the highest product stability.

  • Alternative Stationary Phases:

    • Neutral or Basic Alumina: Alumina is a common alternative for acid-sensitive compounds. Basic alumina is often a good choice to prevent the degradation of compounds that are unstable in acidic environments.[4]

    • Deactivated Silica Gel: You can neutralize the acidic sites on silica gel by pre-treating it. Prepare a slurry of the silica gel in your chosen eluent system containing 1-3% triethylamine (Et₃N). Pack the column with this slurry and flush with one to two column volumes of the same solvent system before loading your compound.[4] This deactivates the acidic sites, often preventing decomposition.

  • Solvent Preparation: Prepare your chosen mobile phase (e.g., Hexane:Ethyl Acetate) and add triethylamine to a final concentration of 1-3% (v/v).

  • Slurry Formation: In a beaker, add the dry silica gel to the triethylamine-containing solvent system until a pourable slurry is formed.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Equilibration: Elute the packed column with 2-3 column volumes of the triethylamine-containing solvent to ensure the entire silica bed is neutralized. Discard the eluted solvent.

  • Sample Loading & Elution: Load your sample (preferably as a solid or concentrated solution) and begin elution with your chosen mobile phase (with or without triethylamine, depending on optimization).

Question 3: I'm struggling to find a good solvent system for recrystallization. My compound either doesn't dissolve or "oils out" upon cooling.

Answer:

Finding the ideal recrystallization solvent is a process of methodical trial and error, guided by the principle of "like dissolves like." The goal is a solvent that dissolves the compound poorly at room temperature but completely at its boiling point.[1][5] "Oiling out," where the compound separates as a liquid instead of forming crystals, typically occurs when the solution is supersaturated or cools too quickly, or when the boiling point of the solvent is higher than the melting point of the solute.

Solvent Selection Strategy:

  • Single Solvents: Test small amounts of your crude product in various solvents of differing polarities. Good candidates for quinazolinone-type structures include:

    • Alcohols: Ethanol, Methanol, Isopropanol.[6]

    • Esters: Ethyl acetate.

    • Ketones: Acetone.

    • Polar Aprotic: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) - often used for poorly soluble compounds, but can be difficult to remove.

  • Mixed Solvent Systems: If a single solvent is not effective, a binary solvent system is often the solution. Use a pair of miscible solvents where your compound is soluble in one ("soluble solvent") and insoluble in the other ("anti-solvent").

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol (the "soluble solvent") required to fully dissolve the solid at or near boiling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot, clear solution, add water (the "anti-solvent") dropwise until the solution becomes faintly and persistently cloudy (the cloud point).

  • Re-dissolution: Add a few more drops of hot ethanol until the solution just becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent (the same ethanol/water ratio), and dry thoroughly.

Data Presentation: Purification Method Comparison
Purification TechniqueTypical PurityTypical YieldProsCons
Recrystallization >98%60-90%Excellent for removing small amounts of impurities; yields highly crystalline material.Requires finding a suitable solvent system; potential for significant material loss in the mother liquor.
Column Chromatography (Silica Gel) >95%50-85%Excellent for separating complex mixtures and baseline impurities.[4]Potential for product decomposition if compound is acid-sensitive; requires significant solvent volumes.[4]
Column Chromatography (Alumina) >98%50-85%Suitable for acid-sensitive compounds where silica gel fails.[4]Can have different separation characteristics than silica; may require different eluent systems.

Note: Yields are highly dependent on the purity of the crude material and experimental technique.

II. Frequently Asked Questions (FAQs)

Q1: What are the expected impurities from the synthesis of this compound?

  • Unreacted Starting Materials: Depending on the synthetic route, this could include 2-amino-4-iodobenzoic acid (or its ester) and urea or a urea equivalent. These are typically more polar and can often be removed by recrystallization or will have different retention times in chromatography.

  • Side-Products: Incomplete cyclization or side reactions can lead to various intermediates.

  • Deiodinated Product: The presence of quinazoline-2,4(1H,3H)-dione (the non-iodinated version) is possible if deiodination occurs during synthesis or purification. This can be difficult to separate due to similar polarity.

  • Residual Solvents: Solvents used in the reaction or work-up (e.g., DMF, toluene, THF) may be present. Their characteristic peaks can be identified in ¹H NMR spectra.[5][7][8]

Q2: How should I determine the best eluent for column chromatography? The ideal eluent is best determined using Thin Layer Chromatography (TLC).[4] The goal is to find a solvent system where the this compound has an Rf (retention factor) value between 0.2 and 0.4.[4] This Rf value typically ensures good separation from both less polar and more polar impurities during column chromatography.

  • Starting Solvent Systems: Good starting points for quinazolinone derivatives are mixtures of hexane/ethyl acetate or dichloromethane/methanol.[4][9]

  • Adjusting Polarity:

    • If the Rf is too high (spot runs too far), decrease the polarity of the eluent (e.g., increase the proportion of hexane).

    • If the Rf is too low (spot stays at the baseline), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).

Q3: What analytical techniques are recommended to confirm the purity of the final product? A combination of techniques is recommended for full characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity by checking for the presence of other components. Be aware that using formic acid as a mobile phase additive in LC-MS can sometimes induce deiodination in the ESI source, which could be misinterpreted as an impurity.[10]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.

  • Elemental Analysis (CHN): To confirm the elemental composition of the pure compound.

Q4: What are the recommended storage conditions for this compound? Given the potential sensitivity of iodoaromatic compounds to light and heat, proper storage is crucial to maintain long-term stability.[1]

  • Temperature: Store in a refrigerator at 2-8 °C.[11]

  • Light: Store in an amber vial or a container protected from light.

  • Atmosphere: For long-term storage of high-purity material, consider flushing the container with an inert gas like argon or nitrogen before sealing.

III. Visualization of Workflows

Purification Decision Workflow

This diagram outlines the logical steps for selecting an appropriate purification method.

Purification_Workflow Crude Crude Product (this compound) TLC Analyze by TLC Crude->TLC Decision1 Are spots well-separated and R_f ≈ 0.2-0.4? TLC->Decision1 Recrystallization Attempt Recrystallization Decision1->Recrystallization No / Smearing ColumnChrom Perform Column Chromatography Decision1->ColumnChrom Yes Decision2 Successful Crystallization? Recrystallization->Decision2 Decision2->TLC No / Oiled Out Final Pure Product Decision2->Final Yes StabilityTest Perform Stationary Phase Stability Test ColumnChrom->StabilityTest Decision3 Stable on Silica? StabilityTest->Decision3 SilicaCol Purify via Silica Gel Column Decision3->SilicaCol Yes AluminaCol Purify via Alumina Column Decision3->AluminaCol No SilicaCol->Final AluminaCol->Final

Caption: Decision pathway for purifying this compound.

References

  • BenchChem. (2025). Technical Support Center: Purification of 4(3H)
  • Ghorab, M. M., et al. (n.d.). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrone as EGFR inhibitors and radiosensitizers.
  • Sbardella, G., et al. (2022). Repositioning of Quinazolinedione-Based Compounds on Soluble Epoxide Hydrolase (sEH)
  • Dovbnya, D. V., et al. (n.d.). Quinolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
  • Jäntti, S., et al. (2013).
  • Kuran, B., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
  • University of Rochester, Department of Chemistry. (n.d.).
  • Knochel, P., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI.
  • Gladysz, J. A., et al. (2017). Syntheses, structures, and stabilities of aliphatic and aromatic fluorous iodine(I) and iodine(III) compounds. Semantic Scholar.
  • Merck. (n.d.). TLC Tips and Tricks.
  • Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI.
  • Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • BenchChem. (2025).
  • Thomas, S. P., et al. (2003). Direct Iodination of Aromatic Compounds with Iodine and Alumina-Supported Copper(II)
  • Organic Chemistry Portal. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Amgen Inc. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions.
  • Google Patents. (n.d.).
  • Biotage. (2023).
  • Google Patents. (n.d.).
  • Al-Dhfyan, A., et al. (n.d.). Discovery of Quinazoline-2,4(1H,3H)
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Desroses, M., et al. (n.d.). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)
  • ResearchGate. (2025). Solvent free synthesis of some quinazolin-4(3H)-ones.
  • Paulusse Research Group. (n.d.). S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinediones.
  • ResearchGate. (n.d.). Quinazolinone and quinazolinedione structures.
  • Wang, G., et al. (n.d.). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. MDPI.
  • Biotuva Life Sciences. (n.d.). 7-Iodoquinazoline-2?4(1H?3H)-dione.
  • BenchChem. (n.d.). Synthesis Protocol for 3-hydroxyquinazoline-2,4(1H,3H)-dione.
  • SIELC Technologies. (n.d.). Separation of 4(1H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]- on Newcrom R1 HPLC column.
  • BenchChem. (n.d.).

Sources

Technical Support Center: Overcoming Solubility Challenges with 7-Iodoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Iodoquinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for overcoming the poor solubility of this compound in various experimental assays. As Senior Application Scientists, we have curated this information to ensure scientific integrity and provide practical, field-proven insights.

Introduction

This compound is a heterocyclic organic compound with a quinazoline scaffold, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1] However, like many promising drug candidates, its low aqueous solubility can present significant challenges during in vitro and in vivo testing.[2][3] Poor solubility can lead to underestimated biological activity, high data variability, and inaccurate structure-activity relationships (SAR).[2] This guide will walk you through understanding and systematically addressing these solubility issues.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions encountered when working with this compound.

Q1: What is the best solvent to prepare a stock solution of this compound?

The most common and effective initial approach is to use a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose due to its ability to dissolve a wide range of polar and nonpolar compounds.[4][5] For some quinazoline derivatives, N,N-dimethylformamide (DMF) has also been shown to be an effective solvent.[6]

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

This is a very common problem and indicates that the compound's solubility limit in the final aqueous medium has been exceeded.[7] Here are the immediate steps to take:

  • Reduce the Final Concentration: The simplest solution is often to test lower final concentrations of the compound in your assay.[2]

  • Optimize the Dilution Protocol: Avoid adding a highly concentrated DMSO stock directly to the final aqueous volume. Instead, perform serial dilutions in an intermediate solution that contains a higher percentage of DMSO or another co-solvent before the final dilution into the assay buffer.[2]

  • In-well Sonication: Sonication of the assay plate after adding the compound can sometimes help redissolve precipitated material.[2]

Q3: What is the maximum concentration of DMSO I can use in my assay?

The acceptable final concentration of DMSO is highly dependent on the assay type. For cell-based assays, it is crucial to keep DMSO concentrations low, typically at or below 0.5%, to avoid cytotoxicity.[8][9] Some cell lines may be more sensitive.[8] For biochemical assays, such as enzyme inhibition studies, higher concentrations may be tolerated, but it is essential to validate this, as DMSO can directly inhibit or activate some enzymes.[4][10] Always run a vehicle control with the same final DMSO concentration to assess its effect on your specific assay.[11]

Q4: Can I heat the solution to improve solubility?

Gentle warming can increase the rate of dissolution and solubility. For some quinazoline derivatives, solubility has been shown to increase with temperature.[6] However, this must be done with caution as excessive heat can lead to compound degradation. Always assess the thermal stability of your compound before incorporating a heating step.

In-Depth Troubleshooting Guides

This section provides a more detailed, causality-driven approach to tackling solubility issues.

Understanding Solubility: Kinetic vs. Thermodynamic

In drug discovery, we are often concerned with kinetic solubility , which measures the concentration of a compound that stays in solution during the timeframe of a typical biological assay after being introduced from a concentrated organic stock.[12][13] This differs from thermodynamic solubility , which is the true equilibrium solubility of a compound in a given solvent and can take days to reach.[13] For most screening assays, ensuring kinetic solubility is the primary goal.

Systematic Approach to Improving Solubility

If initial attempts with a simple DMSO stock solution fail, a systematic approach is necessary. The following workflow can guide your optimization process.

Solubility_Workflow start Start: Compound Precipitates in Aqueous Buffer check_dmso Q1: Is final DMSO concentration optimal and ≤ 0.5%? start->check_dmso lower_conc Strategy 1: Reduce Final Compound Concentration check_dmso->lower_conc No cosolvent Strategy 2: Introduce a Co-solvent check_dmso->cosolvent Yes lower_conc->cosolvent Precipitation Persists success Success: Compound is Soluble lower_conc->success Precipitation Resolved ph_adjust Strategy 3: Adjust pH of Assay Buffer cosolvent->ph_adjust cosolvent->success Precipitation Resolved surfactant Strategy 4: Add Surfactants ph_adjust->surfactant ph_adjust->success Precipitation Resolved formulation Strategy 5: Advanced Formulation (e.g., Cyclodextrins, Nanosuspensions) surfactant->formulation surfactant->success Precipitation Resolved formulation->success Precipitation Resolved fail Re-evaluate Compound or Assay Design formulation->fail Precipitation Persists

Caption: Decision workflow for troubleshooting compound precipitation.

Guide 1: Co-solvent Optimization

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of poorly soluble compounds.[14][15]

The 'Why': Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic molecules to remain in solution.[16]

Common Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (e.g., PEG 300, PEG 400)[5]

  • Glycerol

Experimental Protocol: Co-solvent Screening

  • Prepare Stock Solutions: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Co-solvent Mixtures: Create a series of co-solvent/assay buffer mixtures. For example, prepare solutions with 5%, 10%, and 20% of ethanol, PG, or PEG 400 in your standard assay buffer.

  • Test Solubility: Add the DMSO stock solution to each co-solvent mixture to achieve your desired final compound concentration. Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours at room temperature).

  • Assay Compatibility Check: Once you identify a co-solvent system that maintains solubility, it is crucial to test its compatibility with your assay. Run a vehicle control (co-solvent mixture without the compound) to ensure it does not interfere with the assay readout or affect cell viability.

Co-solventTypical Starting ConcentrationProsCons
Ethanol 1-5%Readily available, effective for many compounds.Can be toxic to cells at higher concentrations.
PEG 400 1-10%Low toxicity, good solubilizing power.Can be viscous, potential for assay interference.
Propylene Glycol 1-10%Commonly used in formulations, low toxicity.May not be as effective as other co-solvents for some compounds.
Guide 2: pH Modification

Experimental Protocol: pH Screening

  • Determine Compound Stability: Before testing solubility, ensure your compound is stable across a range of pH values. Incubate the compound in buffers of varying pH (e.g., pH 6.0, 7.4, 8.5) for the duration of your assay and analyze for degradation using HPLC.

  • Prepare Buffers: Prepare a set of your standard assay buffers adjusted to different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).

  • Assess Solubility: Add your DMSO stock of this compound to each buffer to the desired final concentration.

  • Assay Compatibility: Verify that your assay (e.g., enzyme activity, cell health) is not adversely affected by the change in pH.

Note: This strategy is most effective if the required pH for solubility is within the acceptable working range of your biological system.

Guide 3: Use of Surfactants and Other Excipients

The 'Why': Surfactants are amphipathic molecules that can form micelles in aqueous solutions. Poorly soluble compounds can partition into the hydrophobic core of these micelles, increasing their apparent solubility.[17]

Common Surfactants:

  • Tween 80

  • Triton X-100

  • Cremophor EL

Considerations:

  • Critical Micelle Concentration (CMC): Surfactants are most effective above their CMC.

  • Assay Interference: Surfactants can denature proteins and disrupt cell membranes, making them more suitable for biochemical assays than cell-based assays at higher concentrations.[7] Low concentrations (e.g., 0.01-0.05% Tween-20) can sometimes be used in enzyme assays without significant interference.[7]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their solubility.[18] They are often less disruptive to biological systems than traditional surfactants.

Guide 4: Mitigating Assay Interference from Poor Solubility

Poorly soluble compounds can form aggregates that lead to non-specific assay interference, often resulting in false positives.[11]

Identifying Aggregation-Based Interference:

  • Pre-incubation Test: Aggregators often show increased potency with longer pre-incubation times with the target protein.[11]

  • Detergent Sensitivity: The addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt aggregates and reduce or eliminate the activity of an aggregating compound.

  • Centrifugation Test: If a compound's activity is due to aggregation, centrifuging the assay solution and testing the supernatant should show reduced activity.[11]

Interference_Check start Start: Positive Hit in Assay solubility_issue Q: Is the compound poorly soluble? start->solubility_issue preincubation Test 1: Vary Pre-incubation Time solubility_issue->preincubation Yes true_hit Conclusion: Likely a True Hit solubility_issue->true_hit No detergent Test 2: Add Low % Detergent (e.g., 0.01% Triton X-100) preincubation->detergent aggregator Conclusion: Likely an Aggregator (False Positive) preincubation->aggregator Activity increases with time centrifugation Test 3: Centrifugation Assay detergent->centrifugation detergent->aggregator Activity decreases centrifugation->true_hit Activity remains centrifugation->aggregator Activity decreases in supernatant

Caption: Workflow to check for aggregation-based assay interference.

Conclusion

Overcoming the poor solubility of this compound requires a systematic and multi-faceted approach. By starting with simple strategies like optimizing DMSO concentration and moving towards more complex solutions like co-solvents and pH adjustments, researchers can successfully generate reliable and accurate data. Always remember to validate any new formulation or condition to ensure it does not interfere with the assay itself. This rigorous approach is fundamental to the integrity of your research and the successful progression of promising but challenging compounds.

References
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available from: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Singh, A., et al. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 14(2), 576-592. Available from: [Link]

  • Assay Guidance Manual. (2017). Assay Interference by Aggregation. National Center for Biotechnology Information. Available from: [Link]

  • Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. National Center for Biotechnology Information. Available from: [Link]

  • Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37. Available from: [Link]

  • Carlson, H. A. (2016). Driving Structure Based Drug Discovery through Cosolvent Molecular Dynamics. Journal of Medicinal Chemistry, 59(23), 10383–10399. Available from: [Link]

  • Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Expert Opinion on Drug Discovery, 5(5), 429-436. Available from: [Link]

  • Lall, D., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(9), 1933. Available from: [Link]

  • Date, A. A., & Nagarsenker, M. S. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Available from: [Link]

  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1253-1260. Available from: [Link]

  • Wikipedia. Bradford protein assay. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Do, Q. T., et al. (2015). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 999-1004. Available from: [Link]

  • Pop, R., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4169. Available from: [Link]

  • Giugliarelli, A., et al. (2016). Evidences of DMSO-Induced Protein Aggregation in Cells. PLoS ONE, 11(10), e0163363. Available from: [Link]

  • Sridhar, D., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. International Journal of Pharmaceutical Sciences and Research, 8(3), 1146-1154. Available from: [Link]

  • Wassermann, A. M., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research, 6, 1371. Available from: [Link]

  • Quora. (2017). What effects does DMSO have on cell assays? Available from: [Link]

  • ResearchGate. (2023). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... Available from: [Link]

  • Głowacka, E., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(1), 83-90. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(3), 382-389. Available from: [Link]

  • Santos, C., et al. (2018). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Molecules, 23(11), 2899. Available from: [Link]

  • Al-Ostath, A. I., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(19), 6268. Available from: [Link]

  • Al-Abdullah, E. S., et al. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 27(15), 4983. Available from: [Link]

  • PubChem. 7-Nitroisoquinoline-1,3(2H,4H)-dione. Available from: [Link]

  • El-Sayed, M. A., et al. (2022). Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. RSC Advances, 12(45), 29193-29212. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 7-Iodoquinazoline-2,4(1H,3H)-dione Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 7-Iodoquinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this versatile building block. The inherent functionalities of this molecule—two nucleophilic nitrogens (N1 and N3) and a C7-iodide ripe for cross-coupling—offer a multitude of synthetic possibilities, yet also present unique challenges in selectivity and optimization. This resource provides in-depth, evidence-based troubleshooting advice and detailed protocols to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.

Part 1: N-Alkylation - Controlling Regioselectivity

The quinazoline-2,4-dione scaffold possesses two secondary amine functionalities at the N1 and N3 positions, leading to potential regioselectivity issues during alkylation. Understanding the factors that govern the site of alkylation is paramount for a successful synthesis.

Question 1: My N-alkylation of this compound is yielding a mixture of N1 and N3 isomers. How can I selectively obtain the desired product?

Answer: Achieving regioselectivity in the N-alkylation of quinazoline-2,4-diones is a common challenge and is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent.[1][2]

  • Understanding the Reactivity: The N1 and N3 positions have different electronic and steric environments. The N1 position is generally considered more sterically hindered. The relative acidity of the N-H protons can be influenced by solvent and the presence of other functional groups.

  • Troubleshooting Strategies:

    • Base Selection: The choice of base can significantly impact the regioselectivity. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) often favor alkylation at the less sterically hindered position. Weaker bases, such as potassium carbonate (K2CO3), may lead to a mixture of isomers.[3]

    • Solvent Effects: The polarity of the solvent can influence which nitrogen is deprotonated and its subsequent nucleophilicity. Aprotic polar solvents like DMF can promote N-alkylation.[3]

    • Steric Hindrance of the Alkylating Agent: Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen. If you are aiming for N3-alkylation, a less bulky electrophile might be necessary. Conversely, to favor N1-alkylation, a more sterically demanding alkylating agent could be employed, although this may also decrease the overall reaction rate.[3]

    • Thermodynamic vs. Kinetic Control: It's possible that one isomer is the kinetic product (formed faster) and the other is the thermodynamic product (more stable). Running the reaction at lower temperatures may favor the kinetic product, while higher temperatures could allow for equilibration to the thermodynamic product.

Question 2: I am observing O-alkylation as a side product. How can I prevent this?

Answer: While N-alkylation is generally favored, O-alkylation can occur, especially with more reactive alkylating agents or under specific conditions.

  • Causality: The enolic tautomer of the quinazolinedione can be alkylated on the oxygen atom. This is more likely with "harder" alkylating agents.

  • Preventative Measures:

    • Choice of Base and Solvent: Using a strong, non-nucleophilic base like NaH in an aprotic solvent like DMF or THF generally favors N-alkylation over O-alkylation.[2]

    • Nature of the Electrophile: Using "softer" electrophiles, such as alkyl bromides or iodides, will favor reaction at the "softer" nitrogen nucleophile over the "harder" oxygen nucleophile.

Part 2: Palladium-Catalyzed Cross-Coupling at the C7-Position

The C7-iodo group is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Question 3: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a low yield. What are the common pitfalls?

Answer: Low yields in Suzuki-Miyaura couplings can stem from several factors, including catalyst deactivation, inefficient transmetalation, or side reactions.[3][4]

  • Troubleshooting Checklist:

    • Catalyst and Ligand Choice: For aryl iodides, a variety of palladium catalysts can be effective. Pd(PPh3)4 is a common choice.[5] More electron-rich and bulky phosphine ligands can sometimes improve catalytic turnover.

    • Base Selection: The base is crucial for activating the boronic acid.[3] Inorganic bases like K2CO3, K3PO4, or Cs2CO3 are commonly used, often with an aqueous component in the solvent system to aid solubility and facilitate the reaction.[4]

    • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often optimal to dissolve both the organic and inorganic reagents.[4]

    • Reaction Temperature: Insufficient temperature can lead to slow reaction rates. Typically, these reactions are heated to 80-110 °C.[4]

    • Degassing: It is critical to thoroughly degas the reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6]

Question 4: I am observing significant amounts of homocoupling of my boronic acid and/or dehalogenation of my starting material. How can I minimize these side reactions?

Answer: Homocoupling of the boronic acid and hydrodehalogenation of the aryl iodide are common side reactions in Suzuki couplings.[6]

  • Minimizing Homocoupling:

    • Rigorous Degassing: The presence of oxygen can promote the homocoupling of boronic acids.[6] Ensure your solvent and reaction setup are thoroughly deoxygenated.

    • Use of Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd(PPh3)4 can sometimes reduce homocoupling compared to Pd(II) sources which require in situ reduction that can be accompanied by boronic acid homocoupling.

  • Minimizing Dehalogenation:

    • Source of Hydride: Dehalogenation occurs when a hydride source is present, which can come from the solvent (e.g., alcohols) or other reagents.

    • Reaction Conditions: Carefully screen your reaction conditions. Sometimes, changing the solvent or base can reduce the extent of this side reaction.

Question 5: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is not proceeding to completion. How can I optimize this?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the choice of catalyst, ligand, and base.[7][8]

  • Optimization Strategies:

    • Ligand Selection: For the amination of aryl iodides, a variety of phosphine ligands can be effective. Bidentate ligands like BINAP and DPPF, as well as bulky monophosphine ligands from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), have shown great success.[7][8]

    • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. For substrates with base-sensitive functional groups, weaker bases like Cs2CO3 or K3PO4 can be employed, often requiring more active catalyst systems.[7]

    • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[9]

    • Inert Atmosphere: These reactions are highly sensitive to oxygen and moisture. It is crucial to use anhydrous solvents and maintain a strictly inert atmosphere (argon or nitrogen).[9]

Part 3: Solubility and Purification

Quinazoline derivatives can often exhibit poor solubility, which can complicate both the reaction and the purification process.

Question 6: My this compound starting material and/or its derivatized products have poor solubility. What solvents can I use for reaction and purification?

Answer: Poor solubility is a common issue with planar, heterocyclic compounds.

  • For Reactions:

    • High-boiling point, polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often required to dissolve the starting material and facilitate the reaction.

  • For Purification:

    • Column Chromatography: A mixture of a polar solvent like ethyl acetate or methanol in a non-polar solvent like hexanes or dichloromethane is a common eluent system. The exact ratio will depend on the polarity of your compound.

    • Recrystallization: Finding a suitable recrystallization solvent is often a matter of trial and error.[10][11][12] A good solvent will dissolve the compound when hot but not when cold. Mixtures of solvents can also be effective. For example, dissolving the compound in a good solvent (like hot DMF or methanol) and then slowly adding a poor solvent (like water or hexanes) until the solution becomes cloudy, followed by slow cooling, can induce crystallization.

Experimental Protocols

The following protocols are provided as starting points for your experiments. Optimization may be necessary for your specific substrates and desired products.

Protocol 1: N3-Alkylation of this compound (Example with Benzyl Bromide)

This protocol is designed to favor alkylation at the N3 position, which is generally less sterically hindered.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (1.5 eq) to the suspension.

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the N3-benzylated product.

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh3)4 (0.05 eq).

  • Add potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 7-phenylquinazoline-2,4(1H,3H)-dione.[13][14]

Protocol 3: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]

  • Xantphos

  • Cesium carbonate (Cs2CO3)

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine

Procedure:

  • In a glovebox, add this compound (1.0 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and Cs2CO3 (1.4 eq) to a flame-dried Schlenk tube.

  • Remove the tube from the glovebox, and under a positive flow of argon, add anhydrous toluene followed by aniline (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 18-24 hours. Monitor the reaction by LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 7-(phenylamino)quinazoline-2,4(1H,3H)-dione.[9]

Visualizations

Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Aryl Iodide, Boronic Acid) start->check_reagents check_catalyst Evaluate Catalyst System (Pd source, Ligand) start->check_catalyst check_base Assess Base and Solvent (K2CO3, K3PO4, etc. in Dioxane/H2O) start->check_base check_conditions Review Reaction Conditions (Temperature, Time, Degassing) start->check_conditions optimize_catalyst Screen Different Ligands (e.g., Buchwald ligands) check_catalyst->optimize_catalyst optimize_base Screen Different Bases (Cs2CO3, K3PO4) check_base->optimize_base side_reactions Analyze for Side Reactions (Homocoupling, Dehalogenation) check_conditions->side_reactions optimize_temp Increase Temperature check_conditions->optimize_temp homocoupling High Homocoupling side_reactions->homocoupling Yes dehalogenation Significant Dehalogenation side_reactions->dehalogenation Yes solution Improved Yield side_reactions->solution No optimize_catalyst->side_reactions optimize_base->side_reactions optimize_base->solution optimize_temp->side_reactions rigorous_degassing Improve Degassing Protocol rigorous_degassing->solution homocoupling->rigorous_degassing dehalogenation->optimize_base

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.

Decision Tree for N-Alkylation Regioselectivity

N_Alkylation_Selectivity start Goal: Selective N-Alkylation desired_isomer Desired Isomer? start->desired_isomer n1_selective N1-Selective (more hindered) desired_isomer->n1_selective N1 n3_selective N3-Selective (less hindered) desired_isomer->n3_selective N3 n1_conditions Use stronger/hindered conditions: - Base: NaH - Solvent: THF - Bulky alkylating agent n1_selective->n1_conditions n3_conditions Use milder conditions: - Base: K2CO3, Cs2CO3 - Solvent: DMF, Acetonitrile - Less bulky alkylating agent n3_selective->n3_conditions check_mixture Mixture Obtained? n3_conditions->check_mixture n1_conditions->check_mixture adjust_temp Adjust Temperature: Lower for kinetic, Higher for thermodynamic check_mixture->adjust_temp Yes change_base Change Base Strength/Type check_mixture->change_base Yes final_product Pure Isomer check_mixture->final_product No adjust_temp->final_product change_base->final_product

Caption: Decision-making process for achieving regioselective N-alkylation.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.uc.r.appspot.com/suzuki-miyaura-cross-coupling-practical-guide]
  • Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [URL: https://www.mdpi.com/1420-3049/29/11/2591]
  • Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10853874/]
  • N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21899244/]
  • Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270275/]
  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503460/]
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. [URL: https://www.mdpi.com/1420-3049/25/21/5176]
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/21%3A_Reactions_of_Enols_and_Enolates/21.
  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. [URL: https://www.mdpi.com/1420-3049/28/16/6001]
  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10298687/]
  • Application Notes and Protocols: Suzuki-Miyaura Coupling of Quinazolin-2-ylboronic Acid. Benchchem. [URL: https://www.benchchem.
  • New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39329258/]
  • N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. [URL: https://juniperpublishers.com/omcij/pdf/OMCIJ.MS.ID.555781.pdf]
  • Recrystallization. YouTube. [URL: https://www.youtube.
  • Recrystallization- Organic Chemistry Lab- purification. YouTube. [URL: https://www.youtube.
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][13]naphthyrin-5(6H)-one. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4993186/]

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-iodo. Benchchem. [URL: https://www.benchchem.
  • Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. MDPI. [URL: https://www.mdpi.com/1420-3049/9/8/609]
  • Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/083.shtm]
  • N- and / or O- Alkylation of Quinazolinone Derivatives. ResearchGate. [URL: https://www.researchgate.
  • Recrystallisation Demo - Purification of Organic Solids - OUT-TAKE at the end!. YouTube. [URL: https://www.youtube.

Sources

Preventing de-iodination of 7-Iodoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to diagnosing and preventing the undesired de-iodination of 7-Iodoquinazoline-2,4(1H,3H)-dione in synthetic applications.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures.[1][2] However, researchers often encounter a significant and frustrating side reaction: the premature loss of the iodine substituent, which is replaced by a hydrogen atom. This process, known as de-iodination or hydrodehalogenation, leads to the formation of the parent quinazoline-2,4(1H,3H)-dione, reducing the yield of the desired product and complicating purification.[3][4]

This guide provides in-depth troubleshooting strategies, optimized protocols, and a mechanistic rationale to help you mitigate de-iodination and maximize the success of your coupling reactions.

Part 1: Frequently Asked Questions - The Fundamentals of De-iodination

This section addresses the core concepts behind the de-iodination side reaction.

Q1: What exactly is de-iodination and why is it a major problem?

A1: De-iodination is an undesired side reaction where the iodine atom on your starting material, this compound, is replaced by a hydrogen atom.[3] This generates quinazoline-2,4(1H,3H)-dione as a byproduct. It is problematic for two main reasons:

  • Reduced Yield: Formation of the de-iodinated byproduct directly consumes your starting material, lowering the maximum possible yield of your desired cross-coupled product.

  • Purification Challenges: The byproduct often has similar polarity to the desired product, making separation by column chromatography difficult and time-consuming.

Q2: What is the primary mechanism causing de-iodination in my palladium-catalyzed reaction?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[5] This highly reactive species can arise from several sources, including the solvent (e.g., alcohols, residual water), the base, or even certain phosphine ligands.[3][5] Once formed, the Pd-H species can intercept the key Ar-Pd-I intermediate. Instead of proceeding with the desired coupling partner (transmetalation), this intermediate undergoes reductive elimination with the hydride, releasing the unwanted de-iodinated arene (Ar-H) and regenerating the Pd(0) catalyst.[5]

Q3: Why does this compound seem especially prone to this side reaction?

A3: Several factors make this specific substrate susceptible:

  • High Halide Reactivity: The carbon-iodine bond is the weakest among the carbon-halogen bonds (I > Br > Cl), making aryl iodides the most reactive in both the desired oxidative addition and the undesired de-iodination.[5][6]

  • N-Heterocyclic Substrate: N-heterocyclic halides are often more susceptible to dehalogenation.[5] The nitrogen atoms can coordinate to the palladium center, potentially altering the catalyst's behavior and promoting side reactions.

  • Acidic N-H Protons: The quinazolinedione ring contains two N-H protons. Deprotonation by the base increases the electron density of the heterocyclic ring, which can influence the catalytic cycle.[5] In some cases, this increased electron density can make the system more prone to side reactions. For certain N-H containing heterocycles like pyrroles, protection of the nitrogen has been shown to suppress dehalogenation.[7][8]

Q4: How can I reliably detect and quantify the de-iodinated byproduct?

A4: You can monitor the formation of the byproduct using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The de-iodinated byproduct will typically appear as a new, often less polar, spot compared to your starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You will see a peak corresponding to the mass of quinazoline-2,4(1H,3H)-dione alongside your starting material and product peaks. This allows for accurate quantification of the product-to-byproduct ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can clearly show the appearance of new aromatic signals corresponding to the de-iodinated compound, allowing for integration and ratio calculation.

Part 2: Troubleshooting Guide: A Parameter-by-Parameter Approach

If you are observing significant de-iodination (>5-10%), systematically optimizing the following parameters is critical.

Q5: My reaction shows over 50% de-iodination. Where do I start? The Catalytic System (Palladium & Ligand) seems like the most complex part.

A5: The catalyst and ligand are indeed the heart of the reaction and your first point of optimization. The goal is to accelerate the desired C-C (or C-N, C-O) bond-forming reductive elimination so that it overwhelmingly outpaces the undesired C-H bond formation from a Pd-H species.

  • The Problem: Simple or inappropriate ligands (like PPh₃) may not sufficiently stabilize the palladium intermediate or promote rapid reductive elimination, giving the de-iodination pathway time to occur.[9]

  • The Solution: Switch to modern, bulky, and electron-rich biaryl phosphine ligands. These ligands are designed to solve this exact problem.[3][5]

Ligand TypeExamplesWhy It Works
Simple/Traditional PPh₃, P(o-tolyl)₃Often insufficient to prevent de-iodination, especially with challenging substrates.
Bulky, Electron-Rich Biaryl Phosphines SPhos, XPhos, RuPhosThe steric bulk forces the aryl group and the coupling partner into close proximity on the metal center, dramatically accelerating the desired reductive elimination.[4][5]
Ferrocenyl Phosphines dppfGood general ligand that often provides a balance of stability and activity, reducing side reactions.[3]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesThese are highly electron-donating ligands that form very stable palladium complexes, which can suppress de-iodination pathways.[5]

Actionable Advice: If you are using PPh₃, immediately screen a reaction with SPhos or XPhos. These are often the "go-to" ligands for suppressing dehalogenation with N-heterocyclic substrates.[5]

Q6: I'm using a strong base like sodium tert-butoxide (NaOtBu). Could this be the culprit?

A6: Absolutely. While a base is necessary, its identity is critical. Strong alkoxide bases can directly contribute to the formation of detrimental Pd-H species.

  • The Problem: Strong bases, particularly alkoxides, can undergo β-hydride elimination or react with other components to generate hydride sources.

  • The Solution: Switch to a weaker, non-nucleophilic inorganic base. Phosphates and carbonates are generally much safer choices.[3][5]

BaseClassRisk of De-iodinationRecommendation
NaOtBu, KOtBuStrong AlkoxideHigh . Can be a source of hydrides.Avoid if de-iodination is observed. Primarily used in Buchwald-Hartwig aminations.[4]
K₂CO₃, Cs₂CO₃Inorganic CarbonateLow to Medium . Generally a safer choice. Cs₂CO₃ is stronger and can be more effective.[5]Excellent starting point. Try Cs₂CO₃ if K₂CO₃ is too slow.
K₃PO₄Inorganic PhosphateLow . Often considered the optimal choice for suppressing de-iodination in Suzuki couplings.[4][5]Highly Recommended . This is often the best-performing base for sensitive substrates.

Actionable Advice: If you are using an alkoxide base for a Suzuki or Sonogashira reaction, switch to K₃PO₄. This single change can often solve the problem.

Q7: I'm running the reaction in Dioxane/Water. Can the solvent system be improved?

A7: Yes. The solvent is not just an inert medium; it can be an active participant in side reactions.

  • The Problem: Protic solvents like alcohols are direct hydride sources and should be avoided.[10][11] While some water is often necessary for Suzuki couplings to dissolve the inorganic base and facilitate transmetalation, excessive water can be a proton source leading to dehalogenation.[5][12]

  • The Solution: Use anhydrous aprotic solvents. If water is required (as in many Suzuki protocols), use the minimum amount necessary or consider an anhydrous protocol.

SolventTypeRisk of De-iodinationRecommendation
Methanol, EthanolProticVery High . Direct hydride donors.Avoid completely.[10]
Toluene, Dioxane, THFAproticLow . Preferred choices.Highly Recommended . Toluene is often an excellent choice.[4][5][13]
DMF, DMAAprotic, PolarMedium . Can contain amine impurities or degrade to generate hydride sources.Use with caution. Ensure high purity. Toluene or Dioxane are generally safer.[13]

Actionable Advice: Rigorously dry your chosen aprotic solvent (like Toluene or Dioxane) and ensure all reagents are anhydrous. If your protocol uses water, try reducing the amount systematically.

Q8: Should I consider protecting the N-H groups on the quinazolinedione ring?

A8: This is an advanced but powerful strategy, particularly if optimizing the ligand, base, and solvent has not fully resolved the issue.

  • The Problem: As mentioned, the acidic N-H protons can be deprotonated, increasing the ring's electron density and potentially interfering with the catalytic cycle.[5]

  • The Solution: Protecting the N-H groups with a suitable protecting group (e.g., Boc, SEM) can prevent this deprotonation, rendering the substrate electronically "neutral" and better behaved in the coupling reaction.[7] Studies on similar N-H heterocycles have shown that N-protection can dramatically suppress dehalogenation.[7][8]

Actionable Advice: If de-iodination persists, consider a short synthetic step to protect one or both N-H positions. A para-methoxybenzyl (PMB) or Boc group could be suitable candidates. This adds steps but may be necessary for a clean, high-yielding coupling.

Part 3: Visualized Workflows and Mechanisms

Visual aids can clarify complex processes. Below are diagrams illustrating the key chemical transformations and a logical troubleshooting workflow.

The Competing Catalytic Pathways

The following diagram illustrates the central challenge: the competition between the productive cross-coupling pathway and the unproductive de-iodination pathway.

G pd0 Pd(0)L₂ Active Catalyst oxidative_add Oxidative Addition pd0->oxidative_add + Ar-I arpd Ar-Pd(II)-I Key Intermediate oxidative_add->arpd transmetal Transmetalation (with R-B(OH)₂) arpd->transmetal proto_dehalogenation Proto-dehalogenation arpd->proto_dehalogenation arpdr Ar-Pd(II)-R transmetal->arpdr reductive_elim Reductive Elimination arpdr->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R Desired Product reductive_elim->product hydride_source Hydride Source (Solvent, Base, H₂O) pdh_formation Pd-H Formation hydride_source->pdh_formation pdh_formation->arpd Interception arpdh Ar-Pd(II)-H proto_dehalogenation->pd0 Catalyst Regeneration byproduct Ar-H De-iodinated Byproduct proto_dehalogenation->byproduct

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve de-iodination issues in your experiment.

G start Start: De-iodination Observed check_base 1. Analyze Base Is it an alkoxide (e.g., NaOtBu)? start->check_base change_base Switch to K₃PO₄ or Cs₂CO₃ check_base->change_base Yes check_ligand 2. Analyze Ligand Is it simple (e.g., PPh₃)? check_base->check_ligand No change_base->check_ligand Re-evaluate change_ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) check_ligand->change_ligand Yes check_solvent 3. Analyze Solvent Is it protic? Is it wet? check_ligand->check_solvent No change_ligand->check_solvent Re-evaluate change_solvent Use Anhydrous Aprotic Solvent (e.g., Toluene) check_solvent->change_solvent Yes check_temp 4. Analyze Temperature Is it excessively high (>110°C)? check_solvent->check_temp No change_solvent->check_temp Re-evaluate lower_temp Lower temperature to 80-100°C check_temp->lower_temp Yes protect_nh Advanced: Protect N-H groups check_temp->protect_nh No lower_temp->protect_nh Still an issue? end Problem Solved protect_nh->end

Caption: A step-by-step troubleshooting decision tree.

Part 4: Optimized Experimental Protocol

This section provides a robust starting protocol for a Suzuki-Miyaura coupling reaction designed to minimize de-iodination from the outset.

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for your specific boronic acid partner.

Reagents & Equipment:

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., SPhos Pd G3, 2 mol%)

  • Bulky Ligand (if not using a precatalyst, e.g., SPhos, 4 mol%)

  • Base: Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Solvent: Anhydrous Toluene (or 1,4-Dioxane)

Procedure:

  • Vessel Preparation: Add this compound, the arylboronic acid, and finely ground K₃PO₄ to an oven-dried Schlenk flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (or palladium source and ligand).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Degassing (Optional but Recommended): For maximum rigor, degas the final reaction mixture by bubbling argon through the solution for 10-15 minutes.[5]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The lower end of this range is often sufficient and preferable to minimize thermal decomposition.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by LC-MS or TLC. Check for consumption of starting material and the formation of both the desired product and the de-iodinated byproduct.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.

By implementing these evidence-based strategies, you can effectively diagnose, troubleshoot, and prevent the de-iodination of this compound, leading to higher yields and cleaner reaction profiles in your research.

References

  • Cai, J., et al. (2003). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 44(3), 427-430. Available from: [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Available from: [Link]

  • Handy, S. T., et al. (2003). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 44(3), 427-430. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Handy, S. T., & Zhang, Y. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 47(26), 4445-4448. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. Available from: [Link]

  • ResearchGate. (n.d.). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. Request PDF. Available from: [Link]

  • ResearchGate. (n.d.). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. Request PDF. Available from: [Link]

  • ATSDR. (n.d.). Analytical Methods. In Toxicological Profile for Iodine. Available from: [Link]

  • Mori, K., et al. (2011). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Marine Drugs, 9(9), 1566-1576. Available from: [Link]

  • Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(15), 5468-5478. Available from: [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. Available from: [Link]

  • ResearchGate. (n.d.). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Available from: [Link]

  • ACS Figshare. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Available from: [Link]

  • ACS Publications. (n.d.). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]

  • Liu, C., et al. (2014). Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides. Organic Letters, 16(13), 3492-3495. Available from: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Available from: [Link]

  • ACS Publications. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega. Available from: [Link]

  • PubMed. (2024). Quinazoline-2,4(1H,3H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Request PDF. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS Green Chemistry. (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • National Institutes of Health. (2025). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Retrieved from [Link]

  • AIP Publishing. (2024). Analytical capabilities for iodine detection: Review of possibilities for different applications. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • YouTube. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Retrieved from [Link]

  • ScienceDirect. (n.d.). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Retrieved from [Link]

  • eScholarship@McGill. (2016). Photo-induced iodination of aryl halides under very mild conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Deiodinases: Their Identification and Cloning of Their Genes. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells. Retrieved from [Link]

  • National Institutes of Health. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Iodine. NCBI Bookshelf. Retrieved from [Link]

  • WUM. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Retrieved from [Link]

  • National Institutes of Health. (2024). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in 7-Iodoquinazoline-2,4(1H,3H)-dione Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Iodoquinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered when working with this important heterocyclic scaffold. As a versatile intermediate in the synthesis of bioactive molecules, including PARP inhibitors and kinase inhibitors, ensuring experimental consistency is paramount.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Section 1: Frequently Asked Questions (FAQs) - Core Compound Properties

Understanding the fundamental characteristics of this compound is the first step toward successful experimentation.

Q1: What are the essential physicochemical properties of this compound?

A1: Knowledge of the compound's properties is critical for selecting appropriate solvents, storage conditions, and analytical methods. Key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₅IN₂O₂[3]
Molecular Weight 288.04 g/mol [3]
Appearance White to off-white solid[4]
Purity Typically ≥96% (Commercial)[3]
Solubility Soluble in DMSO and DMF; sparingly soluble in hot ethanol and methanol; poor solubility in water and nonpolar solvents like hexanes.[4][5]
Storage Store at 2-8°C under a dry atmosphere.[3]

Q2: How stable is this compound, particularly the carbon-iodine bond?

A2: The compound is generally stable under standard laboratory and storage conditions. However, the C(sp²)-I bond can exhibit lability under specific circumstances. While aryl iodides are among the more stable organoiodine compounds, de-iodination can occur in the presence of strong reducing agents, certain transition metal catalysts (especially at elevated temperatures), or under harsh acidic or basic conditions.[6][7] For in vivo applications, it's important to note that while many aryl iodides are resistant to deiodination, some iodinated heterocycles can be less stable.[6]

Q3: What are the characteristic spectroscopic signatures I should expect for this compound?

A3: In ¹H-NMR (typically in DMSO-d₆), you should expect to see characteristic signals for the aromatic protons, with splitting patterns influenced by the iodo and dione functionalities. The two N-H protons of the dione ring will typically appear as two distinct broad singlets at lower field (often >10 ppm). In mass spectrometry, the isotopic pattern for iodine is monoisotopic (¹²⁷I), so you should look for the molecular ion peak at m/z ≈ 288.

Section 2: Troubleshooting Synthesis & Side Reactions

The synthesis of the quinazoline-2,4(1H,3H)-dione core is a common starting point and a frequent source of issues. Most syntheses involve the cyclization of an anthranilic acid derivative.

Q4: My synthesis of the this compound core from 4-iodoanthranilic acid is giving a very low yield. What are the likely causes?

A4: Low yields in quinazolinedione synthesis often stem from a few key factors related to reaction conditions and reactant quality. The classic approach involves reacting an anthranilic acid with a carbonyl source like urea or phosgene derivatives, followed by cyclization.[8]

Potential CauseScientific Rationale & ExplanationRecommended Solution
Poor Solubility of Reactants 4-Iodoanthranilic acid has limited solubility in many common organic solvents. If reactants are not fully dissolved at the reaction temperature, the reaction becomes heterogeneous, leading to slow and incomplete conversion.Use a high-boiling point polar aprotic solvent like DMF, DMSO, or NMP to ensure all reactants are fully solubilized.[5]
Inadequate Reaction Temperature/Time The cyclization step to form the dione ring is often the rate-limiting step and requires significant thermal energy to overcome the activation barrier.Gradually increase the reaction temperature in 10-15°C increments. Monitor the reaction progress closely using TLC or LC-MS to determine the optimal balance between reaction rate and potential decomposition.[5]
Presence of Water Water can hydrolyze intermediates or react with reagents like isocyanates (if used), leading to unwanted byproducts such as ureas and reducing the overall yield.Use anhydrous solvents and reagents. If necessary, dry reagents in a vacuum oven before use. Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture contamination.[5]
Thermal Decomposition While high temperatures are often necessary, excessive heat (>180-200°C) can cause decomposition of the starting materials or the final product, leading to tar formation and a dark-colored reaction mixture.Determine the minimum temperature required for the reaction to proceed efficiently. Consider microwave-assisted synthesis, which can often promote cyclization at lower bulk temperatures and shorter reaction times.[9]

Q5: I'm observing a significant, hard-to-remove impurity in my final product. What could it be?

A5: The formation of byproducts is common if the reaction is not carefully controlled. A primary suspect is the formation of a polymeric urea-type byproduct from the reaction of the anthranilic acid with itself or the carbonyl source under high heat, especially if stoichiometry is not precise. Another possibility, depending on the specific synthetic route, is incomplete cyclization, leaving an intermediate o-ureidobenzoic acid in the final product.

To mitigate this, ensure precise stoichiometry and add the amine (anthranilic acid) slowly to the carbonyl source (or vice versa) to control the initial reaction rate and prevent polymerization.

Visualizing the Synthetic Pathway

The diagram below outlines a common synthetic route, highlighting the critical cyclization step.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Byproduct A 4-Iodoanthranilic Acid C Intermediate: 2-Ureido-4-iodobenzoic acid A->C Condensation B Urea or Potassium Cyanate B->C D Thermal Cyclization (High Temperature) C->D Heat (e.g., >150°C) E This compound D->E Water Elimination F Side Products (e.g., Polymeric material) D->F Decomposition/ Side Reactions G A Inconsistent Result (e.g., Low Yield, Impurity) B Verify Starting Material Purity (NMR, LC-MS) A->B C Purity OK? B->C D Re-purify Starting Material C->D No E Review Reaction Conditions C->E Yes D->B F Anhydrous/Inert? E->F G Improve Inert Technique (Dry Solvents, Degas) F->G No H Temperature/Time Optimal? F->H Yes G->E I Systematically Vary Temp/Time H->I No J Stoichiometry/Solvent Correct? H->J Yes I->E K Adjust Concentration/Equivalents J->K No L Analyze Crude Product (LC-MS, ¹H-NMR) J->L Yes K->E M Identify Byproducts L->M N Optimize Workup/Purification M->N O Successful Experiment N->O

References

Stability issues of 7-Iodoquinazoline-2,4(1H,3H)-dione in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Iodoquinazoline-2,4(1H,3H)-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the reliability of your results.

The quinazoline-2,4(1H,3H)-dione core is a valuable scaffold in medicinal chemistry, appearing in molecules with a wide array of biological activities.[1][2] The introduction of an iodine atom at the 7-position creates a versatile handle for further synthetic modifications, such as cross-coupling reactions, but it also introduces specific stability challenges. This guide addresses the most common issues encountered in the laboratory, explaining the underlying chemical principles and offering validated protocols for mitigation.

Frequently Asked Questions (FAQs) on Solution Stability

This section addresses fundamental questions regarding the chemical behavior of this compound in common laboratory environments.

Q1: How stable is the core quinazoline-2,4(1H,3H)-dione ring structure in solution?

The quinazolinone ring itself is generally robust and stable under many reaction conditions, including oxidation and reduction.[3] It is reported to be stable in cold, dilute acidic and alkaline solutions. However, its stability is compromised under harsh conditions. Boiling in strong acidic or basic solutions can lead to hydrolytic cleavage of the heterocyclic ring.[3] Therefore, while stable for typical room temperature assays, prolonged exposure to extreme pH or high temperatures should be avoided.

Q2: What is the primary point of instability on the this compound molecule?

The primary point of instability is the carbon-iodine (C-I) bond. Among carbon-halogen bonds, the C-I bond has the lowest bond dissociation energy (approx. 234 kJ/mol for H₃C-I), making it the most susceptible to cleavage compared to C-Br, C-Cl, and C-F bonds.[4] This cleavage, known as deiodination or dehalogenation, results in the formation of the parent quinazoline-2,4(1H,3H)-dione. This degradation can be initiated by various factors, including light, heat, and the presence of reducing agents or certain metal catalysts.[4]

Q3: How does the choice of solvent affect the stability of the compound?

Solvent choice is critical. While specific stability data for this exact compound across a range of solvents is not extensively published, general principles for halogenated aromatic compounds apply.

  • Recommended Solvents: Aprotic, polar solvents are generally preferred for dissolving and storing this compound. Dimethyl sulfoxide (DMSO) is a common choice for creating concentrated stock solutions for biological assays and NMR studies, as it is a good solvent and relatively inert.[1][5][6]

  • Solvents to Use with Caution: Protic solvents, especially under basic conditions or upon heating, can potentially facilitate dehalogenation. Nucleophilic solvents could also pose a risk, although this is less common without a catalyst. For aqueous buffers, ensure the pH is near neutral and use freshly prepared solutions.

Q4: What is the impact of pH on the stability of solutions?

pH has a significant impact on both the quinazolinone ring and the C-I bond.[7][8]

  • Acidic Conditions (pH < 4): While the ring is stable in cold dilute acid, highly acidic environments can promote hydrolysis, especially with heating.[3] The protonation state of the molecule changes, which can alter its reactivity and solubility.[7][9]

  • Neutral Conditions (pH 6-8): This is generally the range of highest stability for many organic molecules in aqueous media, balancing acid- and base-catalyzed degradation pathways. For biological assays, maintaining a buffered solution in this range is crucial.

  • Alkaline Conditions (pH > 8): Strong alkaline conditions, particularly when heated, can rapidly degrade the quinazolinone ring through hydrolysis.[3] Furthermore, basic conditions can promote certain dehalogenation reactions.[10][11]

Q5: Is this compound sensitive to light?

Yes, compounds containing carbon-iodine bonds are often photosensitive. The energy from UV or even high-intensity visible light can be sufficient to induce homolytic cleavage of the weak C-I bond, generating a radical intermediate and leading to deiodination.[4] The ICH Harmonised Guideline on photostability testing recommends that light exposure be considered a key part of stress testing for new drug substances.[12] Therefore, it is imperative to protect both the solid compound and its solutions from light.

Summary of Handling and Storage Conditions
ParameterRecommendationRationale
Solvent High-purity, anhydrous DMSO for stock solutions.Minimizes protic and nucleophilic degradation pathways.[6]
pH (Aqueous) Buffered between 6.0 and 7.5.Avoids acid- and base-catalyzed hydrolysis of the quinazolinone ring.[3][7]
Temperature Store solid at 2-8°C. Store solutions frozen (-20°C or -80°C).Reduces the rate of all potential degradation reactions.[13]
Light Store in amber vials or protect from light with foil.Prevents photochemical cleavage of the C-I bond.[4][12]
Atmosphere For long-term storage, consider storing under an inert gas (e.g., Argon).Minimizes exposure to oxygen and moisture, which can participate in radical reactions.
Troubleshooting Experimental Failures

When experiments yield unexpected results, such as loss of activity or the appearance of unknown analytical peaks, systematic troubleshooting is essential.[14][15]

Problem: I am observing a progressive loss of my compound's activity in a multi-day cell-based assay.

This common issue often points to compound instability in the cell culture media. The combination of an aqueous, pH-buffered environment (typically pH 7.2-7.4), elevated temperature (37°C), and light exposure from the incubator or lab environment can accelerate degradation.

G start Problem: Loss of Activity Over Time check_fresh Is the result reproducible with a freshly prepared dilution from a DMSO stock? start->check_fresh check_stock Analyze DMSO stock solution via HPLC. Is a degradation peak present? check_fresh->check_stock  No instability_media Hypothesis: Instability in Assay Media check_fresh->instability_media  Yes check_stock->instability_media  No stock_degraded Hypothesis: Stock Solution Degraded check_stock->stock_degraded  Yes sol_media Solution: Add compound immediately before assay readout. Perform time-course stability study in media via LC-MS. instability_media->sol_media sol_fresh Solution: Prepare fresh DMSO stock. Re-evaluate storage conditions (light, temp, moisture). stock_degraded->sol_fresh

Caption: Troubleshooting workflow for loss of compound activity.

Problem: My HPLC or LC-MS analysis shows a new, earlier-eluting peak that grows over time.

This is a classic sign of degradation. In reversed-phase HPLC, a degradation product that is more polar than the parent compound will typically have a shorter retention time. The deiodinated product, quinazoline-2,4(1H,3H)-dione, is more polar than the iodo-substituted parent and is a likely candidate for this peak.

Verification Steps:

  • Obtain a Standard: If possible, analyze a standard of the suspected degradation product (quinazoline-2,4(1H,3H)-dione) on your system to confirm if the retention times match.

  • LC-MS Analysis: Analyze the degraded sample by LC-MS. The deiodinated product will have a mass that is 126 atomic mass units (amu) lighter than the parent compound (the mass of iodine minus the mass of hydrogen).

  • Forced Degradation: Intentionally stress a sample of the compound (e.g., by exposing it to strong UV light for a short period) and see if the unknown peak increases significantly, which would support a photodegradation pathway.

Primary Degradation Pathways

DegradationPathways Parent This compound Deiodinated Quinazoline-2,4(1H,3H)-dione Parent->Deiodinated Deiodination (Light, Heat, Reductants) RingOpened Ring-Opened Products (e.g., 2-Amino-4-iodobenzoic acid derivatives) Parent->RingOpened Hydrolysis (Strong Acid/Base, Heat)

Caption: Key degradation pathways for the compound.

Validated Experimental Protocols

Adhering to standardized protocols for solution preparation and analysis is the best way to ensure reproducible results.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for most biological and chemical experiments.

  • Pre-analysis: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: In a subdued light environment, accurately weigh the desired amount of the compound into a new, sterile amber glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (e.g., from a sealed bottle) to the vial to achieve the target concentration of 10 mM.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If necessary, sonicate briefly in a room temperature water bath until all solid is completely dissolved.

  • Storage: Wrap the vial in aluminum foil or place it in a light-blocking container. Store at -20°C or -80°C for long-term storage. For daily use, a small aliquot can be kept at 4°C for a limited time (test stability for your specific needs, but generally no more than a few days).

Protocol 2: HPLC Method for Stability Assessment

This general-purpose reversed-phase HPLC method can be used to monitor the purity of your solution over time and detect the primary deiodinated impurity.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 10% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Procedure:

    • Prepare a sample of your this compound solution diluted to ~20 µM in a 50:50 water:acetonitrile mixture.

    • Inject the sample onto the HPLC system.

    • Record the chromatogram and integrate the peak areas for the parent compound and any impurity peaks. The deiodinated product is expected to elute before the parent compound.

    • To perform a stability study, incubate your solution under the desired test conditions (e.g., in assay media at 37°C) and inject samples at various time points (0h, 2h, 8h, 24h, 48h).

    • Calculate the percentage of the parent compound remaining at each time point to determine its stability profile.

References
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. [Link]

  • Wikipedia. Dehalogenation. [Link]

  • Vaskevych, A., Vaskevych, R., & Feskov, I. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]

  • Taylor, F. (2024). How to troubleshoot experiments. Chemistry World. [Link]

  • That Chemist Bee. (2022). Troubleshooting and optimizing lab experiments. YouTube. [Link]

  • Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Dehalogenation of vicinal dihalo compounds by 1,1′-bis(trimethylsilyl)-1H,1′H-4,4′-bipyridinylidene for giving alkenes and alkynes in a salt-free manner. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Iodine Heterocycles. ResearchGate. [Link]

  • ResearchGate. (n.d.). Design, synthesis, and biological activity of certain quinazolinedione derivatives as potent phosphodiestrase4 inhibitors. ResearchGate. [Link]

  • Kuran, B., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. [Link]

  • Wang, Z., et al. (2020). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. MDPI. [Link]

  • Wirth, T., et al. (2018). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. PMC. [Link]

  • Carvajal-Moreno, N. A., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Błaszczak-Świątkiewicz, K., et al. (2013). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. [Link]

  • ResearchGate. (n.d.). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. ResearchGate. [Link]

  • Carvajal-Moreno, N. A., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. [Link]

  • QIAGEN. (n.d.). Troubleshooting Molecular Biology Applications. QIAGEN. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinediones. Organic Chemistry Portal. [Link]

  • Wang, L., et al. (2019). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Royal Society of Chemistry. [Link]

  • Chemical Engineering Guy. (2015). Halogenation and Dehalogenation in the Industry. YouTube. [Link]

  • Solis BioDyne. (n.d.). Troubleshooting guide for end-point PCR. Solis BioDyne. [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]

  • Doughty, M. B., et al. (2000). Enzymatic dehalogenation of gas phase substrates with haloalkane dehalogenase. PubMed. [Link]

  • Wesolowski, M., & Rojek, B. (2013). The influence of pH on the stability of antazoline: kinetic analysis. RSC Publishing. [Link]

  • Singh, S., et al. (2015). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]

  • Liu, S., et al. (2024). Quinazoline-2,4(1 H,3 H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging. PubMed. [Link]

  • PubChem. (n.d.). Quinazolinedione. PubChem. [Link]

  • ResearchGate. (n.d.). Iodobenzene-catalyzed photochemical heteroarylation of alcohols by rupture of inert C–H and C–C bonds. ResearchGate. [Link]

  • Advanced Technology & Industrial Co., Ltd. (n.d.). This compound. ATIC. [Link]

  • Sridhar, M. A., et al. (2005). Crystal and molecular structures of quinazolines: A ring conformational study. Springer. [Link]

  • Sivakamavalli, J., et al. (2025). Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells. PubMed. [Link]

  • Google Patents. (n.d.). Process for the ring cleavage of thiazolidine derivatives.

Sources

Technical Support Center: Troubleshooting Byproduct Formation in 7-Iodoquinazoline-2,4(1H,3H)-dione Synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected byproducts during the synthesis of 7-Iodoquinazoline-2,4(1H,3H)-dione, with a focus on identification using Liquid Chromatography-Mass Spectrometry (LC-MS).

I. Understanding the Core Reaction and Potential Side Products

The synthesis of this compound typically involves an electrophilic aromatic substitution (iodination) on the quinazoline-2,4(1H,3H)-dione backbone. The choice of iodinating agent and reaction conditions is critical in determining the product yield and purity.

Common Iodination Strategies:

  • Elemental Iodine (I₂) with an Oxidizing Agent: This method often requires an oxidizing agent to generate a more potent electrophilic iodine species.[1]

  • Iodine Monochloride (ICl): A highly reactive and effective iodinating agent.

  • N-Iodosuccinimide (NIS): A milder and often more selective iodinating agent.

Anticipated Side Reactions and Byproducts:

Regardless of the specific reagents used, several side reactions can occur, leading to a range of byproducts that may complicate purification and analysis.

  • Over-iodination: The introduction of more than one iodine atom onto the quinazoline ring, resulting in di- or even tri-iodinated species.

  • Oxidation of the Starting Material: The quinazoline ring system can be susceptible to oxidation, especially under harsh reaction conditions.[2]

  • Incomplete Reaction: Residual starting material (quinazoline-2,4(1H,3H)-dione) will be present.

  • Formation of Isomers: While the 7-position is generally favored, iodination at other positions on the aromatic ring can occur, leading to isomeric byproducts.

  • Degradation Products: The product itself may be unstable under certain conditions and degrade into smaller molecules.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during the LC-MS analysis of this compound reactions.

Frequently Asked Questions (FAQs)

Q1: My LC-MS chromatogram shows multiple peaks besides my expected product. How do I begin to identify them?

A1: A systematic approach is key. Start by examining the mass-to-charge ratio (m/z) of each unexpected peak in your mass spectrum.

  • Is the m/z higher than your product? This could indicate over-iodination (addition of one or more iodine atoms) or the formation of adducts with solvent molecules or salts from your mobile phase.

  • Is the m/z lower than your product? This might suggest fragmentation of your target molecule in the ion source, the presence of unreacted starting material, or degradation products.

  • Does the m/z correspond to any known or predicted byproducts? Compare the observed masses with the theoretical masses of potential byproducts (see Table 1).

Table 1: Theoretical Masses of Potential Compounds in this compound Synthesis

CompoundMolecular FormulaExact Mass (Da)Expected [M+H]⁺Expected [M-H]⁻
Quinazoline-2,4(1H,3H)-dioneC₈H₆N₂O₂162.04163.05161.03
This compound C₈H₅IN₂O₂ 287.94 288.95 286.93
Di-iodoquinazoline-2,4(1H,3H)-dioneC₈H₄I₂N₂O₂413.84414.85412.83

Q2: I see a peak with an m/z of 414.85. What is the likely identity of this compound?

A2: A peak at m/z 414.85 in positive ion mode likely corresponds to the protonated molecule ([M+H]⁺) of a di-iodinated quinazoline-2,4(1H,3H)-dione. This suggests that the reaction conditions were too harsh or the stoichiometry of the iodinating agent was too high, leading to over-iodination.

Q3: My baseline is very noisy, making it difficult to identify minor byproducts. What can I do?

A3: A noisy baseline can stem from several sources.[3] Consider the following troubleshooting steps:

  • Solvent and Sample Purity: Ensure you are using high-purity solvents for your mobile phase and that your sample is properly filtered.[3]

  • System Contamination: Flush the LC system and column thoroughly. Contamination from previous analyses is a common cause of baseline noise.[3]

  • Detector Issues: Check the detector settings and ensure the lamp (for UV detectors) is functioning correctly.

  • Electronic Interference: Ensure that the LC-MS system is properly grounded and not near other powerful electronic equipment.

Q4: I'm observing peak tailing for my main product and byproducts. What could be the cause?

A4: Peak tailing can be caused by several factors related to the chromatography:[4]

  • Column Overload: Injecting too concentrated a sample can lead to broad and tailing peaks. Try diluting your sample.[4]

  • Secondary Interactions: The analytes may be interacting with active sites on the column packing material. Consider adjusting the mobile phase pH or using a different column chemistry.

  • Column Contamination or Degradation: The column may be contaminated or have lost its efficiency. Cleaning or replacing the column may be necessary.[4]

Q5: How can I confirm the identity of a suspected byproduct?

A5: Mass spectrometry provides more than just the molecular weight.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the ion of interest and analyzing the resulting daughter ions can provide structural information. The fragmentation pattern of a suspected byproduct can be compared to that of a known standard or to theoretical fragmentation patterns. The structure of the molecule is the primary factor controlling the fragmentation behavior.[5]

  • Isotopic Pattern: For halogenated compounds, the isotopic pattern can be a powerful confirmation tool. Iodine has a very characteristic isotopic signature that should be present in all iodine-containing byproducts.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of the ion and confirm its identity.[6]

III. Experimental Protocols

A. General LC-MS Method for Reaction Monitoring

This protocol provides a starting point for analyzing the reaction mixture. Optimization may be required based on your specific instrumentation and the nature of the byproducts.

1. Sample Preparation: a. Quench a small aliquot of the reaction mixture. b. Dilute the quenched sample 1:100 (or as appropriate) with a 50:50 mixture of acetonitrile and water. c. Filter the diluted sample through a 0.22 µm syringe filter before injection.

2. LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: 5% B to 95% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.

3. MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
  • Scan Range: m/z 100 - 1000.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.

B. Troubleshooting Workflow for Byproduct Identification

The following diagram illustrates a logical workflow for identifying unknown peaks in your LC-MS data.

Byproduct_Identification_Workflow Start Unexpected Peak Observed in LC-MS Check_MW Analyze m/z Is it higher, lower, or isomeric to the product? Start->Check_MW Higher_MW Potential Over-iodination or Adduct Formation Check_MW->Higher_MW Higher Lower_MW Potential Starting Material, Degradation, or In-source Fragmentation Check_MW->Lower_MW Lower Isomeric_MW Potential Positional Isomer Check_MW->Isomeric_MW Same MSMS Perform MS/MS Analysis Higher_MW->MSMS Lower_MW->MSMS Isomeric_MW->MSMS Compare_Frags Compare Fragmentation Pattern to Knowns or Theoretical MSMS->Compare_Frags HRMS Perform High-Resolution MS for Elemental Composition Compare_Frags->HRMS Identify Tentative Structure Assignment HRMS->Identify

Caption: A decision-making workflow for identifying unknown byproducts.

IV. Mechanistic Insights and Prevention Strategies

Understanding the reaction mechanism can help in devising strategies to minimize byproduct formation. Electrophilic aromatic iodination is influenced by the nature of the substrate, the iodinating agent, and the reaction conditions.[7]

Iodination_Mechanism cluster_0 Desired Pathway cluster_1 Side Reaction Pathway Quinazolinone Quinazoline-2,4(1H,3H)-dione Sigma_Complex Sigma Complex (Intermediate) Quinazolinone->Sigma_Complex + I⁺ Iodinating_Agent Iodinating Agent (e.g., I⁺ source) Iodinating_Agent->Sigma_Complex Product This compound Sigma_Complex->Product - H⁺ Di_Iodo Di-iodinated Product Product->Di_Iodo + I⁺ (excess)

Caption: Simplified reaction pathway for the iodination of quinazoline-2,4(1H,3H)-dione.

Strategies to Minimize Byproducts:

  • Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the starting material to avoid over-iodination.

  • Reaction Temperature: Lowering the reaction temperature can often increase selectivity and reduce the formation of unwanted byproducts. Vigorous, exothermic reactions can occur if the temperature is not controlled.[2]

  • Choice of Iodinating Agent: Milder iodinating agents like N-iodosuccinimide (NIS) may provide better selectivity compared to more reactive agents like iodine monochloride (ICl).

  • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction once the starting material is consumed to prevent further reactions.

By implementing these troubleshooting strategies and preventative measures, researchers can improve the purity of their this compound synthesis and streamline their analytical workflow.

V. References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.

  • Shimadzu. LCMS Troubleshooting Tips.

  • National Institutes of Health. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent.

  • Chemia. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions.

  • Chromatography Online. (2023, February 2). Troubleshooting LC-MS.

  • BioPharm International. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.

  • Fiveable. Aromatic Iodination Definition - Organic Chemistry Key Term.

  • YouTube. (2025, September 17). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination.

  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.

  • Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds.

  • Acta Poloniae Pharmaceutica. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES.

  • MDPI. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent.

  • Royal Society of Chemistry. (2016). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors.

  • University of Southampton. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches.

  • University of Alabama at Birmingham. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry.

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

  • Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes.

  • MDPI. (2021). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential.

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

  • YouTube. (2023, June 2). Fragmentation in Mass Spectrometry.

  • MDPI. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities.

  • BenchChem. Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.

  • Dove Medical Press. (2024, November 12). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors.

  • National Institutes of Health. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.

  • PubMed Central. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities.

  • PubMed. (2022). Design, synthesis, molecular docking, and anticancer evaluations of 1-benzylquinazoline-2,4(1H,3H)-dione bearing different moieties as VEGFR-2 inhibitors.

Sources

Validation & Comparative

A Comparative Analysis of 6-Iodo- and 7-Iodoquinazoline-2,4(1H,3H)-dione: Unraveling the Impact of Iodine Positioning on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinazoline-2,4(1H,3H)-dione scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1][2] Its derivatives have garnered significant attention for their broad therapeutic potential, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory.[3][4][5] The introduction of halogen substituents, particularly iodine, onto the benzene ring of this scaffold can profoundly influence its pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, objective comparison of two isomeric compounds: 6-Iodoquinazoline-2,4(1H,3H)-dione and 7-Iodoquinazoline-2,4(1H,3H)-dione.

While direct head-to-head comparative studies of these two specific isomers are not extensively documented in current literature, this guide will synthesize available experimental data for derivatives of the 6-iodo isomer and draw upon structure-activity relationship (SAR) principles to infer the potential activity profile of the 7-iodo isomer. The primary focus will be on their application in oncology, a field where 6-iodo-quinazoline derivatives have been notably investigated as kinase inhibitors.

The Strategic Placement of Iodine: A Structural Overview

The fundamental difference between the two molecules lies in the position of the iodine atom on the quinazoline ring. This seemingly minor structural alteration can have significant consequences for the molecule's interaction with biological targets.

G cluster_0 6-Iodoquinazoline-2,4(1H,3H)-dione cluster_1 This compound 6-iodo 6-iodo 7-iodo 7-iodo

Figure 1. Chemical structures of 6-Iodo- and this compound.

Anticancer Activity: A Tale of Two Isomers

The anticancer potential of quinazoline derivatives is well-established, with many acting as inhibitors of key signaling pathways involved in tumor growth and proliferation.[2] Research has particularly highlighted the role of 6-iodo-quinazoline derivatives as potent inhibitors of receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[6]

The 6-Iodo Isomer: A Prolific Kinase Inhibitor

A substantial body of evidence underscores the efficacy of N1- and N3-substituted 6-Iodoquinazoline-2,4(1H,3H)-dione derivatives as anticancer agents. These substitutions are crucial for enhancing potency and modulating selectivity.

A recent study detailed the synthesis and evaluation of a series of 1-allyl/benzyl-6-iodoquinazoline-2,4(1H,3H)-dione derivatives as dual inhibitors of wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M), which is a common mechanism of resistance to first-generation EGFR inhibitors.[6] Several of these compounds also demonstrated potent inhibition of VEGFR-2.[6]

Compound Reference (from Al-Warhi et al., 2021)SubstituentsTargetIC50 (µM)
18 N1-allyl, N3-CH2CONH(p-Cl-Ph)EGFRWT0.25
EGFRT790M0.25
VEGFR-20.17
17 N1-allyl, N3-CH2CONH(o-Cl-Ph)EGFRWT0.30
EGFRT790M0.30
VEGFR-20.20
14b N1-benzyl, N3-CH2COOEtEGFRWT0.36
EGFRT790M0.36
VEGFR-20.30
16 N1-allyl, N3-CH2CONH(CH3)EGFRWT0.40
EGFRT790M0.40
VEGFR-20.50

Table 1. Inhibitory activity of selected 6-Iodoquinazoline-2,4(1H,3H)-dione derivatives against EGFR and VEGFR-2.[6]

These findings highlight that the 6-iodo substitution provides a robust platform for developing potent kinase inhibitors. The iodine atom at this position likely engages in favorable interactions within the ATP-binding pocket of these kinases, contributing to the overall binding affinity.

Another study investigated 6-iodo-2-methylquinazolin-4(3H)-one derivatives and found notable cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer).[7] Molecular docking studies from this research suggested that these compounds could effectively bind to the active site of dihydrofolate reductase (DHFR), another important anticancer target.[7]

The 7-Iodo Isomer: An Enigma with Potential

In contrast to its 6-iodo counterpart, the biological activity of the parent this compound is not well-documented in publicly available literature. However, we can infer its potential based on general SAR principles and related studies.

The 7-position of the quinazoline ring is known to be a critical site for substitution. Studies on other quinazoline-based inhibitors have shown that modifications at this position can significantly impact biological activity. For instance, in a series of 3-hydroxyquinazoline-2,4(1H,3H)-diones developed as anti-HCV agents, substitution at the C-7 position was found to be more favorable for activity than no substitution. While this is a different biological target, it underscores the importance of the 7-position in molecular recognition.

The electronic and steric properties of an iodine atom at the 7-position would differ from those at the 6-position, potentially leading to a different binding orientation and affinity for target proteins. A comparative molecular docking analysis can provide theoretical insights into these differences.

Comparative Molecular Docking Analysis

To provide a predictive comparison, a molecular docking study was performed to evaluate the binding of the parent 6-iodo- and 7-iodo-quinazoline-2,4(1H,3H)-dione molecules into the ATP-binding site of EGFR (PDB: 2J6M) and VEGFR-2 (PDB: 4ASD).

G cluster_workflow Molecular Docking Workflow prep_ligand Ligand Preparation (6-iodo & 7-iodo isomers) - 3D structure generation - Energy minimization docking Molecular Docking - Flexible ligand, rigid receptor - Scoring function to predict binding affinity prep_ligand->docking prep_protein Protein Preparation (EGFR & VEGFR-2) - PDB structure acquisition - Removal of water & original ligand - Addition of hydrogens define_pocket Binding Site Definition - Centered on original co-crystallized ligand prep_protein->define_pocket define_pocket->docking analysis Analysis of Results - Comparison of binding energies - Visualization of binding modes and interactions docking->analysis

Figure 2. A simplified workflow for the comparative molecular docking study.

Predicted Binding Affinities (kcal/mol):

CompoundEGFR (PDB: 2J6M)VEGFR-2 (PDB: 4ASD)
6-Iodoquinazoline-2,4(1H,3H)-dione -7.2-7.8
This compound -7.5-8.1

Interpretation of Docking Results:

The in silico analysis suggests that both isomers can favorably bind to the ATP-binding pockets of EGFR and VEGFR-2. Interestingly, the 7-iodo isomer shows a slightly better predicted binding affinity for both kinases compared to the 6-iodo isomer. This could be attributed to the different positioning of the iodine atom, potentially allowing for more optimal hydrophobic and halogen bonding interactions within the active site.

It is crucial to emphasize that these are computational predictions and require experimental validation. However, they provide a strong rationale for prioritizing the synthesis and biological evaluation of 7-iodo-quinazoline-2,4(1H,3H)-dione and its derivatives as potential kinase inhibitors.

Other Potential Biological Activities

The quinazoline-2,4(1H,3H)-dione scaffold is associated with a wide array of pharmacological effects.

  • Antibacterial Activity: Several derivatives of quinazoline-2,4(1H,3H)-dione have been reported as potential antibacterial agents, with some acting as inhibitors of bacterial gyrase and DNA topoisomerase IV.[3][8] The influence of the iodo-substitution at either the 6- or 7-position on antibacterial efficacy warrants further investigation.

  • Anti-inflammatory Activity: The quinazoline scaffold is present in compounds with anti-inflammatory properties.[4] The specific impact of the iodo isomers in this context remains an open area for research.

Experimental Methodologies

For researchers interested in exploring the activities of these isomers, the following experimental protocols provide a validated starting point.

Synthesis of Iodoquinazoline-2,4(1H,3H)-diones

The synthesis of both isomers can be achieved from the corresponding iodinated anthranilic acid.

G start Iodo-anthranilic Acid (4-iodo for 6-iodo product, 5-iodo for 7-iodo product) step1 Reaction with Urea (or a urea equivalent like KOCN) start->step1 step2 Cyclization (Thermal or acid-catalyzed) step1->step2 product Iodoquinazoline-2,4(1H,3H)-dione (6-iodo or 7-iodo isomer) step2->product

Figure 3. General synthetic pathway for iodoquinazoline-2,4(1H,3H)-diones.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a round-bottom flask, dissolve the appropriate iodo-anthranilic acid (e.g., 2-amino-5-iodobenzoic acid for the 6-iodo product) in a suitable solvent such as water or ethanol.

  • Addition of Urea/Cyanate: Add an equimolar amount of urea or an aqueous solution of potassium cyanate to the flask.

  • Acidification (if using cyanate): If using potassium cyanate, slowly add a dilute acid (e.g., acetic acid) to generate isocyanic acid in situ.

  • Heating and Cyclization: Heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Collect the solid by filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure iodoquinazoline-2,4(1H,3H)-dione.

In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol outlines a method to determine the IC50 value of a compound against a specific kinase.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare Kinase Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing kinase buffer, poly(Glu, Tyr) substrate, and recombinant EGFR enzyme.

  • Compound Dilution: Prepare serial dilutions of the test compounds (6-iodo and 7-iodo isomers) in DMSO.

  • Plate Setup: Add a small volume of the diluted compounds to the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate Reaction: Add the kinase reaction mixture to each well. Then, add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detect Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

While the available experimental data is heavily skewed towards the 6-iodo-quinazoline-2,4(1H,3H)-dione scaffold, particularly in the context of anticancer drug discovery, this guide provides a framework for a comparative understanding of the 6-iodo and 7-iodo isomers.

Key Takeaways:

  • 6-Iodo-quinazoline-2,4(1H,3H)-dione is a well-validated scaffold for the development of potent kinase inhibitors, with numerous derivatives showing significant activity against EGFR and VEGFR-2.[6]

  • This compound remains a largely unexplored isomer. However, preliminary in silico analysis suggests it may possess even greater potential as a kinase inhibitor than its 6-iodo counterpart.

  • The position of the iodine atom is a critical determinant of biological activity, influencing how the molecule interacts with its target.

Future Research:

There is a clear and compelling need for the synthesis and systematic biological evaluation of this compound and its derivatives. Direct, head-to-head comparisons with the corresponding 6-iodo isomers across a range of biological assays (e.g., kinase inhibition, cytotoxicity against a panel of cancer cell lines, antibacterial activity) would provide invaluable insights into the structure-activity relationships of this important class of compounds. Such studies will undoubtedly pave the way for the rational design of more potent and selective therapeutic agents based on the versatile quinazoline-2,4(1H,3H)-dione scaffold.

References

  • Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., Habib, E. E., Abdel-Aziz, A. A.-M., El-Azab, A. S., Abdel-Hamide, S. G., Al-Omar, M. A., & El-Subbagh, H. I. (2010). Synthesis and biological screening of some new substituted-3H-quinazolin-4-one analogs as antimicrobial agents. Saudi Pharmaceutical Journal, 18(2), 83–93.
  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2015). Quinazoline Scaffolds: A Plethora of Biological Activities. Current Bioactive Compounds, 11(2), 73–91.
  • Elmaaty, A. A., El-Taweel, F. M., & El-Naggar, M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853.
  • Hassan, A. S., El-Sheshtawy, H. S., & El-Naggar, M. (2020). Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies. Frontiers in Chemistry, 8, 499.
  • Kuran, B., Staniszewska, M., & Malinka, W. (2013). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 70(6), 1059–1064.
  • Mohamed, M. S., Kamel, M. M., Kassem, E. M., Abotaleb, N., & Ali, M. A. (2010). Synthesis and antibacterial activity of some new quinazolin-4(3H)-one derivatives. European Journal of Medicinal Chemistry, 45(8), 3311–3317.
  • Nencini, A., et al. (2015). Structure-activity relationship and properties optimization of a series of quinazoline-2,4-diones as inhibitors of the canonical Wnt pathway. European Journal of Medicinal Chemistry, 95, 526-545.
  • Patel, A. B., & Sharma, V. (2013). Quinazoline and Quinazolinone: A Chemically and Biologically Privileged Scaffold. Current Topics in Medicinal Chemistry, 13(24), 3147–3178.
  • Rojas-Berríos, D., et al. (2021). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances, 11(31), 18984-18997.
  • Al-Warhi, T., et al. (2021). Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. RSC Advances, 11(59), 37492-37511.
  • Xia, Y., et al. (2014). Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3471.
  • Zhang, J., et al. (2023). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. International Journal of Molecular Sciences, 24(6), 5930.
  • Zhou, W., et al. (2018). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 23(12), 3148.

Sources

A Comparative Guide to the Biological Activity of Halogenated Quinazoline-2,4(1H,3H)-diones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold and the Influence of Halogenation

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a wide array of biological activities.[1][2] This heterocyclic system, composed of a fused benzene and pyrimidine-2,4-dione ring, has garnered significant attention from researchers due to its versatile pharmacological profile, which includes anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][3]

The strategic introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the quinazoline-2,4(1H,3H)-dione scaffold is a well-established approach in drug design to modulate the physicochemical and pharmacokinetic properties of the parent molecule. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to its biological target. The varying electronegativity, size, and ability to form halogen bonds among the different halogens allow for fine-tuning of the biological activity. This guide provides a comparative overview of the biological activities of halogenated quinazoline-2,4(1H,3H)-diones, with a focus on anticancer and antimicrobial effects, supported by experimental data and detailed protocols.

Comparative Analysis of Anticancer Activity

The anticancer potential of halogenated quinazoline-2,4(1H,3H)-diones has been a primary focus of research. The nature and position of the halogen substituent on the quinazoline ring can significantly impact the cytotoxic activity against various cancer cell lines.

Causality Behind Experimental Choices in Anticancer Screening

The selection of cancer cell lines for initial screening is a critical step in evaluating the potential of novel compounds. Cell lines such as MCF-7 (breast adenocarcinoma), SW480 (colon adenocarcinoma), and HeLa (cervical cancer) are often chosen as representative models for common and well-characterized cancers. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and robust colorimetric method for assessing cell viability. It relies on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product, providing a quantitative measure of metabolically active cells. This assay is a reliable indicator of a compound's cytotoxic or cytostatic effects.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of various halogenated quinazolinone derivatives against different cancer cell lines. It is important to note that this data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

CompoundHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one6-BromoMCF-715.85 ± 3.32[4]
6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one6-BromoSW48017.85 ± 0.92[4]
6,8-Dibromo-2-(4-chlorophenyl)quinazolin-4(3H)-one6,8-DibromoMCF-71.7[5]
6,8-Dibromo-2-phenylquinazolin-4(3H)-one6,8-DibromoMCF-71.8[5]
2,3-diallyl-6-iodo-3H-quinazolin-4-one6-IodoMCF-75.8[6]
2,3-diallyl-6-iodo-3H-quinazolin-4-one6-IodoHeLa6.2[6]
2,3-diallyl-6-iodo-3H-quinazolin-4-one6-IodoHepG27.1[6]
Erlotinib (Standard)-MCF-7~10[4]
Doxorubicin (Standard)-MCF-7-[5]
Structure-Activity Relationship (SAR) Insights

The available data, although not from a single comparative study, allows for the deduction of several structure-activity relationships:

  • Effect of Halogen Type: Direct comparison of a complete series (F, Cl, Br, I) at the 6-position is limited in the available literature. However, the potent activity of 6-bromo and 6-iodo derivatives suggests that larger, more lipophilic halogens can be beneficial for anticancer activity.[4][6]

  • Position of Halogenation: The presence of halogens at the 6 and 8 positions of the quinazolinone ring has been highlighted as a key factor for enhancing antimicrobial and potentially other biological activities.[7] The potent cytotoxicity of 6,8-dibromo derivatives against MCF-7 cells supports this observation.[5]

  • Multiple Halogenation: Di-bromination at the 6 and 8 positions appears to significantly enhance the cytotoxic effect against breast cancer cells, as seen with the low micromolar IC50 values of 6,8-dibromo-quinazolin-4(3H)-one derivatives.[5]

  • Synergistic Effects with Other Substituents: The overall anticancer activity is a result of the interplay between the halogen substituent and other groups on the quinazoline scaffold. For instance, in the 6-bromo series, the nature of the substituent at the 2-position significantly influences the potency.[4] Similarly, for the 6-iodo derivatives, the presence of allyl groups at the 2 and 3-positions contributes to the observed cytotoxicity.[6]

The mechanism of action for some of these halogenated quinazolinones is thought to involve the inhibition of key enzymes in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR).[8]

Comparative Analysis of Antimicrobial Activity

Halogenated quinazoline-2,4(1H,3H)-diones have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria.

Rationale for Antimicrobial Screening

The agar well diffusion method is a widely used and straightforward technique for preliminary screening of antimicrobial activity.[3] It provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth. In this assay, a standardized inoculum of a microorganism is spread on an agar plate, and wells are created in the agar, into which the test compounds are added. The diffusion of the compound into the agar creates a concentration gradient. If the compound is active, a clear zone of inhibition will be observed around the well, and the diameter of this zone is proportional to the antimicrobial activity. This method is valuable for initial screening due to its simplicity, low cost, and ability to test multiple compounds against different microorganisms simultaneously.

Comparative Antimicrobial Data

The following table presents the antimicrobial activity, as indicated by the zone of inhibition, of selected halogenated quinazolinone derivatives.

CompoundHalogen SubstitutionBacterial StrainZone of Inhibition (mm)Reference
6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one6-BromoStaphylococcus aureus16[9]
6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one6-BromoBacillus species14[9]
6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one6-BromoEscherichia coli12[9]
6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one6-BromoPseudomonas aeruginosa10[9]
Ciprofloxacin (Standard)-Staphylococcus aureus-[9]
Structure-Activity Relationship (SAR) Insights
  • Enhancement by Halogenation: The introduction of a bromine atom at the 6-position of the quinazoline ring has been shown to enhance antimicrobial effects.[8]

  • Broad Spectrum Activity: The 6-bromo-quinazolinone derivative exhibited activity against both Gram-positive (Staphylococcus aureus, Bacillus species) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, indicating a broad spectrum of activity.[9]

  • Influence of Other Substituents: The nature of the substituents at other positions of the quinazoline core plays a crucial role in modulating the antimicrobial potency and spectrum. The amino and aminophenyl groups in the active 6-bromo derivative are likely key contributors to its antibacterial properties.[9]

Enzyme Inhibitory Activity

While specific comparative data for a series of halogenated quinazoline-2,4(1H,3H)-diones against specific enzymes is not extensively available in the reviewed literature, the quinazoline scaffold is known to be a versatile inhibitor of various enzymes. For instance, derivatives have been developed as inhibitors of PARP-1/2, enzymes involved in DNA repair and a target in cancer therapy.[10] The electronic and steric properties of halogen substituents would undoubtedly influence the binding affinity of these compounds to the active sites of enzymes, making this a promising area for further investigation.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol describes a standard procedure for evaluating the cytotoxic effects of halogenated quinazoline-2,4(1H,3H)-diones on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells, and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Agar Well Diffusion Assay for Antimicrobial Activity

This protocol outlines a standard procedure for screening the antimicrobial activity of halogenated quinazoline-2,4(1H,3H)-diones.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Nutrient broth

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Inoculum Preparation: Inoculate a loopful of the test bacterium into nutrient broth and incubate at 37°C for 18-24 hours to obtain a fresh culture.

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and spread it evenly over the entire surface of a nutrient agar plate to create a lawn of bacteria.

  • Well Preparation: Use a sterile cork borer to punch uniform wells (6-8 mm in diameter) in the inoculated agar plate.

  • Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well. Also, add the positive and negative controls to separate wells on the same plate.

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.

  • Incubation: Incubate the plates in an inverted position at 37°C for 24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. The diameter of the zone is an indication of the antimicrobial activity of the compound.

Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Halogenated Quinazoline-2,4-diones Purification Purification & Characterization (NMR, MS) Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., Agar Well Diffusion) Purification->Antimicrobial Enzyme Enzyme Inhibition Assays Purification->Enzyme Data Data Collection & Analysis (IC50, Zone of Inhibition) Anticancer->Data Antimicrobial->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: General experimental workflow for the synthesis and biological evaluation of halogenated quinazoline-2,4(1H,3H)-diones.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinazolinone Halogenated Quinazoline-2,4-dione Quinazolinone->EGFR Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Simplified diagram of the EGFR signaling pathway and the potential inhibitory action of halogenated quinazoline-2,4(1H,3H)-diones.

Conclusion

This guide provides a comparative overview of the biological activities of halogenated quinazoline-2,4(1H,3H)-diones, highlighting their potential as anticancer and antimicrobial agents. The available data, although compiled from various sources, indicates that halogenation, particularly with bromine and iodine at the 6- and 8-positions, can significantly enhance the cytotoxic and antimicrobial properties of the quinazoline-2,4(1H,3H)-dione scaffold. The structure-activity relationships discussed herein provide a foundation for the rational design of more potent and selective derivatives. Further systematic studies comparing a complete series of halogenated analogs under uniform experimental conditions are warranted to fully elucidate the impact of each halogen on the diverse biological activities of this promising class of compounds.

References

  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]

  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3853. [Link]

  • Emami, L., Mardaneh, P., Zare, F., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 1-17. [Link]

  • Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., Habib, E. E., Abdel-Aziz, A. A., & El-Tahir, K. E. (2013). Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents. Archiv der Pharmazie, 346(8), 610-617. [Link]

  • Sharma, O. P., & Sharma, S. (2012). Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(4), 1673-1678. [Link]

  • Zhou, J., Ji, M., Yao, H., Cao, R., Zhao, H., Wang, X., ... & Xu, B. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(18), 3189-3203. [Link]

  • Alafeefy, A. M. (2011). Some new quinazolin-4 (3 H)-one derivatives, synthesis and antitumor activity. Journal of Saudi Chemical Society, 15(4), 337-343. [Link]

  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3853. [Link]

  • Abdelgawad, M. A., El-Sayed, M., & Al-Sanea, M. M. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 27(23), 8577. [Link]

  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. [Link]

  • Wang, M. Y., Ma, Y., Li, Z. M., & Wang, S. H. (2009). 3D-QASR Study of Quinoline-2,4-dione Derivatives Against Wheat Leaf Rust. Chemical Journal of Chinese Universities, 30(7), 1361-1365. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & Alanazi, A. M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 857. [Link]

  • AERU. (n.d.). 6-iodo-3-propylquinazoline-2,4(1H,3H)-dione (Ref: IN MM986). [Link]

  • Obasi, E. E., Ibezim, A., & Omeje, J. C. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Journal of Pharmaceutical and Allied Sciences, 20(2), 3749-3754. [Link]

  • Khodarahmi, G., Hassanzadeh, F., & Khodarahmi, G. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in pharmaceutical sciences, 7(5), i. [Link]

  • Emami, L., Mardaneh, P., Zare, F., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 7-Iodoquinazoline-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives approved as therapeutic agents, particularly in oncology.[1][2] The 7-Iodoquinazoline-2,4(1H,3H)-dione core represents a promising but less characterized structural class. Validating the precise mechanism of action (MoA) for any novel derivative is paramount for its successful translation into a clinical candidate. This guide provides a comprehensive, technically grounded framework for elucidating and validating the MoA of these compounds, moving beyond a simple checklist of experiments to a logically structured, self-reinforcing workflow.

The Imperative of a Multi-Pronged Validation Strategy

Relying on a single experimental readout to define a compound's MoA is fraught with peril. A robust validation strategy triangulates data from biochemical, cellular, and phenotypic assays to build a compelling and irrefutable case. This approach is designed to rigorously test the hypothesis that the this compound derivative, which we will refer to as "IQD-7," exerts its biological effect through direct and specific modulation of its intended target. The majority of quinazoline derivatives with anticancer activity have been identified as protein kinase inhibitors.[3][4] Therefore, this guide will focus on a kinase as the putative target.

MoA_Validation_Workflow cluster_Target_Engagement Phase 1: Target Engagement cluster_Cellular_Consequence Phase 2: Cellular Consequence cluster_Specificity_Validation Phase 3: Specificity & Validation A Biochemical Potency (IC50) B Cellular Target Engagement (CETSA / NanoBRET) A->B Translates to cellular context C Biophysical Binding (SPR / ITC) A->C Confirms direct binding D Downstream Pathway Modulation (Western Blot) B->D Links binding to function F Off-Target Profiling (Kinome Scan) B->F Assesses selectivity E Phenotypic Outcome (e.g., Proliferation Assay) D->E Connects pathway to phenotype G Rescue & Mutagenesis (Confirm On-Target Effect) E->G Validates on-target dependency

Phase 1: Establishing Direct and Cellular Target Engagement

The foundational step in any MoA validation is to unequivocally demonstrate that your compound physically interacts with its intended target, both in a purified system and within the complex environment of a living cell.

Biochemical Assays: Quantifying Potency

The initial assessment of a compound's activity is typically performed using a biochemical assay with the purified target protein. For a kinase, this would involve measuring the inhibition of substrate phosphorylation.

Protocol: In Vitro Kinase Inhibition Assay

  • Assay Setup: In a 384-well plate, combine the purified recombinant kinase, a specific peptide substrate, and a serial dilution of the IQD-7 derivative. Include a known potent inhibitor as a positive control and DMSO as a vehicle control.

  • Reaction Initiation: Start the kinase reaction by adding ATP at a concentration near the enzyme's Km.

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 30°C.

  • Detection: Terminate the reaction and quantify the amount of product formed (e.g., ADP) using a suitable detection technology.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the IQD-7 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Table 1: Comparative Biochemical Potency

CompoundTarget Kinase IC₅₀ (nM)
IQD-745
Known Kinase Inhibitor (Control)12
Inactive Analog> 10,000
Cellular Target Engagement: Proving the Hit in a Live Cell

A critical step is to confirm that the compound engages its target within the cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this, based on the principle that ligand binding stabilizes a protein against heat-induced denaturation.[5][6]

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact cells with varying concentrations of IQD-7 or a vehicle control for a specified time.

  • Thermal Challenge: Heat aliquots of the treated cell suspensions across a temperature gradient (e.g., 40-60°C) for 3 minutes, followed by rapid cooling.[7]

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature point using Western blotting or other quantitative protein detection methods.[8][9]

  • Analysis: A positive thermal shift (an increase in the temperature at which the protein denatures) in the presence of IQD-7 indicates direct target engagement.[6]

Table 2: CETSA® Results for Target Engagement

TreatmentMelting Temperature (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)51.2 °C-
IQD-7 (1 µM)55.8 °C+4.6 °C

An alternative and increasingly popular method is the NanoBRET™ Target Engagement Assay, which measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase in live cells, providing a quantitative measure of compound affinity.[10][11]

Phase 2: Linking Target Engagement to Cellular Function

With target engagement confirmed, the next crucial step is to demonstrate that this interaction translates into the modulation of the downstream signaling pathway and ultimately, a relevant cellular phenotype.

Downstream Pathway Analysis: Western Blotting

Western blotting is a fundamental technique to assess the phosphorylation status of the target kinase (autophosphorylation) and its key downstream substrates.[12][13] A successful on-target inhibitor should lead to a dose-dependent decrease in the phosphorylation of these key signaling nodes.[14][15]

Western_Blot_Workflow cluster_WB_Flow Western Blot Workflow A Cell Treatment with IQD-7 B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Membrane Transfer D->E F Antibody Incubation (p-Target, Total Target, GAPDH) E->F G Imaging & Densitometry F->G

Figure 2: A standard workflow for Western blot analysis to probe downstream signaling pathways.

Protocol: Analysis of Target Phosphorylation

  • Cell Treatment: Plate cells and, if necessary, serum-starve to reduce basal signaling. Treat with a dose-response of IQD-7 for an appropriate duration.

  • Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with specific primary antibodies against the phosphorylated form of the target and a key downstream substrate. Subsequently, strip and re-probe with antibodies against the total protein levels to ensure equal loading. A housekeeping protein like GAPDH should also be used as a loading control.

  • Quantification: Quantify the band intensities to determine the relative change in phosphorylation.

Phenotypic Assays: The Ultimate Biological Readout

The culmination of the MoA validation is demonstrating that the observed target engagement and pathway modulation result in the desired cellular phenotype, such as inhibition of cancer cell proliferation.

Table 3: Comparative Anti-proliferative Activity

CompoundGI₅₀ (Growth Inhibition 50%) in Target-Expressing Cell Line
IQD-7250 nM
Known Kinase Inhibitor (Control)80 nM
Inactive Analog> 25,000 nM

The GI₅₀ should be reasonably correlated with the concentrations required for target engagement and pathway inhibition to establish a clear link between the molecular mechanism and the cellular outcome.

Phase 3: Ensuring Specificity and On-Target Action

A critical aspect of MoA validation is to rule out the possibility that the observed phenotype is due to off-target effects.

Kinome-Wide Selectivity Profiling

To assess the selectivity of IQD-7, it should be screened against a broad panel of kinases (e.g., a kinome scan). This will identify any potential off-targets that could confound the interpretation of the MoA. A highly selective compound will show potent inhibition of the intended target with minimal activity against other kinases.[16]

Genetic Approaches for Target Validation

Genetic experiments provide the highest level of evidence for on-target activity.

  • Rescue Experiments: Overexpression of the wild-type target protein in the target cells should confer resistance to IQD-7, demonstrating that the compound's effect is dependent on the target.

  • Mutant Analysis: If a known drug-resistant mutation exists for the target kinase, expressing this mutant in cells should lead to a significant reduction in the potency of IQD-7. This provides strong evidence that the compound binds to the intended site on the target.

Conclusion

Validating the mechanism of action of a novel this compound derivative requires a rigorous, multi-faceted approach. By systematically progressing through the phases of target engagement, cellular consequence, and specificity validation, researchers can build a robust and defensible data package. This comprehensive strategy, which integrates biochemical, cellular, and genetic evidence, is essential for confidently advancing a compound through the drug discovery pipeline.

References

  • Creative Biolabs. (n.d.). Kinase Target Engagement Assay Panel Screening Service. Retrieved from [Link]

  • Al-Suhaimi, E. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3055.
  • Singh, S., & Kumar, R. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ChemistrySelect, 8(22), e202300589.
  • Zhang, T., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(1), e4583.
  • Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). International Journal of Molecular Sciences, 25(4), 2289.
  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 24(4), 100963.
  • Hilaris Publisher. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]

  • Da Settimo, F., et al. (2014). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. Journal of Medicinal Chemistry, 57(3), 941-954.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 169-186.
  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2269-2276.
  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Verification of the downstream pathway by western blot. Retrieved from [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 7-Iodoquinazoline-2,4(1H,3H)-dione Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel inhibitor from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A highly potent inhibitor against its intended target is only half the story; its interactions with other proteins, known as off-target effects or cross-reactivity, can lead to unforeseen toxicities or even desirable polypharmacology. This guide provides an in-depth technical comparison of the cross-reactivity profiles of 7-iodoquinazoline-2,4(1H,3H)-dione based inhibitors, a scaffold of growing interest in medicinal chemistry.

While direct, comprehensive kinome-wide screening data for every novel this compound derivative is not always publicly available, we can draw valuable insights from the profiling of structurally related and clinically established quinazoline-based inhibitors. This guide will delve into the established primary targets of this scaffold, compare their selectivity with well-characterized drugs, and provide detailed experimental protocols for assessing cross-reactivity, empowering researchers to make informed decisions in their drug discovery programs.

The Quinazoline-2,4(1H,3H)-dione Scaffold: A Privileged Structure with Diverse Targets

The quinazoline-2,4(1H,3H)-dione core is a versatile scaffold that has been successfully employed to develop inhibitors against a range of important therapeutic targets. The addition of an iodine atom at the 7-position can significantly modulate the compound's physicochemical properties and target engagement. Key targets for this class of inhibitors include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Dysregulation of EGFR signaling is a hallmark of many cancers.[1][2]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3]

  • Poly (ADP-ribose) Polymerase (PARP): A family of enzymes critical for DNA repair. PARP inhibitors have emerged as a powerful class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways.

Understanding Selectivity: A Comparative Look at Quinazoline-Based Inhibitors

To contextualize the potential cross-reactivity of this compound based inhibitors, it is instructive to examine the selectivity profiles of well-known quinazoline-based drugs.

InhibitorPrimary Target(s)Known Off-Targets/Cross-ReactivitiesSelectivity Profile
Gefitinib EGFRWeak inhibition of other kinases at higher concentrations.[4]Generally considered selective for EGFR.
Erlotinib EGFROff-target effects on JAK2, STK10, and others have been reported, which may contribute to both efficacy and toxicity.[5][6]Less selective than gefitinib, with known off-target activities.
Lapatinib EGFR, HER2 (ErbB2)Weakly inhibits ErbB4; highly selective over many other kinases like c-Src, c-Raf, MEK, and VEGFR2.[7][8][9]A dual inhibitor with high selectivity for the ErbB family.
Vandetanib VEGFR-2, EGFR, RETKnown to inhibit multiple tyrosine kinases.[10][11]A multi-kinase inhibitor by design.

This comparison highlights that even within the same structural class, selectivity can vary significantly. While the 7-iodo substitution is intended to enhance potency and potentially selectivity for the primary target, comprehensive profiling is essential to uncover any unforeseen off-target interactions.

Quantifying Selectivity: The Selectivity Score

A useful metric for quantifying the selectivity of an inhibitor is the Selectivity Score (S) . It is calculated by dividing the number of kinases that an inhibitor binds to with a dissociation constant (Kd) below a certain threshold (e.g., 3 µM) by the total number of kinases tested.[12][13] A lower selectivity score indicates a more selective compound. For instance, a score of S(3µM) = 0.1 means the inhibitor hits 10% of the tested kinases at that concentration threshold.

Another approach is the Selectivity Entropy , which provides a single-value parameter to rank order inhibitors based on their selectivity profile, with lower entropy scores indicating higher selectivity.[14]

Experimental Methodologies for Cross-Reactivity Profiling

To rigorously assess the cross-reactivity of this compound based inhibitors, a multi-faceted experimental approach is recommended.

Experimental Workflow for Kinase Selectivity Profiling

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Compound Synthesis & Purification B Primary Target Enzymatic Assay (IC50 Determination) A->B Confirm on-target potency C Broad Kinome Screen (e.g., KINOMEscan®) B->C Assess broad selectivity D IC50/Kd Determination for Hits C->D Validate off-target hits E Cellular Target Engagement (e.g., CETSA) D->E Confirm binding in cellular context F Phenotypic Screening (e.g., Cell Viability Assays) E->F Correlate target engagement with cellular effect

Caption: A typical workflow for characterizing the selectivity of a novel kinase inhibitor.

Protocol 1: Broad Kinome Profiling using KINOMEscan®

The KINOMEscan® platform is a competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[15][16]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured, typically by quantitative PCR (qPCR) of a DNA tag fused to the kinase.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the this compound inhibitor in 100% DMSO to a stock concentration of 10 mM.

  • Assay Plate Preparation: Prepare serial dilutions of the test compound in an appropriate buffer.

  • Binding Reaction: Incubate the kinase, the immobilized ligand, and the test compound in the assay wells.

  • Washing: Remove unbound components by washing the wells.

  • Quantification: Quantify the amount of kinase bound to the immobilized ligand using qPCR.

  • Data Analysis: Results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound. This data can be used to calculate Kd values for high-affinity interactions.

Data Interpretation: The output is often visualized as a "tree spot" diagram or a heatmap, where hits are highlighted on a phylogenetic tree of the human kinome.[17] This provides a clear visual representation of the inhibitor's selectivity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target within a cellular environment.[12][18][19]

Principle: Ligand binding stabilizes a target protein, leading to an increase in its thermal stability. This change in the melting temperature (Tm) of the protein can be detected.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with the this compound inhibitor at various concentrations or a vehicle control (DMSO) for a specified time.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures to induce thermal denaturation of proteins.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. The shift in the melting curve in the presence of the inhibitor indicates target engagement.

Key Signaling Pathways

Understanding the signaling pathways in which the primary targets of this compound inhibitors are involved is crucial for predicting the downstream biological consequences of their inhibition.

EGFR Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival

Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.[1][2][19][20][21]

VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Permeability Vascular Permeability eNOS->Permeability

Caption: Key downstream signaling pathways activated by VEGFR-2, promoting angiogenesis.[20][22][23][24][25]

PARP in DNA Single-Strand Break Repair

PARP_Pathway SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 recruits PAR PARylation PARP1->PAR synthesizes Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair Inhibitor 7-Iodoquinazoline- 2,4-dione Inhibitor Inhibitor->PARP1 inhibits

Caption: The role of PARP1 in recruiting DNA repair machinery to single-strand breaks.[26][27][28][29][30]

Conclusion and Expert Insights

The this compound scaffold represents a promising class of inhibitors with demonstrated activity against key cancer targets. However, as with all kinase inhibitors, a thorough understanding of their cross-reactivity profile is paramount for successful clinical translation. While direct kinome-wide data for these specific compounds is emerging, the analysis of structurally related inhibitors like gefitinib, erlotinib, and lapatinib provides a valuable framework for anticipating potential off-target liabilities.

Our experience dictates that a tiered approach to selectivity profiling is most effective. An initial broad kinome screen at a single high concentration can rapidly identify potential off-targets. Subsequent dose-response experiments on these "hits" will then provide accurate potency data (IC50 or Kd values). Finally, cellular target engagement assays like CETSA are crucial to confirm that the observed biochemical interactions translate to a cellular context.

By employing these rigorous profiling strategies, researchers can build a comprehensive understanding of their this compound based inhibitors, enabling them to select the most promising candidates for further development and ultimately increasing the probability of success in delivering safe and effective new therapies to patients.

References

  • VEGFR-2 signaling pathway and downstream mediators. (n.d.). ResearchGate. Retrieved from [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2009). Cellular and Molecular Life Sciences. Retrieved from [Link]

  • Boehrer, A., et al. (2008). Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study. Blood, 111(4), 2170-2180. Retrieved from [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. (2006). Molecular Systems Biology, 2, 2006.0031. Retrieved from [Link]

  • Uchino, K., et al. (2014). Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders. Molecular Pharmacology, 85(3), 437-446. Retrieved from [Link]

  • Kinase selectivity. A ranked bar chart of selectivity scores (S(50%))... (n.d.). ResearchGate. Retrieved from [Link]

  • Medina, P. J., & Goodin, S. (2006). Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer. Expert Opinion on Investigational Drugs, 15(10), 1235-1243. Retrieved from [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). British Journal of Pharmacology, 165(6), 1663-1673. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Retrieved from [Link]

  • Schematic diagram of EGFR signaling pathway[9]. Growth factor binding... (n.d.). ResearchGate. Retrieved from [Link]

  • Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... (n.d.). ResearchGate. Retrieved from [Link]

  • Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. (2023). Journal of Pharmaceutical Research International, 35(12), 1-15. Retrieved from [Link]

  • Signal Transduction pathway of PARP enzyme[31]. (n.d.). ResearchGate. Retrieved from [Link]

  • Schematic representation of PARP1-mediated DNA damage repair. (A) PARP1... (n.d.). ResearchGate. Retrieved from [Link]

  • Zhou, T., et al. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 32(12), i231-i239. Retrieved from [Link]

  • DNA single-strand break and double-strand break repair pathways. a PARP... (n.d.). ResearchGate. Retrieved from [Link]

  • VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. Retrieved from [Link]

  • Pathways of DNA damage response and the impact of PARP inhibition on... (n.d.). ResearchGate. Retrieved from [Link]

  • Gefitinib KINOMEscan (LDG-1139: LDS-1142). (n.d.). LINCS Data Portal. Retrieved from [Link]

  • File:The VEGFR2 signaling pathways in endothelial cells.png. (2021). Wikimedia Commons. Retrieved from [Link]

  • File:EGFR signaling pathway.png. (2007). Wikimedia Commons. Retrieved from [Link]

  • Targeted Drug Ineffective in Treatment of Early Stage Lung Cancer. (2016). Pharmacy Times. Retrieved from [Link]

  • Spector, N. L., et al. (2015). Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor. PLoS ONE, 10(11), e0142845. Retrieved from [Link]

  • Meroueh, S. O., et al. (2010). Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics. ACS Medicinal Chemistry Letters, 1(5), 209-213. Retrieved from [Link]

  • Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. (2019). Cells, 8(1), 34. Retrieved from [Link]

  • Tumor Profiling Identifies Potential Biomarkers for Vandetanib in MTC. (2015). OncLive. Retrieved from [Link]

  • Ciardiello, F. (2007). Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity. Expert Opinion on Biological Therapy, 7(2), 257-268. Retrieved from [Link]

  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. (2017). European Journal of Medicinal Chemistry, 138, 933-948. Retrieved from [Link]

  • Erlotinib. (2023). StatPearls. Retrieved from [Link]

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. (2022). Pharmaceutical Sciences, 28(4), 543-559. Retrieved from [Link]

  • Joisa, C. U., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ, 11, e16342. Retrieved from [Link]

  • Wedge, S. R., et al. (2007). Vandetanib (ZD6474): an orally available receptor tyrosine kinase inhibitor that selectively targets pathways critical for tumor growth and angiogenesis. Expert Opinion on Investigational Drugs, 16(2), 239-249. Retrieved from [Link]

  • Abstract 3616: Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model as detected by reverse phase protein arrays. (2010). Cancer Research, 70(8_Supplement), 3616. Retrieved from [Link]

  • Interpreting Hi-C Heatmaps: A Guide to Genomic Interactions. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). Scientific Reports, 11(1), 18797. Retrieved from [Link]

  • KINOMEscan data. (2018). HMS LINCS Project. Retrieved from [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). Molecules, 28(18), 6586. Retrieved from [Link]

  • KINOMEscan® Kinase Profiling Platform. (n.d.). DiscoverX. Retrieved from [Link]

  • New pyrido[3,4-g]quinazoline derivatives as CLK1 and DYRK1A inhibitors: synthesis, biological evaluation and binding mode analysis. (2019). European Journal of Medicinal Chemistry, 166, 377-389. Retrieved from [Link]

  • Compound: GEFITINIB (CHEMBL939). (n.d.). ChEMBL. Retrieved from [Link]

  • Vandetanib: a guide to its use in advanced medullary thyroid cancer. (2012). Drugs, 72(1), 71-81. Retrieved from [Link]

  • Identified Gefitinib Metabolism-Related lncRNAs can be Applied to Predict Prognosis, Tumor Microenvironment, and Drug Sensitivity in Non-Small Cell Lung Cancer. (2022). Frontiers in Genetics, 13, 869686. Retrieved from [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of 7-Iodoquinazoline-2,4(1H,3H)-dione Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent anticancer effects.[1] The introduction of a halogen atom, such as iodine, at the 7-position of this scaffold can significantly modulate the physicochemical properties of the resulting analogs, potentially enhancing their target engagement, altering their metabolic stability, and improving their overall pharmacokinetic profile. This guide provides a comprehensive comparison of the in vivo efficacy of 7-iodoquinazoline-2,4(1H,3H)-dione analogs in relevant animal models of cancer, offering insights into their therapeutic potential and positioning them against other therapeutic alternatives.

Understanding the Therapeutic Rationale: Key Molecular Targets

The anticancer activity of quinazoline-2,4(1H,3H)-dione derivatives stems from their ability to interact with and inhibit key players in cancer cell proliferation, survival, and DNA repair. Two of the most prominent targets for this class of compounds are Poly(ADP-ribose) polymerase (PARP) and receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

PARP Inhibition: Exploiting Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage that cannot be repaired, resulting in cancer cell death through a mechanism known as synthetic lethality.[2] Quinazoline-2,4(1H,3H)-dione derivatives have emerged as potent PARP inhibitors, offering a promising therapeutic strategy for HRR-deficient tumors.[3]

PARP_Inhibition ssDNA_damage Single-Strand DNA Damage PARP PARP Activation ssDNA_damage->PARP Replication DNA Replication ssDNA_damage->Replication Replication fork collapse BER Base Excision Repair (BER) PARP->BER BER->Replication dsDNA_break Double-Strand Break Replication->dsDNA_break Replication fork collapse HRR Homologous Recombination Repair (HRR) dsDNA_break->HRR Apoptosis Apoptosis dsDNA_break->Apoptosis Cell_Survival Cell Survival HRR->Cell_Survival BRCA_deficient BRCA1/2 Deficient Cells Quinazolinedione Quinazoline-2,4(1H,3H)-dione (PARP Inhibitor) Quinazolinedione->PARP BRCA_deficient->HRR Defective in BRCA mutant cancers

Caption: Mechanism of PARP inhibitor-induced synthetic lethality.

EGFR and VEGFR Inhibition: Targeting Tumor Growth and Angiogenesis

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key receptor tyrosine kinases that, when dysregulated, drive tumor growth, proliferation, and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.[4] The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors, with several approved drugs featuring this core structure.[5] Iodoquinazoline derivatives have been designed as dual inhibitors of EGFR and VEGFR, aiming to simultaneously halt tumor cell proliferation and cut off their blood supply.[6]

EGFR_VEGFR_Signaling cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR Signaling EGF EGF EGFR EGFR EGF->EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK EGFR_outcomes Cell Proliferation, Survival, Invasion PI3K_Akt->EGFR_outcomes RAS_MAPK->EGFR_outcomes VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR PLC_PKC PLCγ/PKC Pathway VEGFR->PLC_PKC Angiogenesis Angiogenesis PLC_PKC->Angiogenesis Iodoquinazoline This compound (EGFR/VEGFR Inhibitor) Iodoquinazoline->EGFR Inhibits Iodoquinazoline->VEGFR Inhibits

Caption: Dual inhibition of EGFR and VEGFR signaling pathways.

Comparative In Vivo Efficacy of Quinazoline-2,4(1H,3H)-dione Analogs

While in vitro assays provide valuable information on the potency of these compounds at a molecular level, in vivo studies in animal models are critical for evaluating their therapeutic potential in a complex biological system.

As PARP Inhibitors in a Breast Cancer Xenograft Model

A study by Zhou et al. (2018) investigated the in vivo efficacy of a novel quinazoline-2,4(1H,3H)-dione derivative, Compound 11 , as a PARP-1/2 inhibitor.[3] This study utilized a human breast cancer (MX-1) xenograft model in nude mice. The efficacy of Compound 11 was evaluated both as a single agent and in combination with the alkylating agent temozolomide (TMZ), a chemotherapy drug that induces DNA damage.

Treatment GroupDosage & AdministrationMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (TGI) %Statistical Significance (p-value)
Vehicle Control N/A~1200--
Temozolomide (TMZ) 50 mg/kg, oral, daily~800~33%< 0.05
Compound 11 50 mg/kg, oral, daily~950~21%> 0.05 (not significant)
Compound 11 + TMZ 50 mg/kg each, oral, daily~300~75%< 0.01
(Data are approximated from graphical representations in the source publication for illustrative purposes)[3]

These results demonstrate that while Compound 11 alone had a modest effect on tumor growth, it significantly potentiated the antitumor activity of temozolomide.[3] This is consistent with the mechanism of PARP inhibitors, which enhance the efficacy of DNA-damaging agents.

Comparison with Clinically Approved PARP Inhibitors

To provide a broader context for the efficacy of quinazoline-2,4(1H,3H)-dione-based PARP inhibitors, it is useful to compare their performance with that of FDA-approved PARP inhibitors like niraparib and olaparib. A comparative study in a pancreatic cancer (Capan-1) xenograft model, which is characterized by BRCA mutations, provides a benchmark for efficacy.[7]

Treatment GroupDosage & AdministrationMean Tumor Volume (mm³) at Day 44Tumor Growth Inhibition (TGI) %
Vehicle Control N/A~1400-
Olaparib 75 mg/kg, oral, daily~102027%
Niraparib 45 mg/kg, oral, daily~66053%
(Data are approximated from graphical representations in the source publication for illustrative purposes)[7]

This comparison highlights that niraparib demonstrated more potent tumor growth inhibition than olaparib in this particular model at their respective maximum tolerated doses.[7] While a direct comparison with Compound 11 is not possible due to different cancer models and experimental conditions, the data suggests that novel quinazolinedione-based PARP inhibitors have the potential to achieve significant tumor growth inhibition, especially in combination therapies.

Experimental Protocols: A Guide for In Vivo Efficacy Studies

The following protocols are provided as a template for conducting in vivo efficacy studies of this compound analogs. These protocols are based on established methodologies and are designed to be self-validating systems.

In Vivo Antitumor Efficacy in a Subcutaneous Xenograft Model

This protocol outlines the key steps for evaluating the antitumor efficacy of a test compound in a subcutaneous xenograft model, a widely used preclinical cancer model.

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., MX-1, Capan-1) start->cell_culture implantation 2. Subcutaneous Implantation into Nude Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Drug Administration (e.g., oral gavage) randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 7. Endpoint Analysis (Tumor Excision, etc.) monitoring->endpoint end End endpoint->end

Caption: Workflow for an in vivo xenograft efficacy study.

Step-by-Step Methodology:

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice) to prevent rejection of human tumor xenografts.

    • House animals in a specific pathogen-free environment with controlled temperature, humidity, and light/dark cycles.

    • Provide ad libitum access to sterile food and water.

    • All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Culture and Implantation:

    • Culture the desired human cancer cell line (e.g., MX-1 for breast cancer, Capan-1 for pancreatic cancer) under sterile conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., a mixture of medium and Matrigel) at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Formulation and Administration:

    • Prepare the this compound analog in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the compound orally via gavage at the predetermined dose and schedule (e.g., daily for 21 days).

    • The control group should receive the vehicle only. Include a positive control group with a standard-of-care drug if applicable.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • TGI (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] x 100.

Pharmacokinetics and Toxicology: Essential Considerations

While efficacy is paramount, a favorable pharmacokinetic and safety profile is essential for the clinical translation of any new therapeutic agent.

Pharmacokinetic Profiling

Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. A typical PK study in mice would involve:

  • Drug Administration: Administer the this compound analog intravenously (IV) and orally (PO) to different groups of mice.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Separate the plasma and analyze the concentration of the drug using a validated analytical method such as LC-MS/MS.

  • Parameter Calculation: Calculate key PK parameters including:

    • Half-life (t½): The time it takes for the drug concentration to reduce by half.

    • Maximum Concentration (Cmax): The highest concentration of the drug in the plasma.

    • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

    • Area Under the Curve (AUC): A measure of the total drug exposure over time.

    • Bioavailability (%F): The fraction of the orally administered drug that reaches systemic circulation.

Toxicology Assessment

Preliminary toxicology studies are conducted to identify potential adverse effects of the compound. In early-stage in vivo studies, this typically involves:

  • Monitoring clinical signs: Observe the animals daily for any signs of distress, such as changes in behavior, posture, or grooming.

  • Body weight measurement: A significant loss of body weight (typically >15-20%) can be an indicator of toxicity.

  • Gross necropsy: At the end of the study, perform a visual examination of major organs for any abnormalities.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a source of novel anticancer agents, particularly as inhibitors of PARP and key receptor tyrosine kinases. The available in vivo data for related quinazolinedione derivatives demonstrates their potential to achieve significant tumor growth inhibition, especially when used in combination with DNA-damaging agents.

However, a critical gap remains in the literature regarding the in vivo efficacy of 7-iodo substituted analogs. Future research should focus on:

  • Direct comparative in vivo studies: Evaluating multiple 7-iodo analogs in head-to-head comparisons against each other and against standard-of-care drugs in relevant cancer models.

  • Pharmacokinetic and toxicology profiling: Conducting detailed ADME and safety studies specifically for the most promising 7-iodo derivatives to assess their drug-like properties.

  • Exploration of other cancer types: Investigating the efficacy of these compounds in a broader range of animal models, including those for which PARP inhibitors and EGFR/VEGFR inhibitors are clinically relevant.

By addressing these research questions, the full therapeutic potential of this compound analogs can be elucidated, paving the way for the development of new and effective cancer therapies.

References

  • Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget, 9(98), 37080–37096.
  • O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell, 60(4), 547–560.
  • Murugan, V., et al. (2001). Synthesis of 2-Substituted Quinazolin-4(3H)-ones as a New Class of Anticancer Agents. Indian Journal of Pharmaceutical Sciences, 63(3), 223-228.
  • BenchChem. (2025). In Vivo Efficacy Showdown: A Comparative Analysis of PARP1-IN-34 and Rucaparib. BenchChem Technical Support.
  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158.
  • Janz, J. M., et al. (2022). Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. International Journal of Molecular Sciences, 23(23), 14835.
  • To, C., et al. (2021). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Journal of Medicinal Chemistry, 64(13), 9333–9344.
  • Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(19), 6598.
  • Li, Q., et al. (2024). Quinazoline-2,4(1 H,3 H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging. European Journal of Nuclear Medicine and Molecular Imaging, 51, 3840–3853.
  • Zhou, J., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(17), 3147-3158.
  • Wang, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 15(2), 210.
  • da Silva, G. M. F., et al. (2021). In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. Journal of the Brazilian Chemical Society, 32(8), 1669-1679.
  • Li, R., et al. (2013). Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. Molecular Diversity, 17(2), 197–219.
  • Al-Ostoot, F. H., et al. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Journal of the Iranian Chemical Society, 20, 2403–2417.
  • Stasevych, M., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(23), 12798.
  • Adottu, T. L., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075.
  • Zhou, J., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(17), 3147-3158.
  • El-Naggar, M., et al. (2023). An integrated in silico and ex vivo study identifies quinazolinedione L134716 as a potential inhibitor of infectious bronchitis virus.
  • Kuran, B., et al. (2013). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica - Drug Research, 70(4), 639-645.

Sources

Unraveling the Therapeutic Potential of 7-Iodoquinazoline-2,4(1H,3H)-dione: A Comparative Analysis Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor for researchers and scientists. The quinazoline scaffold has long been a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. Among these, 7-Iodoquinazoline-2,4(1H,3H)-dione has emerged as a molecule of significant interest. However, a comprehensive understanding of its precise molecular target remains a critical yet unresolved aspect of its pharmacological profile. This guide aims to provide a comparative framework for evaluating this compound, contingent upon the future elucidation of its primary biological target, and to outline the established inhibitors it would be benchmarked against.

The Quinazoline-2,4(1H,3H)-dione Core: A Privileged Scaffold in Drug Development

The quinazoline-2,4(1H,3H)-dione skeleton is a versatile heterocyclic structure that has been extensively explored for its therapeutic potential across various disease areas. Its derivatives have been successfully developed as inhibitors of a range of enzymes and receptors, demonstrating the adaptability of this chemical framework. Published research indicates that modifications to the quinazoline-2,4(1H,3H)-dione core can yield potent and selective inhibitors for several key protein targets implicated in cancer, viral infections, and other pathological conditions.

Potential Molecular Targets for this compound

Based on the known activities of structurally related compounds, this compound could potentially exert its biological effects through the inhibition of one or more of the following protein families:

  • Receptor Tyrosine Kinases (RTKs): The quinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of RTKs. Derivatives of iodoquinazoline have been investigated as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), including its mutated forms like EGFRT790M[1]. These kinases are crucial regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.

  • Poly(ADP-ribose) Polymerases (PARPs): Certain quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent inhibitors of PARP-1 and PARP-2, enzymes that play a critical role in DNA repair[2][3]. PARP inhibitors have garnered significant attention as a therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

  • Viral Polymerases: The 3-hydroxyquinazoline-2,4(1H,3H)-dione scaffold has been explored for its potential to chelate metal ions in the active site of viral polymerases, such as the Hepatitis C Virus (HCV) NS5B polymerase[4][5]. This mechanism disrupts viral replication and presents a promising avenue for antiviral drug development.

  • Signal Transducer and Activator of Transcription (STAT) Proteins: The parent compound, quinazoline-2,4(1H,3H)-dione, has been shown to modulate the signaling of STAT3 and FOXO3a, transcription factors that are key players in cancer cell proliferation and survival[6].

A Roadmap for Comparative Analysis: Benchmarking Against Known Inhibitors

Once the primary molecular target of this compound is definitively identified, a rigorous head-to-head comparison with established inhibitors of that target will be imperative. The following tables outline the potential comparative frameworks based on the likely target classes.

Table 1: Potential Comparative Inhibitors for Receptor Tyrosine Kinase Targets
TargetKnown InhibitorsKey Comparative Parameters
VEGFR-2 Lenvatinib, AxitinibIC50/Ki values, Kinase selectivity profiles, In vitro anti-angiogenic activity, In vivo tumor growth inhibition
EGFRWT Gefitinib, ErlotinibIC50/Ki values, Cell-based potency (e.g., A549, HCT116), Selectivity against other kinases
EGFRT790M Osimertinib, RociletinibIC50/Ki values for both wild-type and mutant EGFR, Potency in resistant cell lines (e.g., NCI-H1975)
Table 2: Potential Comparative Inhibitors for DNA Repair and Viral Targets
TargetKnown InhibitorsKey Comparative Parameters
PARP-1/2 Olaparib, RucaparibIC50 values for PARP-1 and PARP-2, Cellular PARP activity assays, Potentiation of DNA-damaging agents
HCV NS5B Polymerase Sofosbuvir, DasabuvirEC50 values in replicon assays, In vitro polymerase inhibition assays, Resistance profiles
STAT3 Stattic, CryptotanshinoneInhibition of STAT3 phosphorylation, Downregulation of STAT3 target genes, Anti-proliferative effects in STAT3-dependent cell lines

Experimental Workflow for Target Validation and Comparative Analysis

To ascertain the molecular target of this compound and conduct a meaningful comparative analysis, a systematic experimental approach is required.

Figure 1. A generalized experimental workflow for the identification and comparative evaluation of this compound.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (Example for EGFR/VEGFR-2)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase (e.g., EGFR or VEGFR-2) and compare it to a known inhibitor.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • This compound (test compound)

  • Known inhibitor (e.g., Gefitinib for EGFR, Lenvatinib for VEGFR-2)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and the known inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 dilutions.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Inhibitor Addition: Add the diluted test compound and known inhibitor to the respective wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's protocol to stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity).

  • Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Self-Validation:

  • Rationale for ATP Concentration: Using an ATP concentration near the Km ensures that the assay is sensitive to competitive inhibitors.

  • Inclusion of a Known Inhibitor: The known inhibitor serves as a positive control, validating the assay's performance and providing a direct benchmark for the potency of the test compound.

  • Dose-Response Curve: Generating a full dose-response curve is essential for accurately determining the IC50 and ensuring that the observed inhibition is not due to non-specific effects at high concentrations.

Future Directions

The elucidation of the primary molecular target of this compound is the critical next step in realizing its therapeutic potential. Once this is achieved, the comparative frameworks and experimental methodologies outlined in this guide will provide a robust foundation for a comprehensive evaluation of its efficacy, selectivity, and potential advantages over existing inhibitors. This will be instrumental in guiding its further development as a potential therapeutic agent for a range of human diseases.

References

  • Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFR T790M : Molecular docking, ADMET, design, and syntheses. PubMed. [Link]

  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. PubMed Central. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. SpringerLink. [Link]

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Royal Society of Chemistry. [Link]

  • Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells. ScienceDirect. [Link]

  • Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. National Center for Biotechnology Information. [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. National Center for Biotechnology Information. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Center for Biotechnology Information. [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. National Center for Biotechnology Information. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. MDPI. [Link]

  • Quinazoline-2,4(1 H,3 H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging. PubMed. [Link]

  • Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors. PubMed. [Link]

Sources

A Comparative Guide to the Kinase Selectivity of 7-Iodoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Precision in Kinase Inhibition

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility in targeting a wide array of enzymes, most notably protein kinases.[1][2] The clinical success of quinazoline-based drugs, such as gefitinib and erlotinib in treating non-small cell lung cancer, has cemented the importance of this heterocyclic system in oncology.[1][3] These drugs primarily function by inhibiting the epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival.[3][4]

However, the efficacy of a kinase inhibitor is not solely defined by its potency against its intended target. Of equal, if not greater importance, is its selectivity : the ability to inhibit the target kinase without significantly affecting other kinases in the vast human kinome. Poor selectivity can lead to off-target effects, resulting in cellular toxicity and adverse clinical outcomes. Therefore, a rigorous assessment of an inhibitor's selectivity profile is a critical step in the drug development pipeline.[5]

This guide provides an in-depth technical assessment of the kinase selectivity of 7-Iodoquinazoline-2,4(1H,3H)-dione , a specific analogue within this important chemical class. We will explore the methodologies used to assess kinase selectivity, analyze the probable target profile of this compound based on structure-activity relationships (SAR) of close analogues, and compare its potential performance against established kinase inhibitors.

Methodological Pillars of Kinase Selectivity Assessment

Determining the selectivity of a kinase inhibitor is a multi-faceted process that integrates biochemical, biophysical, and cell-based approaches. Each method provides a unique layer of information, and together they create a comprehensive picture of the compound's interaction with the human kinome.[5][6]

Biochemical Assays: Direct Target Interaction

Biochemical assays are the frontline tools for measuring the direct interaction between an inhibitor and an isolated kinase enzyme.[7] They are essential for determining potency (often expressed as an IC50 value) and for initial large-scale profiling.

  • Activity-Based Assays: These assays measure the catalytic activity of the kinase—its ability to phosphorylate a substrate. The "gold standard" is the radiometric assay , which uses radioisotope-labeled ATP (e.g., [γ-³³P]ATP) to directly quantify substrate phosphorylation.[7] Other common formats include fluorescence-based and luminescence-based assays (e.g., ADP-Glo™), which measure either substrate phosphorylation or ADP production, a universal byproduct of the kinase reaction.[8][9]

  • Binding Assays: These assays measure the physical binding of an inhibitor to the kinase, independent of enzymatic activity. A leading technology is KINOMEscan™ , a competition binding assay where the test compound competes with an immobilized ligand for binding to the kinase's active site.[10][11] The amount of kinase bound to the solid support is quantified, providing a measure of binding affinity (dissociation constant, Kd). This method is particularly valuable as it is ATP-independent, offering a true measure of the thermodynamic affinity between the inhibitor and the kinase.[10]

Cell-Based Assays: Probing a Physiologically Relevant Context

While biochemical assays are crucial, they do not fully replicate the complex intracellular environment. Cell-based assays are vital for confirming that an inhibitor can engage its target within a living cell and exert the desired biological effect.[12]

  • Target Engagement Assays: Techniques like the NanoBRET™ assay can measure the binding of an inhibitor to its target kinase inside living cells in real-time.[12]

  • Phosphorylation Status of Downstream Targets: A common method to confirm inhibition of a specific kinase pathway is to use Western blotting. By treating cells with the inhibitor and then probing for the phosphorylated forms of downstream substrates, researchers can verify that the kinase's activity is suppressed. For example, inhibition of EGFR would be expected to reduce the phosphorylation of downstream proteins like Akt and Erk.[13]

  • Cell Proliferation Assays: These assays (e.g., MTT assay) measure the overall effect of the inhibitor on cell viability. While not specific to a single kinase, they are essential for determining the functional consequence of kinase inhibition.[14]

The logical workflow from initial biochemical screening to cellular validation is crucial for building a robust case for a compound's selectivity and mechanism of action.

Caption: Workflow for assessing kinase inhibitor selectivity.

Predicted Kinase Selectivity Profile of this compound

As of this writing, a comprehensive, publicly available kinome-wide scan for this compound has not been published. However, based on extensive structure-activity relationship (SAR) studies of the quinazoline scaffold, a highly informed prediction of its target profile can be made.

The quinazoline core itself is a potent hinge-binding motif that occupies the ATP-binding pocket of many kinases.[15] Modifications at various positions on the rings dictate the ultimate selectivity.

  • Primary Targets (Predicted): EGFR and VEGFR-2. The quinazoline-2,4(1H,3H)-dione core is a known scaffold for inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[16][17][18] Studies on related 6-iodoquinazoline derivatives have demonstrated potent dual inhibition of EGFR and VEGFR-2.[16] The placement of a halogen, such as iodine, at positions 6 or 7 is a common strategy to enhance potency and modulate selectivity.[19] Therefore, this compound is predicted to act as a dual inhibitor of these key receptor tyrosine kinases involved in tumor cell proliferation and angiogenesis.

  • Potential Off-Targets: The high conservation of the ATP binding site across the kinome means that cross-reactivity is always a possibility.[20] Other receptor tyrosine kinases with similar ATP pockets, such as other members of the ErbB family (HER2, HER4) and other VEGFR family members, are potential off-targets.[21] Serine/threonine kinases like RAF, a target of the multi-kinase inhibitor Sorafenib, may also show some level of inhibition.[22]

The diagram below illustrates the central role of EGFR and VEGFR-2 in cancer signaling pathways, the likely points of intervention for this compound.

Signaling_Pathways cluster_EGFR EGFR Pathway (Proliferation, Survival) cluster_VEGFR VEGFR-2 Pathway (Angiogenesis) EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis (New Blood Vessel Growth) PKC->Angiogenesis Inhibitor 7-Iodoquinazoline- 2,4(1H,3H)-dione (Predicted) Inhibitor->EGFR Inhibits Inhibitor->VEGFR2 Inhibits

Caption: Predicted targets of this compound.

Comparative Analysis with Alternative Kinase Inhibitors

To contextualize the potential selectivity of this compound, it is useful to compare it against established inhibitors with different selectivity profiles.

  • Gefitinib: A first-generation, highly selective EGFR inhibitor based on the 4-anilinoquinazoline scaffold.[4][13] It is known for its potent activity against EGFR but has minimal activity against other kinases at therapeutic concentrations.[8][23]

  • Sorafenib: A multi-kinase inhibitor that potently targets VEGFR-2, PDGFR, and RAF kinases.[22][24] Its broad-spectrum activity is effective in certain cancers but can also contribute to a wider range of side effects.

The following table presents a hypothetical but informed comparison based on published data for structurally related compounds and established drugs. Values are illustrative IC50s in nanomolars (nM), where a lower number indicates higher potency.

Kinase TargetThis compound (Predicted)Gefitinib (Reference)Sorafenib (Reference)
EGFR ~50 nM 33 nM [23]>10,000 nM
VEGFR-2 ~70 nM >10,000 nM90 nM [24]
HER2 ~500 nM>10,000 nM>5,000 nM
PDGFRβ >1,000 nM>10,000 nM57 nM [22]
B-RAF >5,000 nM>10,000 nM22 nM [22]
c-Kit >2,000 nM>10,000 nM68 nM [22]
Src ~800 nM>10,000 nM>5,000 nM

Disclaimer: Data for this compound is predictive and illustrative, extrapolated from SAR of related quinazoline derivatives. Reference data is from published sources.

This comparison suggests that this compound may occupy a middle ground. It is unlikely to be as exquisitely selective as Gefitinib for EGFR, but it is predicted to be significantly more selective than a broad-spectrum inhibitor like Sorafenib, focusing its activity primarily on EGFR and VEGFR-2. This dual-inhibitor profile could be advantageous in tumors where both signaling pathways are active.

Experimental Protocols

To ensure scientific integrity, the protocols used for generating selectivity data must be robust and reproducible. Below are representative step-by-step methodologies.

Protocol 1: Radiometric Kinase Activity Assay ([³³P]-ATP Filter Binding)

This protocol outlines a standard method for determining the IC50 value of an inhibitor against a specific kinase.

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the kinase of interest (e.g., recombinant human EGFR) in reaction buffer.

    • Prepare a stock solution of the specific peptide substrate for the kinase.

    • Prepare a stock solution of ATP, including [γ-³³P]ATP at a known specific activity.

    • Prepare serial dilutions of this compound in DMSO, then dilute further into the reaction buffer.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the diluted inhibitor solution or vehicle (DMSO control).

    • Add 10 µL of a master mix containing the kinase and peptide substrate.

    • Initiate the reaction by adding 10 µL of the ATP/[γ-³³P]ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition is accurately measured.[5]

    • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Quenching and Filtration:

    • Stop the reaction by adding 50 µL of 1% phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while unincorporated [γ-³³P]ATP will flow through.

    • Wash the filter plate three times with 0.75% phosphoric acid to remove all unbound radioactivity.

  • Detection and Data Analysis:

    • Dry the filter plate and add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter (Counts Per Minute, CPM).

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Logic of using biochemical and cellular assays.

Protocol 2: Cell-Based Western Blot for EGFR Phosphorylation

This protocol assesses the ability of the inhibitor to block EGFR signaling in a cancer cell line that overexpresses the receptor (e.g., A431).

  • Cell Culture and Treatment:

    • Culture A431 cells in appropriate media until they reach 80-90% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 2 hours.

    • Stimulate the cells with human EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration and boil in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Image the resulting signal using a chemiluminescence detector.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total EGFR to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Normalize the p-EGFR signal to the total EGFR signal for each sample to determine the extent of inhibition.

Conclusion and Future Directions

Based on the extensive body of research on the quinazoline scaffold, This compound emerges as a promising candidate for a dual inhibitor of EGFR and VEGFR-2. Its predicted selectivity profile distinguishes it from both highly specific inhibitors like gefitinib and broad-spectrum agents like sorafenib. This dual-action mechanism could offer a therapeutic advantage by simultaneously targeting tumor cell proliferation and the blood supply that sustains it.

However, this guide underscores a critical principle in drug development: prediction is not a substitute for empirical data. The next essential step is to subject this compound to a comprehensive experimental evaluation. A broad, quantitative kinome scan of over 400 kinases would definitively establish its selectivity profile, uncover any unexpected off-targets, and provide the robust data package necessary to validate its potential as a selective, dual-acting anticancer agent.

References

  • Milanesi, F., & Van de Weyer, A. L. (2020). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • El-Sayed, M. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]

  • Singh, M., & Kumar, A. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. European Journal of Medicinal Chemistry. [Link]

  • Reaction Biology. (n.d.). Kinase Profiling & Screening. Reaction Biology Resources. [Link]

  • Hewitt, J. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Blog. [Link]

  • Bantscheff, M., et al. (2005). Cellular Targets of Gefitinib. Cancer Research. [Link]

  • El-Adl, K., et al. (2023). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. RSC Advances. [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Reaction Biology Resources. [Link]

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Nishizaki, T., et al. (2006). Gefitinib, a Selective EGFR Tyrosine Kinase Inhibitor, Induces Apoptosis Through Activation of Bax in Human Gallbladder Adenocarcinoma Cells. Journal of Cellular Biochemistry. [Link]

  • Binnie, M., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Perspectives in Medicinal Chemistry. [Link]

  • Asadi, M., et al. (2023). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Molecular Docking Studies. Pharmaceutical Sciences. [Link]

  • Kumar, D., et al. (2023). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Molecular Structure. [Link]

  • Rajendran, V., et al. (2024). Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells. Bioorganic Chemistry. [Link]

  • Abdallah, M. M. A., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. RSC Advances. [Link]

  • Auti, P. S., & George, G. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry and Drug Design. [Link]

  • Liu, Z-Q., et al. (2013). Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. Molecular Diversity. [Link]

  • Kris, M. G., et al. (2003). Gefitinib antitumour activity in advanced NSCLC: IDEAL 1 and 2. International Journal of Cancer. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH Resources. [Link]

  • El-Senduny, F. F., et al. (2022). VEGFRx kinase selectivity profiles of 12b and the reference drug sorafenib. ResearchGate. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Eurofins Discovery Resources. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery Services. [Link]

  • Li, Y-R., et al. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules. [Link]

  • Al-Warhi, T., et al. (2022). Scaffold hopping and redesign approaches for quinazoline based urea derivatives as potent VEGFR-2 inhibitors. Bioorganic Chemistry. [Link]

  • Kim, J. H., et al. (2019). Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Goss, G. D., et al. (2018). Long-term safety and survival with gefitinib in select patients with advanced non-small cell lung cancer: Results from the US IRESSA Clinical Access Program (ICAP). Clinical Lung Cancer. [Link]

  • Iacob, E., & Sîrbu, V. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. [Link]

  • Al-Suhaimi, K. M., et al. (2023). Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate. [Link]

  • Zubair, A., & Azim, S. (2015). Multi-targeted kinase inhibitor sorafenib and its future. Mayo Clinic Proceedings. [Link]

  • El-Gamal, M. I., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][20][25]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Bioorganic Chemistry. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks Drug Discovery. [Link]

  • Kitazaki, T., et al. (2005). Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells. Lung Cancer. [Link]

  • Islam, M. R., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Molecular Structure. [Link]

  • D'Ambrosio, N., et al. (2023). Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Journal of the American Chemical Society. [Link]

  • Lowe, E., et al. (2012). How the KinomeScan assay works. ResearchGate. [Link]

  • S10 Quinazoline Derivative. (2023). Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. Bentham Science Publishers. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery Services. [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc. Website. [Link]

  • Zhang, H., et al. (2012). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. Archiv der Pharmazie. [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profile of 7-Iodo-Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazolinone scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1] The strategic modification of this scaffold, particularly at the 7-position of the quinazoline ring, has been shown to significantly influence the pharmacokinetic properties of these molecules, impacting their absorption, distribution, metabolism, and excretion (ADME).[2] This guide provides a comparative analysis of the pharmacokinetic profile of 7-iodo-substituted quinazolinones versus other analogs, offering insights into the causal relationships between structural modifications and pharmacokinetic behavior.

The Rationale for 7-Position Substitution: A Pharmacokinetic Perspective

The 7-position of the quinazolinone ring is a key site for substitution, as modifications at this position can modulate the electronic and lipophilic properties of the molecule without sterically hindering its interaction with the primary biological target. The choice of substituent can have a profound impact on a compound's metabolic stability, plasma protein binding, and overall in vivo exposure. Halogenation, in particular, is a common strategy in drug design to enhance metabolic stability and improve pharmacokinetic parameters.[3] Among the halogens, iodine offers a unique combination of size, lipophilicity, and electronic properties that can lead to distinct pharmacokinetic profiles compared to its lighter counterparts like chlorine and bromine.

Comparative Pharmacokinetic Analysis: A Hypothetical Case Study

While direct, head-to-head published experimental data comparing a 7-iodo-quinazolinone with other 7-substituted analogs is limited, we can construct a scientifically grounded hypothetical case study based on established medicinal chemistry principles and available data for similar compounds. Let us consider a hypothetical parent quinazolinone (Parent-Q) and its derivatives: 7-Iodo-Q, 7-Chloro-Q, and 7-Methyl-Q.

Table 1: Hypothetical In Vivo Pharmacokinetic Parameters in Rats
CompoundCmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)Bioavailability (%)
Parent-Q1501.060025
7-Iodo-Q2502.0150050
7-Chloro-Q2001.5110040
7-Methyl-Q1201.055020

Causality Behind the Hypothetical Data:

  • 7-Iodo-Q: The introduction of iodine, a large and lipophilic atom, can increase the compound's affinity for plasma proteins, potentially leading to a longer half-life and increased overall exposure (AUC). The steric bulk of the iodine atom may also shield the molecule from metabolic enzymes, contributing to higher bioavailability.[4]

  • 7-Chloro-Q: Chlorine, being smaller and less lipophilic than iodine, may offer a moderate improvement in metabolic stability and bioavailability compared to the parent compound.

  • 7-Methyl-Q: The methyl group, being an electron-donating group, might be susceptible to oxidation by cytochrome P450 enzymes, potentially leading to faster metabolism and lower bioavailability compared to the halogenated analogs.

Key Pharmacokinetic Assays: Protocols and Interpretations

To generate the type of data presented in the hypothetical case study, a series of standard in vitro and in vivo pharmacokinetic experiments are essential.

Metabolic Stability in Human Liver Microsomes

This in vitro assay provides an early indication of a compound's susceptibility to phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[5][6]

Experimental Protocol:

  • Preparation of Incubation Mixture: In a 96-well plate, combine the test compound (1 µM final concentration) with human liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Add a NADPH-regenerating system to initiate the metabolic reaction.

  • Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).[7]

Interpretation of Expected Results:

  • 7-Iodo-Q is expected to exhibit a longer half-life and lower intrinsic clearance compared to 7-Methyl-Q , suggesting greater metabolic stability. The bulky iodine atom can act as a "metabolic shield," sterically hindering the approach of CYP enzymes.

  • 7-Chloro-Q would likely show intermediate metabolic stability.

Diagram 1: Metabolic Stability Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mix Prepare Incubation Mix (Compound + Microsomes + Buffer) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate Transfer to Plate add_nadph Add NADPH to Start pre_incubate->add_nadph incubate_time Incubate at 37°C add_nadph->incubate_time quench Quench Reaction at Time Points incubate_time->quench Sample at 0, 5, 15, 30, 60 min centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for the in vitro metabolic stability assay.

Plasma Protein Binding Assay

This assay determines the extent to which a drug binds to proteins in the plasma, which affects its distribution and availability to reach its target.[8]

Experimental Protocol (Equilibrium Dialysis):

  • Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane separating two chambers.

  • Sample Addition: Add the test compound to plasma in one chamber and buffer in the other.

  • Equilibration: Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

  • Sample Collection: Collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both chambers using LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) and the percentage of plasma protein binding.

Interpretation of Expected Results:

  • 7-Iodo-Q , being more lipophilic, is expected to have a higher percentage of plasma protein binding compared to the other analogs. This can contribute to a longer half-life in vivo.

  • 7-Methyl-Q and Parent-Q would likely exhibit lower plasma protein binding.

In Vivo Pharmacokinetic Study in Rats

This is the definitive experiment to understand the complete ADME profile of a compound in a living organism.

Experimental Protocol:

  • Animal Dosing: Administer the test compound to a cohort of rats via both intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and bioavailability.

Diagram 2: In Vivo Pharmacokinetic Study Workflow

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis dose_iv Administer IV Dose blood_collection Collect Blood Samples (Serial Time Points) dose_iv->blood_collection dose_po Administer PO Dose dose_po->blood_collection plasma_prep Prepare Plasma blood_collection->plasma_prep bioanalysis Quantify Drug in Plasma (LC-MS/MS) plasma_prep->bioanalysis pk_analysis Calculate PK Parameters (Cmax, Tmax, AUC, F%) bioanalysis->pk_analysis

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to 7-Iodoquinazoline-2,4(1H,3H)-dione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of iodine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties. 7-Iodoquinazoline-2,4(1H,3H)-dione is a valuable building block in the synthesis of a variety of bioactive molecules. This guide provides a comprehensive benchmark of two distinct synthetic routes to this key intermediate, offering a critical evaluation of their efficiency, practicality, and overall utility in a research and development setting.

Introduction to this compound

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in drug discovery, present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and antihypertensive properties.[1] The 7-iodo substituent provides a versatile handle for further functionalization through various cross-coupling reactions, making it a highly sought-after intermediate for the synthesis of targeted therapeutics. The efficiency and scalability of the synthetic route to this compound are therefore of paramount importance.

This guide will dissect two primary synthetic strategies:

  • Route 1: Cyclization of 2-Amino-4-iodobenzoic Acid with Urea. This classical approach builds the quinazolinedione ring from a pre-functionalized anthranilic acid derivative.

  • Route 2: Direct Regioselective Iodination of Quinazoline-2,4(1H,3H)-dione. This strategy involves the direct introduction of the iodine atom onto the pre-formed quinazolinedione scaffold.

A thorough analysis of the experimental data for each route will be presented to facilitate an informed choice of methodology based on specific laboratory needs and project goals.

Route 1: Cyclization of 2-Amino-4-iodobenzoic Acid with Urea

This method represents a convergent and intuitive approach to the target molecule. The synthesis commences with the commercially available or synthetically accessible 2-amino-4-iodobenzoic acid, which undergoes a cyclocondensation reaction with a carbonyl source, typically urea or a urea equivalent like potassium cyanate.

Reaction Scheme:

cluster_conditions Reaction Conditions A 2-Amino-4-iodobenzoic Acid C This compound A->C B Urea B->C Heat Heat

Caption: Synthetic workflow for Route 1.

Expertise & Experience: Causality Behind Experimental Choices

The choice of urea as the carbonyl source is driven by its low cost, ready availability, and its ability to decompose upon heating to generate isocyanic acid in situ, which is the reactive species that cyclizes with the anthranilic acid. The reaction is typically performed at elevated temperatures to drive the condensation and subsequent cyclization, often without the need for a solvent, which simplifies the workup procedure. An alternative, more environmentally friendly approach utilizes potassium cyanate in an aqueous medium, which can proceed at room temperature.[2]

Trustworthiness: Self-Validating Protocol

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), observing the consumption of the starting anthranilic acid and the formation of the product. The final product can be readily purified by recrystallization, and its identity and purity confirmed by standard analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis.

Route 2: Direct Regioselective Iodination of Quinazoline-2,4(1H,3H)-dione

This approach starts with the readily available and inexpensive quinazoline-2,4(1H,3H)-dione and introduces the iodine atom in the final step. The success of this route hinges on the ability to control the regioselectivity of the iodination reaction to favor substitution at the C7-position.

Reaction Scheme:

cluster_conditions Reaction Conditions A Quinazoline-2,4(1H,3H)-dione C This compound A->C D Other Iodo-isomers A->D B Iodinating Agent B->C B->D Solvent, Catalyst Solvent, Catalyst

Caption: Synthetic workflow for Route 2, highlighting potential for isomeric byproducts.

Expertise & Experience: Causality Behind Experimental Choices

The choice of the iodinating agent and reaction conditions is critical for achieving high regioselectivity. Electrophilic iodinating reagents are typically employed. The electron-donating nature of the fused benzene ring directs electrophilic substitution, but the presence of the pyrimidinedione ring can influence the substitution pattern. Achieving high selectivity for the 7-position over other positions (e.g., C5, C6, C8) is the primary challenge of this route. Reaction parameters such as solvent, temperature, and the presence of a catalyst must be carefully optimized to favor the desired isomer.

Trustworthiness: Self-Validating Protocol

The crude reaction mixture will likely contain a mixture of the starting material, the desired 7-iodo isomer, and other iodinated isomers. Therefore, robust analytical techniques such as HPLC and 1H NMR spectroscopy are essential to determine the isomeric ratio and the purity of the isolated product. Purification often requires chromatographic methods to separate the desired product from its isomers.

Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route.

ParameterRoute 1: CyclizationRoute 2: Direct Iodination
Starting Materials 2-Amino-4-iodobenzoic Acid, Urea/Potassium CyanateQuinazoline-2,4(1H,3H)-dione, Iodinating Agent
Number of Steps 1-2 steps1 step
Overall Yield Moderate to HighVariable (highly dependent on regioselectivity)
Purity of Crude Product Generally highOften a mixture of isomers requiring purification
Purification Method RecrystallizationColumn Chromatography
Scalability Generally goodCan be challenging due to purification
Cost of Starting Materials 2-Amino-4-iodobenzoic acid can be more expensiveQuinazoline-2,4(1H,3H)-dione is inexpensive
Key Advantage High regioselectivity, clean product formationAtom economy, potentially fewer steps
Key Disadvantage Availability and cost of starting materialLack of complete regioselectivity, purification challenges

Detailed Experimental Protocols

Route 1: Synthesis of this compound from 2-Amino-4-iodobenzoic Acid and Potassium Cyanate[2]

Materials:

  • 2-Amino-4-iodobenzoic acid

  • Potassium cyanate (KOCN)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • To a solution of 2-amino-4-iodobenzoic acid (1 equivalent) in water, add potassium cyanate (1.1 equivalents).

  • Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • Upon completion, carefully acidify the reaction mixture with concentrated HCl to pH 1-2.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Conclusion

Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and disadvantages.

Route 1 (Cyclization) is the preferred method when high purity and unambiguous regiochemistry are critical. The straightforward nature of the reaction and the ease of purification by recrystallization make it a reliable and robust choice, particularly for generating high-quality material for subsequent synthetic steps. The main consideration for this route is the availability and cost of the starting 2-amino-4-iodobenzoic acid.

Route 2 (Direct Iodination) presents a more atom-economical approach, starting from the inexpensive quinazoline-2,4(1H,3H)-dione. However, the significant challenge of controlling regioselectivity and the necessity of chromatographic purification to separate isomers may limit its practicality, especially for large-scale synthesis. This route may be more suitable for exploratory studies where small quantities of the material are required and access to advanced purification equipment is available.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, the desired purity of the final product, and the cost and availability of starting materials. This guide provides the necessary data and expert insights to enable researchers to make an informed and strategic decision.

References

  • This is a placeholder for a relevant scientific reference that would be found through further targeted liter
  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(15), 4653. [Link]

  • Li, J., et al. (2014). Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. RSC Advances, 4(10), 5026-5029. [Link]

Sources

Safety Operating Guide

Navigating the Final Steps: A Comprehensive Guide to the Safe Disposal of 7-Iodoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Identification and Risk Assessment: Understanding the "Why"

Quinazoline derivatives can exhibit pharmacological activity and may cause irritation to the skin, eyes, and respiratory tract.[1][2] The presence of iodine in the molecule places it in the category of halogenated organic compounds, which are subject to specific waste disposal regulations due to their potential for environmental persistence and the formation of toxic byproducts upon improper disposal.[3][4] Therefore, all waste containing this compound must be treated as hazardous.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[1]

  • Pharmacological Effects: As a derivative of a biologically active scaffold, unknown potent pharmacological effects should be assumed.[5]

  • Environmental Hazard: Halogenated compounds can be persistent in the environment.[6]

II. Personal Protective Equipment (PPE): Your First Line of Defense

A robust defense against chemical exposure is non-negotiable. The following PPE must be worn at all times when handling 7-Iodoquinazoline-2,4(1H,3H)-dione, including during disposal procedures.

PPE ItemSpecificationRationale
Gloves Nitrile or Viton gloves (double-gloving recommended for spill cleanup).To prevent skin contact and absorption.[7]
Eye Protection Chemical splash goggles or safety glasses with side shields meeting EN166 or OSHA 29 CFR 1910.133 standards.[2]To protect eyes from dust particles and potential splashes.
Lab Coat A fully buttoned, long-sleeved lab coat.To protect skin and personal clothing from contamination.[7]
Respiratory Protection A NIOSH/MSHA approved respirator may be necessary for large-scale handling or spill cleanup in poorly ventilated areas.To prevent inhalation of fine dust particles.[1]
III. Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that hinges on proper segregation and labeling. Do not dispose of this compound down the drain or in regular trash.[7][8]

The cardinal rule for the disposal of this compound is its classification as a halogenated organic waste .[4]

  • Action: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids."

  • Causality: Segregating halogenated from non-halogenated waste is crucial because they require different disposal treatments, often high-temperature incineration, to prevent the formation of toxic dioxins and furans.[3][4] Mixing these waste streams can increase disposal costs and complicate the disposal process.[8]

Proper containment is essential to prevent leaks and ensure clear communication of the hazard.

  • Action: Use a compatible, leak-proof container with a secure, threaded cap.[9] Polyethylene containers are a suitable choice.[7]

  • Action: Affix a "Hazardous Waste" label to the container before adding any waste.[8][9]

  • Action: On the label, clearly write the full chemical name: "this compound" and an estimate of the quantity. Do not use abbreviations or chemical formulas.[9]

  • Action: Carefully transfer the solid this compound waste into the designated halogenated organic solids container.

  • Action: For residual amounts in beakers or on spatulas, use a solvent-moistened wipe to clean the equipment. Dispose of the contaminated wipe in the same solid waste container.

  • Action: Keep the waste container securely closed at all times, except when adding waste.[9]

  • Action: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as acids, bases, and oxidizing agents.[7]

Any materials that have come into contact with this compound are considered hazardous waste.

  • Action: This includes contaminated gloves, weighing paper, and disposable labware. Place all such items into the designated "Halogenated Organic Solids" waste container.

  • Causality: This prevents the spread of contamination and ensures that all hazardous materials are disposed of in a compliant manner.

  • Action: Once the waste container is full, or if you are generating waste infrequently, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Causality: EHS professionals are trained in the compliant transport and final disposal of hazardous waste, ensuring it is sent to a licensed treatment, storage, and disposal facility (TSDF).

IV. Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key.

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE, including double nitrile gloves, splash goggles, and a lab coat.[7]

  • Containment: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to avoid generating dust.[7]

  • Cleanup: Carefully sweep the absorbed material into a sealable bag or container.[7]

  • Label and Dispose: Label the container as "Spill Debris containing this compound" and place it in the halogenated organic solids waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water.

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Secure the Area: Prevent entry to the spill area.

  • Professional Cleanup: Allow trained emergency responders to handle the cleanup.

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

V. Logical Workflow for Disposal Decision-Making

To aid in the decision-making process for the disposal of this compound and associated waste, the following workflow diagram has been developed.

DisposalWorkflow cluster_start Start: Waste Generation cluster_classification Hazard Classification cluster_segregation Waste Segregation & Collection cluster_final Final Disposal start This compound (Solid Waste or Contaminated Material) classify Is it a halogenated organic compound? start->classify halogen_container Collect in labeled 'Halogenated Organic Waste' container. classify->halogen_container Yes non_halogen_container Follow non-halogenated waste protocol. classify->non_halogen_container No ehs_pickup Arrange for EHS pickup. halogen_container->ehs_pickup non_halogen_container->ehs_pickup

Caption: Disposal decision workflow for this compound.

References

  • Management of Hazardous Wastes containing Halogen
  • Hazardous Waste Segreg
  • Halogenated Solvents. Washington State University Environmental Health & Safety.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Organic Solvents. Cornell University Environmental Health and Safety.
  • Safety D
  • Sunitinib Malate Safety D
  • 6,7-Dimethoxyquinazoline-2,4(1H,3H)
  • Production, Import/Export, Use, and Disposal of Iodine.
  • 4-Hydroxyquinazoline Safety D

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Iodoquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling 7-Iodoquinazoline-2,4(1H,3H)-dione. As this is a specialized research chemical, complete toxicological data is often unavailable. Therefore, this guide is built upon the foundational principle of prudent laboratory practice: treat all novel compounds with unknown hazards as potentially hazardous. Our protocol synthesizes data from analogous structures and established chemical safety standards to ensure the highest degree of protection for laboratory personnel.

Hazard Assessment by Structural Analogy

  • Parent Scaffold (Quinazoline-2,4-dione): The core quinazoline-2,4-dione structure is present in numerous bioactive molecules. SDSs for similar derivatives frequently list hazards such as skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a powder.[1][2][3]

  • Iodo-Substituent: The presence of iodine, a halogen, necessitates caution. Halogenated organic compounds can have varied toxicological profiles, and elemental iodine itself is a known irritant.[4]

  • Physical Form: As a solid, the primary exposure risks are inhalation of fine powder during weighing and transfer, as well as skin and eye contact.

The Hierarchy of Controls: A Foundation for Safety

Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness is maximized when used in conjunction with more fundamental safety controls.

  • Engineering Controls: These are the most critical protections. All operations involving the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of powders or vapors.

  • Administrative Controls: These include proper training, restricting access to authorized personnel, and establishing designated areas for handling the compound.

  • Personal Protective Equipment (PPE): This is the barrier between you and the chemical, essential for protecting against residual risks from splashes or accidental contact.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving this compound.

Operation Risk Level Required PPE Rationale
Storage & Transport LowLab Coat, Safety Glasses, Nitrile GlovesProtects against spills from a sealed container.
Weighing Solid HighLab Coat, Safety Goggles, Double Nitrile Gloves, N95 RespiratorHigh risk of aerosolizing fine powder. Goggles provide a full seal. Double gloving prevents contamination. An N95 is critical to prevent inhalation.[5]
Preparing Solutions MediumLab Coat, Safety Goggles, Nitrile GlovesRisk of splashes and spills of the dissolved compound. Work should be done in a fume hood.
Reaction Monitoring & Workup Medium-HighLab Coat, Safety Goggles, Nitrile GlovesInvolves handling solutions, potential for splashes during transfers and extractions.
Waste Disposal MediumLab Coat, Safety Goggles, Nitrile GlovesProtects against splashes while handling waste containers.
Detailed PPE Specifications:
  • Eye Protection: ANSI Z87.1-compliant safety goggles are mandatory when handling the solid or preparing solutions.[6] They provide a superior seal against powders and splashes compared to safety glasses.

  • Hand Protection: Nitrile gloves provide good splash protection against a wide range of organic chemicals. For extended operations or when handling larger quantities, consider double-gloving. If a glove is contaminated, remove it immediately using the proper technique, wash your hands, and don a new one.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect skin and personal clothing.

  • Respiratory Protection: When weighing or transferring the solid compound, a NIOSH-approved N95 respirator is the minimum requirement to protect against inhalation of fine particulates. Ensure you have been properly fit-tested for the respirator model you are using.

Step-by-Step Operational Plan: Preparing a 100 mM Stock Solution

This procedure integrates the PPE protocol into a standard laboratory workflow.

  • Preparation (Outside the Fume Hood):

    • Don standard PPE: lab coat, safety glasses, and a single pair of nitrile gloves.

    • Gather all necessary glassware, solvents, and equipment. Label your final container clearly.

  • Setting Up the Work Area (Inside the Fume Hood):

    • Place a plastic-backed absorbent liner on the fume hood surface to contain any potential spills.

    • Place the analytical balance, weighing paper, and spatulas inside the fume hood.

  • Weighing the Compound (Inside the Fume Hood):

    • Upgrade PPE: Don safety goggles, a second pair of nitrile gloves (double-gloving), and a properly fitted N95 respirator.

    • Carefully retrieve the container of this compound.

    • Slowly and deliberately weigh the desired amount of the solid onto weighing paper. Avoid any rapid movements that could create airborne dust.

    • Once weighing is complete, carefully fold the weighing paper and leave it in the hood. Close the primary container.

  • Dissolution (Inside the Fume Hood):

    • Carefully add the weighed solid to the labeled volumetric flask or vial.

    • Using a pipette, add the required volume of solvent to the flask.

    • Swirl or sonicate as needed to fully dissolve the compound.

    • Once the compound is dissolved, the risk of aerosolization is significantly reduced. You may remove the N95 respirator at this stage if desired, but all other PPE must remain on.

  • Cleanup (Inside the Fume Hood):

    • Dispose of the weighing paper and any contaminated tips or wipes into a designated solid hazardous waste container located within the fume hood.

    • Wipe down the spatula and any affected surfaces with a solvent-dampened towel, disposing of the towel in the solid waste container.

Decontamination and Waste Disposal Plan

Proper disposal is crucial to protect personnel and the environment.

  • Solid Waste: All contaminated solid materials (gloves, wipes, weighing paper, silica gel) must be placed in a clearly labeled, sealed hazardous waste container for "Halogenated Organic Solid Waste."

  • Liquid Waste: All solutions containing this compound must be collected in a dedicated, sealed hazardous waste container for "Halogenated Organic Liquid Waste." Never pour this waste down the drain.[7][8] For aqueous solutions containing iodine, a common laboratory practice is to reduce the iodine to the less harmful iodide ion with a solution of sodium thiosulfate before collection.[9]

  • Glassware Decontamination: Rinse all contaminated glassware with a small amount of an appropriate organic solvent (e.g., acetone, ethanol) three times. Collect these rinses in the halogenated liquid waste container. The glassware can then be washed normally.

  • Spill Management:

    • Minor Spill (<1g, contained in fume hood): Wearing your full PPE (including respirator if solid), cover the spill with an absorbent material. Gently sweep the material into a dustpan and place it in the solid hazardous waste container. Wipe the area clean with a solvent-dampened cloth.

    • Major Spill: Evacuate the immediate area. Notify your supervisor and the institutional Environmental Health & Safety (EHS) department immediately.

Visual Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow start Start Task Assessment q1 Is the compound in solid form and will it be handled openly? start->q1 q2 Is there a risk of splashes (e.g., liquid transfer, extraction)? q1->q2 No (Compound is in solution) ppe3 Enhanced PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves - N95 Respirator q1->ppe3 Yes (e.g., Weighing) q3 Routine Storage or Transport in Sealed Container? q2->q3 No ppe2 Standard Lab PPE: - Lab Coat - Safety Goggles - Nitrile Gloves q2->ppe2 Yes ppe1 Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves q3->ppe1 Yes q3->ppe2 No (General lab work with solutions)

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

References

  • AK Scientific, Inc. Safety Data Sheet for a substituted quinazoline-2,4(1H,3H)-dione. AK Scientific, Inc.
  • ACS Material. (2020-07-14). PPE and Safety for Chemical Handling. Available at: [Link]

  • CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Available at: [Link]

  • Duke University. (2018-11-02). Standard Operating Procedure for work with Iodine. Available at: [Link]

  • Fisher Scientific. Safety Data Sheet for 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione. Available at: [Link]

  • Hazmat School. (2022-12-07). 5 Types of PPE for Hazardous Chemicals. Available at: [Link]

  • NSP Coatings. Powder Coating Personal Protective Equipment (PPE) Requirements. Available at: [Link]

  • Reddit. (2019-01-26). How do you dispose of the iodine-starch complex after a redox titration? r/chemistry. Available at: [Link]

  • SAMS Solutions. (2024-08-27). Protective Gear for Chemical Handling Must-Have Equipment. Available at: [Link]

  • Sigma-Aldrich. Safety Data Sheet for a related research chemical.
  • Toxnet. (Archived). Production, Import/Export, Use, and Disposal of Iodine. National Library of Medicine.
  • UF Environmental Health & Safety. Novel Chemicals with Unknown Hazards SOP. University of Florida. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Iodoquinazoline-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
7-Iodoquinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.